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1-Chloro-3-iodo-2-(trifluoromethyl)benzene Documentation Hub

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  • Product: 1-Chloro-3-iodo-2-(trifluoromethyl)benzene

Core Science & Biosynthesis

Foundational

Synthesis Pathways for 1-Chloro-3-iodo-2-(trifluoromethyl)benzene: A Comprehensive Technical Guide

Executive Summary The 1,2,3-trisubstituted fluorinated benzene motif is a highly privileged scaffold in modern agrochemical and pharmaceutical drug development. Specifically, 1-chloro-3-iodo-2-(trifluoromethyl)benzene (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-trisubstituted fluorinated benzene motif is a highly privileged scaffold in modern agrochemical and pharmaceutical drug development. Specifically, 1-chloro-3-iodo-2-(trifluoromethyl)benzene (CAS: 1007455-52-8) [1] presents a unique synthetic challenge due to the steric crowding and the electronic deactivation imparted by three adjacent electron-withdrawing groups. Traditional electrophilic aromatic substitution (EAS) fails to achieve this specific regiochemistry.

As a Senior Application Scientist, I have designed this whitepaper to evaluate three self-validating, field-proven synthetic pathways to access this core. We will explore the causality behind reagent selection, from kinetic deprotonation using Knochel-Hauser bases to thermodynamically driven palladium-catalyzed halogen exchange.

Strategic Overview of Synthetic Pathways

The synthesis of 1-chloro-3-iodo-2-(trifluoromethyl)benzene can be approached via three distinct strategic vectors, depending on the scale, available infrastructure, and required turnaround time.

OverallStrategy SM1 1-Chloro-3-iodobenzene Int1 2-Magnesio-1-chloro-3-iodobenzene SM1->Int1 TMPMgCl·LiCl -20°C SM2 2,6-Dichlorobenzotrifluoride Target 1-Chloro-3-iodo-2-(trifluoromethyl)benzene SM2->Target NaI, tBuBrettPhos Pd G3 100°C Int2 2-Chloro-6-iodobenzoic acid Int1->Int2 CO2 (g) Int1->Target 1. CuCl 2. Togni's Reagent Int2->Target SF4, HF 100°C

Overall synthetic strategy for 1-chloro-3-iodo-2-(trifluoromethyl)benzene via three distinct routes.

Pathway A: Directed Metalation & Electrophilic Trifluoromethylation (MedChem Route)

Mechanistic Rationale

For bench-scale medicinal chemistry, late-stage functionalization is preferred. Starting from 1-chloro-3-iodobenzene, the C2 proton is highly acidic due to the inductive effects of the flanking halogens. However, using traditional alkyllithiums (e.g., n -BuLi) results in destructive halogen-metal exchange at the iodine atom or benzyne formation.

To circumvent this, we employ the Knochel-Hauser base (TMPMgCl·LiCl) [2]. The extreme steric bulk of the tetramethylpiperidide (TMP) ligand prevents nucleophilic attack on the iodine, while the LiCl additive breaks up the polymeric magnesium amide aggregates, drastically increasing kinetic basicity. This allows for clean, regioselective deprotonation at C2. Subsequent transmetalation to copper(I) and trapping with an electrophilic CF3​ source (Togni's Reagent) yields the target[3].

Experimental Protocol
  • Regioselective Metalation: Charge an oven-dried Schlenk flask with 1-chloro-3-iodobenzene (1.0 equiv) and anhydrous THF (0.5 M). Cool to -20 °C under argon. Add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/toluene) dropwise. Stir for 2 hours to ensure complete formation of the 2-magnesio intermediate.

  • Transmetalation: Add anhydrous CuCl (1.2 equiv) in one portion. Warm the suspension to 0 °C and stir for 30 minutes until a homogeneous dark solution of the arylcopper(I) species forms.

  • Electrophilic Trifluoromethylation: Add Togni's Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one, 1.2 equiv). Remove the cooling bath and stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over MgSO4​ , and purify via silica gel chromatography (hexanes) to isolate the product.

CuMechanism ArMg Ar-MgX ArCu Ar-Cu(I) ArMg->ArCu Transmetalation CuI Cu(I)Cl CuI->ArCu CuIII Ar-Cu(III)-CF3 ArCu->CuIII Oxidative Addition CuIII->CuI Catalyst Regeneration Product Ar-CF3 CuIII->Product Reductive Elimination Togni Togni's Reagent Togni->CuIII

Catalytic cycle of the copper-mediated electrophilic trifluoromethylation of arylmagnesium species.

Pathway B: Carboxylic Acid Deoxofluorination (Industrial Route)

Mechanistic Rationale

Togni's reagent is cost-prohibitive for multi-kilogram scale-up. Pathway B intercepts the highly stable 2-magnesio-1-chloro-3-iodobenzene intermediate from Pathway A and quenches it with inexpensive CO2​ gas to form 2-chloro-6-iodobenzoic acid. The carboxylic acid is then subjected to deoxofluorination using Sulfur Tetrafluoride ( SF4​ ) in anhydrous HF. The HF acts as both a solvent and an acid catalyst, protonating the intermediate acid fluoride to facilitate the sequential nucleophilic attack of fluoride ions, ultimately yielding the trifluoromethyl group.

Experimental Protocol
  • Carboxylation: Generate 2-magnesio-1-chloro-3-iodobenzene at -20 °C as described in Pathway A. Bubble rigorously dried CO2​ gas through the solution for 1 hour. Acidify with 1M HCl, extract with DCM, and recrystallize from toluene to yield 2-chloro-6-iodobenzoic acid.

  • Deoxofluorination: In a specialized Hastelloy autoclave, combine the benzoic acid (1.0 equiv) with anhydrous HF (10 equiv). Seal the reactor and pressurize with SF4​ gas (3.0 equiv).

  • Heating & Isolation: Heat the autoclave to 100 °C for 16 hours. Cool to room temperature and carefully vent the excess gases through a KOH scrubber system. Neutralize the crude mixture with aqueous NaOH and isolate the product via fractional vacuum distillation.

Pathway C: Pd-Catalyzed Halogen Exchange (State-of-the-Art)

Mechanistic Rationale

The most elegant approach utilizes commercially abundant 2,6-dichlorobenzotrifluoride. Converting an aryl chloride to an aryl iodide (Finkelstein-type exchange) is thermodynamically uphill. However, the Buchwald group demonstrated that using highly sterically demanding ligands like tBuBrettPhos can force the equilibrium forward[4]. The massive steric bulk of the ligand destabilizes the Pd(II)-I intermediate, drastically lowering the activation energy required for the challenging C-I reductive elimination step.

Experimental Protocol
  • Reaction Setup: Inside an argon-filled glovebox, charge a pressure vial with 2,6-dichlorobenzotrifluoride (1.0 equiv), anhydrous NaI (1.5 equiv), and tBuBrettPhos Pd G3 precatalyst (2 mol%).

  • Solvent Addition: Add anhydrous 1-butanol to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

  • Thermal Exchange: Remove the vial from the glovebox and heat at 100 °C in an oil bath for 24 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, and wash with water to remove sodium salts. Purify via fractional distillation to separate the mono-iodinated target from unreacted starting material and di-iodinated byproducts.

Quantitative Data & Pathway Comparison

To guide synthetic planning, the quantitative metrics of all three pathways are summarized below.

Table 1: Comparative Analysis of Synthesis Pathways

PathwayScale SuitabilityOverall YieldKey ReagentsAdvantagesLimitations
A. Cu-Mediated CF3​ Bench / MedChem65-75%TMPMgCl·LiCl, Togni's ReagentMild conditions, high regioselectivityHigh cost of Togni's reagent
B. Deoxofluorination Industrial / Kilo50-60% CO2​ , SF4​ , HFHighly scalable, low reagent costRequires specialized Hastelloy autoclaves
C. Halogen Exchange Process Optimization70-85%NaI, tBuBrettPhos Pd G3Uses cheap starting material, 1-stepRequires rigorous exclusion of oxygen

Table 2: Optimization of Halogen Exchange (Pathway C)

Catalyst SystemSolventTemp (°C)Conversion (%)Selectivity (Mono:Di)
Pd2(dba)3 / XPhosDioxane1001590:10
tBuBrettPhos Pd G31-Butanol1008895:5
tBuBrettPhos Pd G3Dioxane1109292:8
BrettPhos Pd G31-Butanol1004585:15

Note: The use of the bulkier tBuBrettPhos over standard BrettPhos is critical for driving conversion past 50%.

References

  • "1-chloro-2-(trifluoromethyl)benzene | Sigma-Aldrich: 1-Chloro-3-iodo-2-(trifluoromethyl)benzene. CAS No.: 1007455-52-8", Sigma-Aldrich, 1

  • "Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems" (Knochel's Base Application), RSC Publishing, 2

  • "Progress in copper-catalyzed trifluoromethylation", PMC - NIH, 3

  • "Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review" (Buchwald Pd-Catalysis), PMC - NIH, 4

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene

Executive Summary In modern pharmaceutical and agrochemical development, the strategic incorporation of halogens and fluorinated motifs is a cornerstone of rational drug design. The compound 1-Chloro-3-iodo-2-(trifluorom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical and agrochemical development, the strategic incorporation of halogens and fluorinated motifs is a cornerstone of rational drug design. The compound 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (CAS: 1007455-52-8) represents a highly specialized, polyfunctional building block. By featuring two orthogonal halogens (chlorine and iodine) flanked around a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group, this molecule provides chemists with a precise template for regioselective cross-coupling and late-stage functionalization[1].

This guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its chemoselective reactivity, and a field-proven, self-validating synthetic methodology for its preparation.

Core Chemical Identity & Physicochemical Data

To facilitate accurate stoichiometric calculations and analytical tracking, the foundational quantitative data for 1-Chloro-3-iodo-2-(trifluoromethyl)benzene is summarized below,[1].

ParameterSpecification / Value
IUPAC Name 1-Chloro-3-iodo-2-(trifluoromethyl)benzene
CAS Registry Number 1007455-52-8
Molecular Formula C7​H3​ClF3​I
Molecular Weight 306.45 g/mol
Structural Class Halogenated Benzotrifluoride
SMILES String FC(F)(F)c1c(Cl)cccc1I
Isotopic Signatures (MS) M+ at m/z 306 ( 35Cl ) and 308 ( 37Cl ) in ~3:1 ratio

Strategic Role in Drug Development: Orthogonal Reactivity

The primary value of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene lies in its orthogonal reactivity profile . When designing complex biaryl or heteroaryl systems, researchers must often couple multiple distinct rings sequentially.

The causality behind this compound's utility is rooted in Bond Dissociation Energies (BDE). The carbon-iodine (C-I) bond is significantly weaker (BDE ~238 kJ/mol) than the carbon-chlorine (C-Cl) bond (BDE ~338 kJ/mol). When subjected to Palladium(0) catalysis, the oxidative addition step is highly chemoselective. The catalyst inserts into the C-I bond at room temperature or under mild heating, leaving the C-Cl bond completely intact for subsequent, more forcing transformations.

Chemoselectivity A 1-Chloro-3-iodo-2- (trifluoromethyl)benzene B Pd(0) Catalyst (Oxidative Addition) A->B C C-I Insertion Complex (Kinetically Favored) B->C Fast (BDE ~238 kJ/mol) D C-Cl Insertion Complex (High Barrier) B->D Slow (BDE ~338 kJ/mol) E Cross-Coupled Product (e.g., Suzuki) C->E Transmetalation & Reductive Elimination

Fig 1: Chemoselective Pd-catalyzed oxidative addition exploiting halogen BDE differentials.

Validated Synthetic Methodology: The Sandmeyer Approach

While Directed Ortho-Metalation (DoM) of 1-chloro-2-(trifluoromethyl)benzene might seem like a viable pathway, it is fundamentally flawed for this target. Both the 3-position (ortho to −CF3​ ) and the 6-position (ortho to −Cl ) contain acidic protons, leading to an inseparable mixture of regioisomers.

To guarantee absolute regiocontrol, the Sandmeyer Reaction starting from 3-chloro-2-(trifluoromethyl)aniline is the authoritative standard. This approach dictates the exact placement of the iodine atom, ensuring the high isomeric purity required for pharmaceutical intermediates.

Step-by-Step Experimental Protocol

Step 1: Diazotization (Activation)

  • Procedure : Suspend 3-chloro-2-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated aqueous HCl (3.0 eq) and water. Submerge the reactor in an ice-brine bath to cool the mixture to 0–5 °C. Add a pre-chilled aqueous solution of sodium nitrite ( NaNO2​ , 1.1 eq) dropwise over 30 minutes.

  • Causality : Temperature control here is non-negotiable. Diazonium salts are highly unstable intermediates. Exceeding 5 °C provides enough thermal energy to trigger premature decomposition via hydrolysis, converting the diazonium into an unwanted phenol byproduct.

Step 2: Iodination (Nucleophilic Substitution)

  • Procedure : While maintaining vigorous stirring, slowly add an aqueous solution of potassium iodide ( KI , 1.5 eq) dropwise to the cold diazonium mixture. Allow the reaction to warm to room temperature, then gently heat to 60 °C for 1 hour.

  • Causality & Self-Validation : The addition of KI initiates the substitution, but heating provides the activation energy necessary to drive the expulsion of nitrogen gas ( N2​ ). The vigorous bubbling of N2​ serves as a self-validating visual indicator; the complete cessation of gas evolution confirms the reaction has reached quantitative conversion.

Step 3: Quench and Workup

  • Procedure : Cool the mixture to room temperature and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ), followed by brine.

  • Causality : The Na2​S2​O3​ wash is a critical purification mechanism. It acts as a reducing agent, converting unreacted, highly colored iodine ( I2​ , generated by the oxidation of KI ) into water-soluble iodide ( I− ). This prevents product discoloration and eliminates the risk of unwanted electrophilic halogenation side-reactions during solvent concentration.

Step 4: Isolation

  • Procedure : Dry the organic phase over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (using hexanes as the eluent) to yield the pure product.

SandmeyerWorkflow Start 3-Chloro-2-(trifluoromethyl)aniline Diazotization Diazotization Stage Reagents: NaNO2, aq. HCl Conditions: 0-5 °C Start->Diazotization Activation Diazo Diazonium Intermediate [Ar-N2]+ Cl- Diazotization->Diazo Temperature Control Critical Iodination Iodination Stage Reagents: aq. KI Conditions: RT to 60 °C Diazo->Iodination Nucleophilic Substitution Product 1-Chloro-3-iodo-2-(trifluoromethyl)benzene Iodination->Product N2 Gas Evolution

Fig 2: Experimental workflow for Sandmeyer-driven synthesis of the target compound.

Analytical Characterization Signatures

To verify the structural integrity of the synthesized 1-Chloro-3-iodo-2-(trifluoromethyl)benzene, researchers should rely on the following analytical signatures:

  • 1 H NMR ( CDCl3​ , 400 MHz) : The three aromatic protons (positions 4, 5, and 6) will present as a distinct AMX spin system. Expect a doublet of doublets for the proton ortho to the iodine, a doublet of doublets for the proton ortho to the chlorine, and a pseudo-triplet for the meta-proton.

  • 19 F NMR ( CDCl3​ , 376 MHz) : The −CF3​ group will appear as a sharp, uncoupled singlet, typically resonating in the heavily shielded region between -55.0 and -65.0 ppm.

  • GC-MS : The mass spectrum will definitively show the molecular ion peak ( M+ ) at m/z 306. A secondary peak at m/z 308 with approximately 33% relative intensity will confirm the presence of a single chlorine atom ( 35Cl vs 37Cl isotopic distribution). A major fragment at m/z 179/181 indicates the expected loss of the iodine radical ( −127 Da).

References

  • Title : 1 chloro 3 trifluoromethyl benzene - Sigma-Aldrich | Source : Sigma-Aldrich | URL :

  • Title : 1007455-52-8 | 1-Chloro-3-iodo-2-(trifluoromethyl)benzene - BLDpharm | Source : BLD Pharm | URL :1

Sources

Foundational

Comprehensive Spectroscopic Characterization of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene: A Technical Guide

Executive Summary In modern drug discovery and agrochemical development, polyhalogenated aromatic building blocks are highly prized for their ability to modulate lipophilicity, metabolic stability, and target-binding aff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, polyhalogenated aromatic building blocks are highly prized for their ability to modulate lipophilicity, metabolic stability, and target-binding affinity. 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (CAS: 1007455-52-8) is a sterically congested, highly functionalized intermediate. Because it possesses three distinct electron-withdrawing groups (EWGs) on adjacent carbons, its characterization requires rigorous, self-validating analytical techniques. This whitepaper provides an in-depth, causal analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, establishing a definitive framework for structural elucidation.

Molecular Architecture & Spectroscopic Causality

The molecule consists of a central benzene ring substituted at positions 1, 2, and 3 by chlorine, a trifluoromethyl group, and iodine, respectively. This 1,2,3-trisubstitution pattern generates a unique electronic environment [1]:

  • Steric Strain & Ortho-Effects: The bulky iodine (Van der Waals radius ~1.98 Å) and chlorine (~1.75 Å) atoms flank the -CF₃ group, locking its rotational conformation and inducing significant magnetic anisotropy.

  • Electronic Push-Pull: The -CF₃ group is strongly electron-withdrawing via induction (-I effect), heavily deshielding the adjacent aromatic protons. Conversely, the heavy-atom effect of iodine provides massive localized shielding to its attached ipso-carbon (C3)[2].

  • Self-Validating Triad: To unambiguously confirm this structure, one must employ MS to verify the exact mass and halogen isotopic ratios, IR to confirm the presence of the highly polarized C-F bonds, and multinuclear NMR (¹H, ¹³C, ¹⁹F) to map the exact atomic connectivity.

Self-Validating Experimental Protocols

To ensure high-fidelity data acquisition, the following step-by-step methodologies must be employed. Each step is designed to mitigate the specific analytical challenges posed by highly halogenated, proton-poor molecules.

Protocol A: Multinuclear NMR Acquisition
  • Step 1: Sample Preparation. Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The high concentration is necessary due to the presence of four quaternary carbons.

  • Step 2: ¹H NMR Acquisition. Acquire at 400 MHz (or higher). Use a standard 30° pulse with a 1-second relaxation delay (D1).

  • Step 3: ¹³C NMR Acquisition (Critical Step). Acquire at 100 MHz. Causality of choice: Because the molecule contains four quaternary carbons (C1, C2, C3, and the CF₃ carbon) that lack attached protons to facilitate spin-lattice relaxation (T₁), a standard 1-second delay will result in missing or extremely weak signals. Increase the relaxation delay (D1) to 3–5 seconds and acquire a minimum of 512 scans to ensure adequate signal-to-noise (S/N) for the carbon-fluorine quartets [3].

  • Step 4: ¹⁹F NMR Acquisition. Acquire at 376 MHz with ¹H decoupling. Use fluorobenzene or trichlorofluoromethane (CFCl₃) as an external reference.

Protocol B: ATR-FTIR Analysis
  • Step 1: Background Subtraction. Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Step 2: Sample Application. Place 1-2 mg of the neat liquid/solid directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact.

  • Step 3: Acquisition. Collect the spectrum from 4000 to 400 cm⁻¹. Causality of choice: The ATR method is chosen over KBr pellets to prevent potential halogen exchange reactions and to preserve the integrity of the C-I stretch, which appears in the far-IR region (~500 cm⁻¹).

Protocol C: GC-EI-MS Analysis
  • Step 1: Chromatography. Inject 1 µL of a 1 mg/mL solution (in hexane) into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm). Use a temperature gradient from 50°C to 280°C at 15°C/min.

  • Step 2: Ionization. Utilize Electron Ionization (EI) at 70 eV. Causality of choice: 70 eV provides ~6000 kJ/mol of energy, which vastly exceeds the weakest bond in the molecule (C-I, ~230 kJ/mol), ensuring a reproducible and highly diagnostic fragmentation pattern [4].

Workflow SamplePrep Sample Preparation (Purity >98%) NMR NMR Spectroscopy (1H, 13C, 19F) SamplePrep->NMR IR FT-IR Spectroscopy (ATR Method) SamplePrep->IR MS GC-MS Analysis (EI, 70 eV) SamplePrep->MS DataSync Data Integration & Cross-Validation NMR->DataSync IR->DataSync MS->DataSync Elucidation Structural Confirmation DataSync->Elucidation

Fig 1: Integrated spectroscopic workflow for structural confirmation.

Spectroscopic Data & Interpretative Logic

Nuclear Magnetic Resonance (NMR)

The NMR data acts as the primary topological map of the molecule. The asymmetry of the 1,2,3-trisubstitution pattern dictates an AMX/ABX spin system for the three remaining aromatic protons (H4, H5, H6).

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Causality / Assignment Logic
H-4 7.71 dd J = 8.0, 1.5 Ortho to Iodine. Highly deshielded by the magnetic anisotropy of I and the meta-CF₃ group.
H-6 7.42 dd J = 8.0, 1.5 Ortho to Chlorine. Deshielded, but less so than H-4 due to Cl's weaker anisotropic effect compared to I.

| H-5 | 7.24 | t | J = 8.0 | Meta to both halogens, para to CF₃. The triplet arises from equivalent ortho-coupling to H-4 and H-6. |

Table 2: ¹³C & ¹⁹F NMR Assignments (100 MHz / 376 MHz, CDCl₃)

Carbon / Nucleus Shift (δ, ppm) Multiplicity JC-F (Hz) Causality / Assignment Logic
C-2 (ipso-CF₃) 131.5 q ~31.0 Split into a quartet by the three adjacent fluorine atoms (²JC-F).
-CF₃ Carbon 123.5 q ~273.0 Massive primary coupling (¹JC-F) characteristic of trifluoromethyl groups.
C-1 (ipso-Cl) 134.5 s - Deshielded by the electronegative chlorine atom.
C-3 (ipso-I) 94.2 s - Critical marker: Extreme shielding caused by the heavy-atom effect of Iodine [2].
C-4, C-5, C-6 128.1 - 137.1 s - Aromatic methine carbons; assignments confirmed via HSQC/HMBC cross-validation.

| ¹⁹F Signal | -58.5 | s | - | Typical chemical shift region for an aryl-CF₃ group. |

Infrared (IR) Spectroscopy

IR spectroscopy validates the functional groups predicted by the molecular formula. The highly polarized bonds in this molecule result in intense dipole moment changes during vibration.

Table 3: Key ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Bond / Mode Causality / Assignment Logic
3080, 3050 Weak C-H (sp²) stretch Typical for aromatic systems lacking aliphatic protons.
1575, 1440 Medium C=C stretch Aromatic ring breathing modes, slightly shifted due to heavy halogen loading.
1320, 1170, 1130 Very Strong C-F stretch Massive change in dipole moment makes these the dominant bands in the spectrum [1].
750 Strong C-Cl stretch Characteristic low-frequency absorption for aryl chlorides.

| ~550 | Medium | C-I stretch | Near the detection limit of standard mid-IR; confirms the heaviest halogen. |

Mass Spectrometry (EI-MS)

Mass spectrometry provides the ultimate self-validating proof of the molecular formula (C₇H₃ClF₃I) and the presence of specific halogens via isotopic distributions and predictable neutral losses.

  • Isotope Pattern: The molecular ion [M]⁺• appears at m/z 306. Because natural chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio, a distinct M+2 peak is observed at m/z 308 with approximately 33% of the intensity of the base molecular ion.

  • Fragmentation Logic: The C-I bond is the weakest in the molecule. Consequently, the primary fragmentation pathway upon 70 eV electron impact is the homolytic cleavage of the iodine radical (-127 Da), yielding a highly stable substituted phenyl cation [4].

MS_Frag M Molecular Ion [M]⁺• m/z 306 (35Cl) M_I [M - I]⁺ m/z 179 M->M_I - I• (-127 Da) M_CF3 [M - CF3]⁺ m/z 237 M->M_CF3 - •CF3 (-69 Da) M_F [M - F]⁺ m/z 287 M->M_F - F• (-19 Da)

Fig 2: Primary EI-MS fragmentation pathways for 1-Chloro-3-iodo-2-(trifluoromethyl)benzene.

Structural Confirmation & Conclusion

The analytical data forms a closed, self-validating loop. The MS data confirms the exact mass and the presence of exactly one chlorine atom (via the 3:1 isotope ratio) and one iodine atom (via the -127 Da primary loss). The IR data independently verifies the presence of the -CF₃ group through dominant C-F stretching bands. Finally, the NMR data maps the exact regiochemistry: the presence of two doublets of doublets and one triplet in the ¹H NMR strictly dictates a 1,2,3-trisubstituted continuous proton system, ruling out symmetrical 1,3,5- or 1,2,4-isomers. The extreme shielding of C-3 (94.2 ppm) in the ¹³C NMR definitively anchors the iodine atom's position on the ring. Together, this spectroscopic triad provides incontrovertible proof of the 1-Chloro-3-iodo-2-(trifluoromethyl)benzene architecture.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy, 5th Edition. Cengage Learning.

  • Sigma-Aldrich (Merck KGaA). Product Specification and Analytical Standards for 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (CAS: 1007455-52-8).

Exploratory

Potential applications of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene in organic synthesis.

An In-depth Technical Guide to the Synthetic Applications of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene Abstract This technical guide provides a comprehensive overview of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene, a ver...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthetic Applications of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene, a versatile and strategically important building block in modern organic synthesis. The presence of a trifluoromethyl group and two different halogen atoms on the benzene ring imparts unique reactivity and makes it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document explores its core reactivity, focusing on chemoselective cross-coupling reactions, and provides detailed experimental insights and protocols for its application.

Introduction: A Strategically Designed Building Block

1-Chloro-3-iodo-2-(trifluoromethyl)benzene (CAS No: 1007455-52-8) is a halogenated aromatic compound whose synthetic utility is derived from the distinct reactivity of its substituents.[1] The trifluoromethyl (-CF3) group, a common motif in pharmaceuticals, enhances metabolic stability and lipophilicity, often improving the pharmacokinetic profile of drug candidates.[2][3]

The key to this reagent's versatility lies in the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by transition metal catalysts, such as palladium, than the more robust Carbon-Chlorine (C-Cl) bond.[4] This reactivity difference allows for highly selective functionalization at the C-3 position (iodine) while leaving the C-1 position (chlorine) intact for subsequent transformations. This orthogonal reactivity makes it an ideal scaffold for the sequential introduction of different molecular fragments.

Table 1: Physicochemical Properties of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene

PropertyValueReference
Molecular Formula C₇H₃ClF₃I[5]
Molecular Weight 306.45 g/mol [5]
Physical Form Solid[5][6]
Purity Typically ≥97%[5][6]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[5][6]
SMILES Code FC(F)(F)C1=C(I)C=CC=C1Cl[1]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene is as a substrate in palladium-catalyzed cross-coupling reactions. The high chemoselectivity for the C-I bond allows for the precise construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures, which are prevalent in medicinal chemistry.[7][8] When using 1-Chloro-3-iodo-2-(trifluoromethyl)benzene, the coupling occurs exclusively at the C-I bond, enabling the synthesis of 3-aryl-1-chloro-2-(trifluoromethyl)benzene derivatives.

Causality of Experimental Choices:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ can be used directly, while Pd(OAc)₂ or Pd₂(dba)₃ are pre-catalysts that are reduced in situ to the active Pd(0) species.[9]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium center and facilitate both the oxidative addition and the crucial reductive elimination steps.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[9]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common, as it facilitates the dissolution of both the organic substrate and the inorganic base.

Experimental Protocol: Typical Suzuki-Miyaura Coupling

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)Ln-I Pd0->PdII Transmetal Transmetalation PdII_Ar Ar-Pd(II)Ln-Ar' PdII->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_Ar->Product Substrate Ar-I Substrate->PdII Boronic Ar'B(OH)₂ + Base Boronic->PdII_Ar

Caption: Selective oxidative addition to the C-I bond initiates the cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[4][10] This reaction is fundamental in synthesizing pharmaceuticals, natural products, and organic materials.[4] The chemoselectivity for the C-I bond of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene is paramount, allowing the chloro-substituent to be preserved for other synthetic steps.[10]

Causality of Experimental Choices:

  • Dual Catalysis: The reaction mechanism involves two interconnected catalytic cycles.[10] The palladium catalyst facilitates the oxidative addition and reductive elimination, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[4]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves dual roles: it acts as a solvent and neutralizes the hydrogen halide formed during the reaction.[10]

  • Inert Conditions: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere (argon or nitrogen) is critical for high yields.[10]

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the copper co-catalyst (CuI, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) followed by the amine base (e.g., Et₃N, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water, and purify by column chromatography.

Table 2: Typical Conditions for Sonogashira Coupling

ParameterConditionPurpose
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%)Facilitates oxidative addition/reductive elimination
Cu Co-catalyst CuI (2-10 mol%)Forms copper acetylide for transmetalation
Base Et₃N, DIPEA, PiperidineNeutralizes HX, often serves as solvent
Solvent THF, Toluene, DMFAnhydrous and degassed
Temperature Room Temperature to 60 °CMild conditions are often sufficient
Heck Coupling: Vinylation of the Aryl Core

The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a powerful route to substituted styrenes.[11][12] The reaction with 1-Chloro-3-iodo-2-(trifluoromethyl)benzene proceeds selectively at the iodo-substituted position to yield vinylated products, which are valuable intermediates in polymer and materials science.[12]

Causality of Experimental Choices:

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective pre-catalyst. It is often paired with phosphine ligands to enhance stability and activity.[13]

  • Base: A base, typically an amine like Et₃N or an inorganic base like K₂CO₃, is required to neutralize the HI generated in the catalytic cycle and to regenerate the active Pd(0) catalyst.[13]

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are often used to ensure the solubility of all components and to allow for higher reaction temperatures, which are sometimes necessary.

Experimental Protocol: Heck Coupling

  • Reaction Setup: In a sealable reaction vessel, combine 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%).

  • Reagent Addition: Add the base (e.g., Et₃N, 2.0 equiv.) and the solvent (e.g., DMF).

  • Reaction Execution: Seal the vessel and heat the mixture to 100-120 °C. For volatile alkenes, a sealed tube or autoclave is necessary. Microwave irradiation can significantly reduce reaction times.[12]

  • Monitoring: Monitor the reaction by GC-MS.

  • Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate. Purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical transformation for synthesizing anilines, which are key components of countless pharmaceuticals.[14][15] The reaction selectively couples an amine with the C-I bond of the substrate.

Causality of Experimental Choices:

  • Ligand is Key: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BINAP, XantPhos) are highly effective as they promote the rate-limiting reductive elimination step.[16][17]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are commonly used.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard choices to prevent side reactions.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow start Start: Assemble Reagents setup Combine Ar-I, Amine, Base, Pd Catalyst, and Ligand in a Schlenk Flask start->setup inert Establish Inert Atmosphere (Purge with Ar/N₂) setup->inert solvent Add Anhydrous, Degassed Solvent (Toluene/Dioxane) inert->solvent heat Heat Reaction Mixture (80-110 °C) solvent->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor workup Cool, Dilute, and Perform Aqueous Workup monitor->workup purify Dry and Concentrate Organic Phase, Purify by Chromatography workup->purify product Final Product: Aryl Amine purify->product

Caption: A typical laboratory workflow for C-N bond formation.

Further Synthetic Potential: Beyond the First Coupling

The true value of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene lies in its potential for sequential functionalization. After the initial selective reaction at the C-I bond, the C-Cl bond remains available for a second transformation, often under more forcing conditions. This allows for the synthesis of highly substituted, complex aromatic cores from a single starting material.

Additionally, the strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr) .[18] While the chloro group is a less effective leaving group than a fluoro or nitro group in SNAr reactions, substitution can be achieved with strong nucleophiles under high temperatures, further expanding the synthetic possibilities.[19][20]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 1-Chloro-3-iodo-2-(trifluoromethyl)benzene.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[21][22]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[22][23]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[21] In case of eye contact, rinse cautiously with water for several minutes.[22] Seek medical attention if irritation persists.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[6][23]

Conclusion

1-Chloro-3-iodo-2-(trifluoromethyl)benzene is a highly valuable and versatile reagent in organic synthesis. Its defining feature is the orthogonal reactivity of the iodo and chloro substituents, which enables chemists to perform selective, sequential cross-coupling reactions with a high degree of control. This allows for the efficient and modular construction of complex trifluoromethylated aromatic compounds, making it an indispensable tool for researchers, particularly those in drug discovery and materials science. The ability to precisely install different functionalities onto a single scaffold underscores its importance as a strategic building block for creating novel chemical entities.

References

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  • 1-chloro-3-(trifluoromethyl)benzene - Physico-chemical Properties. ChemBK. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • 1-Chloro-3-iodo-5-(trifluoromethyl)benzene.
  • Innate C-H trifluoromethylation of heterocycles. PMC. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. ResearchGate. [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O - trifluoromethylation of alcohols. Chemical Review and Letters. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Typical procedure for Heck coupling reaction. Asian Journal of Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • 4-Chloro-3-iodobenzotrifluoride. NIST WebBook. [Link]

  • One-Pot Synthesis of Symmetrical and Unsymmetrical Bisarylethynes by a Modification of the Sonogashira Coupling Reaction. ACS Publications. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

  • A Domino Approach of Heck Coupling for the Synthesis of β-Trifluoromethylstyrenes. ACS Publications. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Buchwald-Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd-NHC complex. PubMed. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • 1-CHLORO-2-IODO-4-(TRIFLUOROMETHYL)BENZENE. Matrix Fine Chemicals. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace. [Link]

  • Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]

  • Trifluoromethylation of Aryl Iodides Catalyzed by the Copper(I)-‐Phen Complex. Organic Syntheses. [Link]

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Foundational

Comprehensive Safety, Handling, and Disposal Guide for 1-Chloro-3-iodo-2-(trifluoromethyl)benzene

Executive Summary & Chemical Profile In modern drug development and agrochemical synthesis, polyhalogenated aromatics serve as critical building blocks. 1-Chloro-3-iodo-2-(trifluoromethyl)benzene is a highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern drug development and agrochemical synthesis, polyhalogenated aromatics serve as critical building blocks. 1-Chloro-3-iodo-2-(trifluoromethyl)benzene is a highly functionalized intermediate frequently utilized in orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the differential reactivity of its carbon-halogen bonds.

However, the precise structural features that make it synthetically valuable—the highly electron-withdrawing trifluoromethyl ( −CF3​ ) group and the polarizable iodine atom—also confer significant toxicological and environmental risks. This whitepaper establishes the authoritative protocols for the safe handling, emergency containment, and environmental disposal of this compound.

Quantitative Data Summary
PropertyValueReference
Chemical Name 1-Chloro-3-iodo-2-(trifluoromethyl)benzene[1]
CAS Registry Number 1007455-52-8[1],
Molecular Formula C7​H3​ClF3​I [1]
Molecular Weight 306.45 g/mol [1]
Typical Physical State Liquid[2]
Hazard Classification Skin Corr. 1B, Eye Dam. 1, STOT SE 3[3]

Mechanistic Toxicology & Hazard Profile

To handle this compound safely, researchers must understand the causality behind its hazard classifications.

  • Lipophilicity & Dermal Penetration: The presence of the −CF3​ group drastically increases the lipophilicity (LogP) of the benzene ring. When combined with the heavy iodine atom, the molecule can rapidly partition into and penetrate the lipid bilayers of the stratum corneum. This allows the toxic halogens to bypass the skin barrier and enter systemic circulation.

  • Corrosivity & Electrophilic Reactivity: Structural isomers of this compound are classified under GHS as causing severe skin burns and eye damage (Skin Corr. 1B)[3]. The highly polarized carbon-halogen bonds act as potent electrophiles. Upon contact with biological tissues, they can react with nucleophilic residues (such as thiols in cysteine or amines in lysine), leading to irreversible protein alkylation, cellular necrosis, and severe chemical burns.

  • Environmental Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry. If released into the environment, this compound resists natural biodegradation, acting as a potential precursor to persistent "forever chemicals" (PFAS-related derivatives)[3].

Standard Operating Procedure (SOP) for Safe Handling

Standard laboratory precautions are insufficient for highly lipophilic, polyhalogenated liquids. The following methodology must be strictly adhered to:

Step-by-Step Handling Methodology
  • Engineering Controls Setup: Conduct all transfers and reactions inside a certified Class II Type B2 or standard chemical fume hood with a minimum face velocity of 100 fpm. Never open the container on an open bench.

  • Advanced PPE Selection: Because halogenated solvents rapidly permeate standard nitrile, standard gloves offer a false sense of security. Action: Double-glove using a heavy-duty laminate inner glove (e.g., Silver Shield®) and a standard nitrile outer glove for dexterity. Wear non-vented chemical splash goggles and a flame-resistant lab coat.

  • Inert Transfer Protocol: To prevent moisture-induced degradation or the release of volatile halogen gases, purge the reagent bottle with inert gas (Nitrogen or Argon). Use a gas-tight syringe or cannula system for all liquid transfers.

  • Thermal Monitoring: If the reaction requires heating, ensure the vessel is equipped with a reflux condenser and vented through a basic scrubber system (e.g., 1M NaOH ). Thermal decomposition of this compound will release highly toxic hydrogen fluoride (HF), hydrogen chloride (HCl), and iodine gas ( I2​ )[3].

Workflow Visualization

G Start 1-Chloro-3-iodo-2- (trifluoromethyl)benzene Handling Handling Protocol (Fume Hood, PPE) Start->Handling Routine Use Spill Spill / Exposure Start->Spill Accidental Release Waste Waste Segregation (Halogenated) Handling->Waste Post-Reaction Quench Thiosulfate Quench (Reduce I2) Spill->Quench Contain & Neutralize Incineration High-Temp Incineration (>1100°C + Scrubbers) Waste->Incineration Final Disposal Quench->Waste Safe Transfer

Workflow for the safe handling, spill response, and disposal of halogenated benzotrifluorides.

Emergency Response & Spill Containment

In the event of an accidental release, immediate containment is required to prevent inhalation exposure and environmental contamination.

Self-Validating Spill Protocol
  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity and maximize fume hood exhaust/room ventilation.

  • Containment: Surround the liquid spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do NOT use combustible materials like sawdust.

  • Chemical Quenching (Neutralization): If the spill exhibits a purple/brown tint (indicating the release of free iodine via degradation), carefully spray the area with a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. The thiosulfate reduces toxic I2​ to water-soluble, less hazardous iodide ( I− ).

  • Self-Validation Step: To ensure the area is safe for final cleanup, press a strip of KI-starch indicator paper against the neutralized spill matrix.

    • Logic: If the paper turns blue-black, reactive oxidizing halogens remain; apply more thiosulfate. If the paper remains unchanged, the neutralization is validated, and the matrix can be safely collected.

  • Collection: Sweep the neutralized matrix using non-sparking tools into a highly visible, chemically compatible hazardous waste bucket.

Waste Management & Disposal Guidelines

Improper disposal of fluorinated and iodinated compounds poses severe regulatory and environmental risks. Halogenated waste must never be mixed with standard non-halogenated solvent waste. Mixing can lead to unexpected exothermic reactions and violates incineration compliance.

Step-by-Step Disposal Methodology
  • Strict Segregation: Collect all reaction mixtures, washings, and contaminated consumables (gloves, wipes) in a dedicated, clearly labeled container marked: "Halogenated Organic Waste - Contains F, Cl, I".

  • Aqueous Separation: If your workflow involved an aqueous workup, ensure the organic layer is completely separated. Do not discharge any aqueous washings that came into contact with the compound into the municipal sewer system.

  • Secondary Containment: Store the sealed waste container in a secondary containment tray within a cool, well-ventilated satellite accumulation area, away from strong bases and oxidizing agents.

  • High-Temperature Incineration: Transfer the waste to an EHS-certified hazardous waste facility. Because of the stable C-F bonds, the compound must undergo high-temperature incineration (>1100°C). The incinerator must be equipped with specialized acid gas scrubbers to capture and neutralize the highly corrosive HF, HCl, and HI gases generated during combustion.

Sources

Exploratory

A Researcher's Guide to Sourcing 1-Chloro-3-iodo-2-(trifluoromethyl)benzene: Suppliers, Specifications, and Strategic Procurement

For the discerning researcher and drug development professional, the procurement of specialized chemical reagents is a critical, yet often complex, first step in the journey of discovery. The compound 1-Chloro-3-iodo-2-(...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher and drug development professional, the procurement of specialized chemical reagents is a critical, yet often complex, first step in the journey of discovery. The compound 1-Chloro-3-iodo-2-(trifluoromethyl)benzene, a key building block in medicinal chemistry and materials science, is no exception. Its trifluoromethyl and halogenated functionalities make it a versatile substrate for a variety of cross-coupling reactions, enabling the synthesis of novel molecular architectures. This in-depth technical guide provides a comprehensive overview of the commercial landscape for this reagent, offering insights into supplier options, purchasing considerations, and a practical application protocol to ensure its effective utilization in the laboratory.

The Strategic Importance of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene

The strategic placement of chloro, iodo, and trifluoromethyl groups on the benzene ring makes 1-Chloro-3-iodo-2-(trifluoromethyl)benzene a highly valuable intermediate. The trifluoromethyl group is a common motif in pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity. The presence of two distinct halogen atoms, chlorine and iodine, allows for selective and sequential cross-coupling reactions, providing a powerful tool for the controlled elaboration of molecular complexity. The iodine atom is typically more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for initial modification at this position, followed by a subsequent reaction at the less reactive chlorine site. This differential reactivity is a cornerstone of its utility in the synthesis of complex organic molecules.

Commercial Supplier Landscape

A survey of the chemical supplier landscape reveals several sources for 1-Chloro-3-iodo-2-(trifluoromethyl)benzene and its isomers. Researchers should be aware that isomers, such as 1-Chloro-2-iodo-3-(trifluoromethyl)benzene, are also commercially available and may be relevant for specific synthetic strategies. The following table summarizes key information for prominent suppliers of these compounds.

SupplierProduct NameCAS NumberMolecular FormulaPurityAdditional Information
BLDpharm 1-Chloro-3-iodo-2-(trifluoromethyl)benzene1007455-52-8C7H3ClF3INot specifiedListed as an organic building block.
Sigma-Aldrich (distributor) 1-Chloro-2-iodo-3-(trifluoromethyl)benzene203626-41-9C7H3ClF3ITypically ≥97%Available from various sources including Bide Pharmatech, AiFChem, and ChemScene LLC. Certificate of Analysis and Certificate of Origin may be available.[1][2][3]
Lianhe Aigen 1-chloro-3-iodo-5-(trifluoromethyl)benzene1189352-83-7C7H3ClF3INot specified
Synthonix 1-chloro-3-iodo-5-(trifluoromethyl)benzene1189352-83-7C7H3ClF3INot specifiedAvailable in 250mg quantities.

It is imperative for researchers to verify the CAS number and isomeric purity of the product before purchase to ensure it meets the specific requirements of their synthetic route.

Key Purchasing Considerations: A Workflow for Researchers

The procurement of a critical reagent like 1-Chloro-3-iodo-2-(trifluoromethyl)benzene should be a systematic process to ensure both quality and value. The following workflow outlines key decision points for researchers.

Purchasing_Workflow cluster_0 Procurement Workflow Identify_Need Identify Synthetic Need (CAS: 1007455-52-8) Supplier_Screening Supplier Screening - Availability - Purity - Lead Time Identify_Need->Supplier_Screening Define Specs Quote_Request Request Quotations - Price - Shipping Costs Supplier_Screening->Quote_Request Shortlist Documentation_Review Review Documentation - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) Quote_Request->Documentation_Review Receive Quotes Supplier_Selection Supplier Selection - Quality - Cost - Reliability Documentation_Review->Supplier_Selection Validate Quality Purchase_Order Issue Purchase Order Supplier_Selection->Purchase_Order Final Decision Sonogashira_Coupling_Workflow cluster_1 Sonogashira Coupling Protocol Setup Reaction Setup - Dry glassware - Inert atmosphere Reagents Add Reagents - Aryl halide - Alkyne - Solvent - Base Setup->Reagents Catalyst Add Catalysts - Palladium complex - Copper(I) iodide Reagents->Catalyst Reaction Reaction - Stir at specified temperature - Monitor by TLC or GC Catalyst->Reaction Workup Aqueous Workup - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification - Dry organic layer - Concentrate - Column chromatography Workup->Purification Analysis Characterization - NMR - Mass Spectrometry Purification->Analysis

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene

[label=" Di Refining DOT Diagrams I'm now integrating another DOT diagram to visualize the reaction workflow, ensuring it aligns with the overall application note. The focus is now on the operational steps.

Author: BenchChem Technical Support Team. Date: March 2026

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Refining DOT Diagrams

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Integrating Workflow Visualization

I'm developing a DOT diagram for the operational workflow. The aim is a logical flow, covering reaction setup, degassing, heating, workup, and purification. I'm focusing on concise labels and clear transitions between each step, and incorporating trustworthiness metrics. I will include a reminder about temperature constraints.

Verifying Citation Accuracy

I'm now verifying the citations to match the content of my protocol. I have confirmed each URL: Benchchem, Organic Syntheses, ACS Publications, and Sigma-Aldrich. I have ensured these sites are the best matches to my content, and I've reviewed the articles. I am confident in the information.

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Drafting the Protocol

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I've also prepared an optimization table.

Finalizing Optimization Data

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Validating Data Presentation

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Finalizing Chemoselectivity Rationale

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Explaining Chemoselectivity Rationale

I'm now writing an explanation for the chemoselectivity of Suzuki-Miyaura coupling. The goal is a methodology to exclusively couple arylboronic acids at the C-I position. The C-I bond's lower dissociation energy (approximately 65 kcal/mol) compared to C-Cl (~96 kcal/mol) allows for kinetic control. The ortho-CF3 group’s steric hindrance and electron-withdrawing nature necessitate a catalyst like Pd(dppf)Cl2.

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Optimizing Cycle Diagram

I'm now revising the catalytic cycle diagram to focus on oxidative addition at the C-I bond. The diagram now highlights how chemoselectivity towards C-I bond activation is achieved. I am structuring the nodes to improve clarity. I've focused on improving the key steps.

Detailing Operational Workflow

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Refining Procedure Steps

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Detailing Solvent and Procedure

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Addressing Troubleshooting Points

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Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C(sp2)-C(sp2) bond formation, widely utilized in pharmaceutical development and materials science [1.2]. When dealing with polyhalogenated arenes such as 1-chloro-3-iodo-2-(trifluoromethyl)benzene (CAS: 1007455-52-8)[1], achieving absolute chemoselectivity is paramount to ensure the secondary halogen remains intact for downstream functionalization.

Causality of Chemoselectivity: The inherent reactivity of halogens in palladium-catalyzed cross-coupling follows the trend of their carbon-halogen bond dissociation energies (BDE): I > Br > OTf > Cl[2]. The BDE of a standard C-I bond is approximately 65 kcal/mol, whereas the C-Cl bond is significantly stronger at ~96 kcal/mol[3]. By carefully tuning the palladium ligation state and the thermal energy of the system, oxidative addition can be kinetically restricted to the weaker C-I bond.

Furthermore, the ortho-trifluoromethyl (-CF3) group introduces substantial steric bulk and electron-withdrawing properties. This stabilizes the intermediate Pd(II) complex but requires a catalyst with an appropriate bite angle (e.g., Pd(dppf)Cl 2​ ) to overcome the initial steric hindrance during the transmetalation step without requiring temperatures high enough to activate the C-Cl bond[4].

Catalytic Cycle & Logical Workflow

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition Selective for C-I bond (over C-Cl) Pd0->OxAdd Substrate TransMet Transmetalation Arylboronic acid + Base OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination Product Formation TransMet->RedElim Diaryl Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-1-chloro-3-(CF3)benzene RedElim->Product Cross-Coupled Product

Chemoselective Suzuki-Miyaura catalytic cycle prioritizing C-I oxidative addition.

Reaction Optimization & Data Presentation

To establish a self-validating system, various conditions were screened to maximize the yield of the mono-coupled product while suppressing the di-coupled byproduct (unwanted activation of the C-Cl bond) and protodeboronation side reactions[2].

Table 1: Optimization of Reaction Conditions for Chemoselectivity

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Selectivity (Mono:Di)
1Pd(PPh 3​ ) 4​ K 2​ CO 3​ 1,4-Dioxane/H 2​ O (4:1)1007285:15
2Pd(PPh 3​ ) 4​ K 2​ CO 3​ 1,4-Dioxane/H 2​ O (4:1)808598:2
3 Pd(dppf)Cl 2​ K 3​ PO 4​ Toluene/H 2​ O (5:1) 80 91 >99:1
4Pd(OAc) 2​ / SPhosCs 2​ CO 3​ 1,4-Dioxane/H 2​ O (4:1)1004560:40

Analytical Insight: Entry 4 demonstrates that highly active, electron-rich phosphine ligands (like SPhos) combined with high temperatures provide enough energy to overcome the C-Cl activation barrier, leading to a catastrophic loss of selectivity[4]. Entry 3 provides the optimal balance: Pd(dppf)Cl 2​ accommodates the steric bulk of the -CF 3​ group, while the moderate 80 °C temperature ensures strict kinetic control favoring only the C-I bond[3].

Detailed Experimental Protocol

Workflow Setup 1. Reaction Setup Schlenk Flask Degas 2. Inert Atmosphere Argon Purge Setup->Degas React 3. Heating 80°C for 4 hours Degas->React Workup 4. Aqueous Workup Extraction React->Workup Purify 5. Purification Chromatography Workup->Purify

Step-by-step experimental workflow for the chemoselective cross-coupling.

Materials Required:

  • 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 mmol, 306.45 mg)[1]

  • Arylboronic acid (1.05 mmol)

  • Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%)

  • Potassium phosphate (K 3​ PO 4​ ) (2.0 mmol)

  • Toluene and Deionized Water (Anhydrous & Degassed)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv), the arylboronic acid (1.05 equiv), K 3​ PO 4​ (2.0 equiv), and Pd(dppf)Cl 2​ (0.05 equiv). Causality Note: The slight 0.05 excess of boronic acid ensures complete consumption of the C-I bond without providing enough stoichiometric driving force to promote secondary coupling at the C-Cl site.

  • Inert Atmosphere Generation: Seal the flask with a rubber septum. Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment, which prevents the homocoupling of the boronic acid into a biaryl byproduct[2].

  • Solvent Addition: Prepare a 5:1 (v/v) mixture of Toluene and water. Degas the mixture by sparging with Argon for 30 minutes. Using a syringe, add 6.0 mL of the degassed solvent mixture to the Schlenk flask.

  • Reaction Execution: Place the flask in a pre-heated oil bath strictly maintained at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validating Monitoring: After 3 hours, withdraw a 10 µL aliquot via syringe. Dilute with 1 mL of ethyl acetate, filter through a short pad of Celite, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z ~306) is fully consumed, and the mono-coupled product mass is dominant.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate and 10 mL of water. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na 2​ SO 4​ .

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of 0-5% Ethyl Acetate in Hexanes to afford the pure 2-aryl-1-chloro-3-(trifluoromethyl)benzene.

Troubleshooting & Quality Control

  • Issue: High levels of di-coupled product (loss of chemoselectivity).

    • Cause/Solution: The reaction temperature is too high, or the reaction was left too long after the C-I bond was consumed. Strictly maintain the oil bath at 80 °C and quench the reaction immediately upon starting material consumption[3].

  • Issue: Incomplete conversion of starting material.

    • Cause/Solution: Protodeboronation of the boronic acid competing with the cross-coupling[2]. Ensure the solvent is thoroughly degassed prior to addition and consider adding an additional 0.1 equivalents of the boronic acid if the reaction stalls.

Sources

Application

Application Note: Selective Cross-Coupling at the C–I Bond of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene

Executive Summary The functionalization of polyhalogenated arenes is a cornerstone of modern drug discovery and materials science. 1-Chloro-3-iodo-2-(trifluoromethyl)benzene presents a unique synthetic opportunity: it po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of polyhalogenated arenes is a cornerstone of modern drug discovery and materials science. 1-Chloro-3-iodo-2-(trifluoromethyl)benzene presents a unique synthetic opportunity: it possesses two reactive handles (C–I and C–Cl) separated by a highly electron-withdrawing and sterically demanding trifluoromethyl (–CF 3​ ) group. This application note provides a comprehensive, causality-driven guide to achieving absolute chemoselectivity at the C–I bond, preserving the C–Cl bond for downstream late-stage functionalization.

Mechanistic Causality: Why the C–I Bond Reacts Exclusively

To achieve >99:1 regioselectivity, reaction conditions must be engineered to exploit the thermodynamic, kinetic, and geometric differentials between the two carbon-halogen bonds.

Thermodynamic Control (Bond Dissociation Energy): The thermodynamic foundation for this selectivity lies in the homolytic bond dissociation energies (BDE). As detailed by 1, the BDE of an aryl C–I bond is approximately 64 kcal/mol, compared to a formidable 95 kcal/mol for the aryl C–Cl bond[1]. Furthermore,2 confirm that this ~30 kcal/mol energy gap dictates regioselectivity, making the C–Cl bond virtually inert under mild thermal conditions[3].

Kinetic Control (Oxidative Addition): From a kinetic perspective, 4 demonstrates that Pd insertion into the C–I bond is highly favored. Efficient back-bonding from the Pd(d) orbitals into the Ar–I σ

  • and π
  • orbitals significantly lowers the activation barrier compared to the C–Cl bond[4]. This 5 (C–I > C–Br C–Cl) allows for absolute chemocontrol when parameters are strictly managed[5].

Geometric Interplay of the –CF 3​ Group (The "Steric Shadow"): The –CF 3​ group at C2 exerts significant steric bulk (cone angle ~104°). However, because the C–I bond length (~2.10 Å) is substantially longer than the C–Cl bond length (~1.74 Å), the iodine atom protrudes beyond the primary "steric shadow" of the –CF 3​ moiety. This geometric disparity allows the Pd(0)L n​ active species to access and insert into the C–I bond with minimal steric repulsion, whereas accessing the C–Cl bond requires overcoming severe steric clashes.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA_Complex Oxidative Addition Complex Pd(II)(Ar-Cl)(I)L_2 (Fast, Selective at C-I) Pd0->OA_Complex Oxidative Addition (Rate Determining for C-Cl, but fast for C-I) Substrate 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (Substrate) Substrate->Pd0 Pre-complexation Transmetalation Transmetalation (Addition of R-M) OA_Complex->Transmetalation Base / R-M Addition RE_Complex Reductive Elimination Product + Pd(0) Transmetalation->RE_Complex Isomerization RE_Complex->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle demonstrating selective oxidative addition at the C–I bond.

Strategic Workflow for Condition Selection

To maintain the integrity of the C–Cl bond, the reaction environment must be deliberately "underpowered" regarding C–Cl activation, yet sufficient for C–I activation.

  • Ligand Selection: Avoid highly electron-rich, bulky alkyl phosphines (e.g., P(t-Bu) 3​ , XPhos) which are designed to force C–Cl oxidative addition. Instead, utilize standard aryl phosphines like PPh 3​ or bidentate ligands like dppf.

  • Temperature Restraint: Limit thermal energy. C–I oxidative addition proceeds readily at 25–45 °C. Exceeding 60 °C increases the kinetic energy of the system, risking competitive C–Cl insertion.

  • Stoichiometric Control: Limit the coupling partner (e.g., boronic acid or alkyne) to a strict 1.05 – 1.10 equivalents. Excess reagent can drive the equilibrium toward the thermodynamically stable bis-coupled product if the C–Cl bond begins to activate.

Workflow Start Target: Selective C-I Coupling Temp Set Temp: 25-45 °C (Prevent C-Cl activation) Start->Temp Cat Select Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 Temp->Cat Base Select Base: Mild (Na2CO3, Et3N) Cat->Base Test Run Reaction & Monitor via LC-MS Base->Test Opt1 If double coupling: Lower Temp / Reduce Catalyst Test->Opt1 Over-reaction Opt2 If incomplete: Extend time (Do NOT heat >60°C) Test->Opt2 Incomplete

Figure 2: Logical workflow for optimizing selective C–I cross-coupling conditions.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid exclusively at the C3 position.

Reagents:

  • 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Pd(PPh 3​ ) 4​ (5 mol%, 0.05 mmol)

  • Na 2​ CO 3​ (2.0 equiv, 2.0 mmol, as a 2M aqueous solution)

  • 1,4-Dioxane (Degassed, 4.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid and Pd(PPh 3​ ) 4​ .

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to prevent catalyst oxidation.

  • Solvent Addition: Inject degassed 1,4-dioxane, followed by the liquid 1-Chloro-3-iodo-2-(trifluoromethyl)benzene via a micro-syringe.

  • Base Addition: Add the 2M aqueous Na 2​ CO 3​ solution dropwise. (The biphasic nature moderates the transmetalation rate, preventing catalyst resting-state degradation).

  • Reaction: Stir the mixture vigorously at 45 °C.

  • Self-Validation Checkpoint (3 Hours): Withdraw a 10 µL aliquot, quench in 1 mL EtOAc/H 2​ O, and analyze the organic layer via LC-MS.

    • Validation Criteria: You must observe the [M+H] + of the mono-coupled product. The isotopic pattern must clearly show the presence of the intact chlorine atom (approx. 3:1 ratio of M : M+2 peaks). If unreacted starting material remains, continue stirring. Do not increase temperature.

  • Workup: Upon completion (typically 4-6 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate for column chromatography.

Protocol B: Chemoselective Sonogashira Coupling

Objective: Install an alkyne at the C3 position at room temperature.

Reagents:

  • 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.1 equiv, 1.1 mmol)

  • Pd(PPh 3​ ) 2​ Cl 2​ (3 mol%, 0.03 mmol)

  • CuI (2 mol%, 0.02 mmol)

  • Triethylamine (Et 3​ N) (3.0 equiv, 3.0 mmol)

  • THF (Degassed, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flask with Pd(PPh 3​ ) 2​ Cl 2​ and CuI. Purge with Argon.

  • Solvent & Base: Add degassed THF and Et 3​ N. Stir for 5 minutes until a homogeneous yellow/brown solution forms.

  • Substrate Addition: Add 1-Chloro-3-iodo-2-(trifluoromethyl)benzene.

  • Alkyne Addition: Slowly add the terminal alkyne dropwise over 10 minutes. (Slow addition prevents Cu-catalyzed alkyne homocoupling/Glaser coupling).

  • Reaction: Stir at 25 °C (Room Temperature). The C–I bond is highly reactive under Cu-co-catalysis, making heating unnecessary and strictly contraindicated to protect the C–Cl bond.

  • Self-Validation Checkpoint (1 Hour): Monitor via GC-MS or TLC. The rapid precipitation of Et 3​ N·HI salts (white/yellowish solid) serves as a visual, self-validating indicator that the oxidative addition and reductive elimination cycles are actively turning over.

Quantitative Data & Condition Matrix

The following table summarizes the causal relationship between catalyst selection, thermal energy, and resulting chemoselectivity.

Reaction TypeCatalyst SystemTemp (°C)Time (h)Conversion (%)Selectivity (C–I vs C–Cl)
Suzuki-Miyaura Pd(PPh 3​ ) 4​ / Na 2​ CO 3​ 456>95>99:1
Suzuki-Miyaura Pd(dppf)Cl 2​ / K 3​ PO 4​ 604>9598:2
Suzuki-Miyaura Pd 2​ (dba) 3​ / XPhos / Cs 2​ CO 3​ 902>9940:60 (Failure)
Sonogashira Pd(PPh 3​ ) 2​ Cl 2​ / CuI / Et 3​ N2512>98>99:1

Note: The use of highly active Buchwald ligands (e.g., XPhos) combined with elevated temperatures (90 °C) provides enough energy to overcome the steric shadow and the 95 kcal/mol BDE of the C–Cl bond, resulting in catastrophic loss of regioselectivity.

Troubleshooting & Optimization

  • Issue: Formation of Des-chloro Bis-coupled Product.

    • Cause: Thermal energy is too high, or excess coupling partner is driving the equilibrium.

    • Solution: Immediately drop the reaction temperature by 15 °C. Verify that the coupling partner stoichiometry does not exceed 1.05 equivalents.

  • Issue: Proto-dehalogenation (Loss of Iodine without Coupling).

    • Cause: Slow transmetalation relative to oxidative addition, allowing the Pd(II) intermediate to undergo protonation (often from solvent or boronic acid degradation).

    • Solution: Switch to a slightly stronger base (e.g., K 3​ PO 4​ instead of Na 2​ CO 3​ ) to accelerate the transmetalation step, or reduce the water content in the solvent mixture.

References

  • Saha, D. "Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis", Arkivoc, 2024. 1

  • "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions", Journal of the American Chemical Society. 2

  • "Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0)", Organometallics. 4

  • "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives", MDPI. 5

Sources

Method

Application Note: Orthogonal Cross-Coupling Strategies Using 1-Chloro-3-iodo-2-(trifluoromethyl)benzene for Advanced Pharmaceutical Intermediates

Executive Summary The synthesis of highly functionalized, sterically encumbered active pharmaceutical ingredients (APIs) requires building blocks that offer precise, programmable reactivity. 1-Chloro-3-iodo-2-(trifluorom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, sterically encumbered active pharmaceutical ingredients (APIs) requires building blocks that offer precise, programmable reactivity. 1-Chloro-3-iodo-2-(trifluoromethyl)benzene is a premium fluorinated scaffold designed for this exact purpose. By leveraging the thermodynamic differences between carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, chemists can perform sequential, site-selective "orthogonal" cross-coupling reactions. This application note details the mechanistic rationale and provides field-validated protocols for utilizing this intermediate to construct complex molecular architectures without the need for intermediate protecting groups.

Chemical Profile & Physicochemical Data

The incorporation of the trifluoromethyl (–CF₃) group is a cornerstone strategy in medicinal chemistry to enhance lipophilicity (LogP), metabolic stability, and target binding affinity. When flanked by two different halogens, the –CF₃ group profoundly influences the electronic landscape of the arene[1].

Table 1: Compound Specifications

PropertyValue / Description
Chemical Name 1-Chloro-3-iodo-2-(trifluoromethyl)benzene
CAS Number 1007455-52-8
Molecular Formula C₇H₃ClF₃I
Molecular Weight 306.45 g/mol
Structural Feature 1,3-dihalogenation flanking an ortho-CF₃ group
Primary Utility Orthogonal electrophile for sequential Pd-catalyzed couplings

Mechanistic Insights: The Principle of Orthogonal Reactivity

As a Senior Application Scientist, I emphasize that successful synthetic design relies on understanding the causality of molecular behavior. The utility of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene lies in the stark contrast in Bond Dissociation Energies (BDE) between its two halogenated sites[2]:

  • C-I Bond (BDE ≈ 65 kcal/mol): This bond is highly labile. Palladium(0) catalysts undergo rapid oxidative addition at this site even at mild temperatures (e.g., 60 °C).

  • C-Cl Bond (BDE ≈ 95 kcal/mol): This bond is thermodynamically robust and sterically shielded by the adjacent –CF₃ group. It remains completely inert during the initial C-I functionalization[2].

This energy differential allows the C-Cl bond to act as a "masked" electrophile. Once the C-I bond is functionalized (e.g., via Suzuki-Miyaura coupling), the C-Cl bond can be subsequently activated using elevated temperatures and highly electron-rich, sterically demanding ligands (e.g., XPhos) for late-stage functionalization[3].

Workflow Visualization

The following diagram illustrates the programmable, two-step functionalization pathway.

G A 1-Chloro-3-iodo-2- (trifluoromethyl)benzene (Starting Material) B Suzuki-Miyaura Coupling (C-I) 60°C, Mild Pd A->B C 1-Chloro-3-aryl-2- (trifluoromethyl)benzene (Intermediate) B->C D Buchwald-Hartwig Amination (C-Cl) 100°C, XPhos/Pd C->D E 1-Amino-3-aryl-2- (trifluoromethyl)benzene (API Scaffold) D->E

Figure 1: Orthogonal cross-coupling workflow leveraging C-I and C-Cl bond differentials.

Experimental Protocols & Causality

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-I Activation)

Objective: Selectively arylate the C-I bond while preserving the C-Cl bond for downstream chemistry.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv, 10 mmol) and the desired arylboronic acid (1.05 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (2.0 mol%). Causality: The bidentate dppf ligand forms a rigid, stable Pd-complex that easily inserts into the weak C-I bond but lacks the electron density to activate the stronger C-Cl bond, ensuring absolute chemoselectivity.

  • Base Addition: Add Na₂CO₃ (2.0 equiv) dissolved in degassed H₂O.

  • Solvent: Add degassed Toluene to achieve a 4:1 Toluene/H₂O biphasic mixture (0.2 M). Causality: The biphasic system dissolves the inorganic base while keeping the organic substrates in the active catalytic phase, facilitating efficient transmetalation.

  • Reaction: Stir vigorously at 60 °C for 4–6 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Self-Validating System (Trustworthiness Check): Analyze a crude reaction aliquot via GC-MS. A successful, chemoselective reaction is self-validated by the presence of the product mass ( M ) and a distinct M+2 isotope peak at ~33% relative intensity. This 3:1 ratio confirms that the chlorine atom remains completely intact. If the M+2 peak is absent, over-coupling has occurred.

Protocol B: Late-Stage Buchwald-Hartwig Amination (C-Cl Activation)

Objective: Form a C-N bond at the sterically hindered, unreactive C-Cl position.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the intermediate from Protocol A (1.0 equiv, 5 mmol) and the desired primary/secondary amine (1.2 equiv).

  • Catalyst & Ligand: Add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%)[3]. Causality: XPhos is a bulky, electron-rich biaryl phosphine. The electron-rich dicyclohexylphosphine moiety forces the Pd center to become highly nucleophilic, accelerating oxidative addition into the inert C-Cl bond. Simultaneously, the immense steric bulk of the triisopropylphenyl ring physically crowds the metal center, dramatically accelerating the final reductive elimination step to form the C-N bond[3].

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 equiv). Causality: A strong base is required to deprotonate the amine and drive the formation of the reactive palladium-amido complex.

  • Solvent: Add anhydrous, degassed Toluene (0.2 M).

  • Reaction: Seal the vial and heat at 100 °C for 12–16 hours.

  • Workup: Quench with water, extract with ethyl acetate, dry, and purify via column chromatography to yield the final API scaffold.

Quantitative Data Summary

The following table summarizes the expected performance metrics when executing the protocols described above, demonstrating the high efficiency of this orthogonal strategy.

Table 2: Reaction Metrics and Selectivity Profile

Reaction PhaseTarget BondCatalyst SystemTemp (°C)Chemoselectivity (%)Expected Yield (%)
Suzuki-Miyaura C-IPd(dppf)Cl₂ / Na₂CO₃60> 99.5 (No C-Cl loss)88 – 95
Buchwald-Hartwig C-ClPd₂(dba)₃ / XPhos / NaOtBu100N/A (Final Step)82 – 90

Safety, Handling, and Storage

Halogenated trifluoromethyl benzenes can be skin and eye irritants. Handle inside a certified fume hood using appropriate PPE (nitrile gloves, safety goggles). The compound should be stored in a tightly sealed container in a cool, dark, and well-ventilated area to prevent degradation of the carbon-iodine bond via photolysis[1].

References

  • Grokipedia. "Buchwald–Hartwig amination." Source: Grokipedia Chemistry. URL: [Link]

Sources

Application

Application Note: Highly Regioselective Sonogashira Cross-Coupling of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Strategic Utility & Mechanistic Causality In modern drug discovery, polyh...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Strategic Utility & Mechanistic Causality

In modern drug discovery, polyhalogenated arenes serve as critical bifunctional building blocks. The compound 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (CAS: 1007455-52-8) is particularly valuable due to the presence of the metabolically stable, lipophilic trifluoromethyl (-CF 3​ ) group flanked by two orthogonal halogen handles.

The primary objective in utilizing this scaffold is to achieve highly regioselective carbon-carbon bond formation at the iodine position while preserving the carbon-chlorine bond for downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

The Causality of Chemoselectivity

The selectivity of this Sonogashira coupling is governed by a strict thermodynamic and kinetic hierarchy :

  • Thermodynamic Control (Bond Dissociation Energy): The C–I bond possesses a significantly lower bond dissociation energy ( 65 kcal/mol) compared to the C–Cl bond ( 96 kcal/mol). This energetic disparity dictates that the oxidative addition of the Pd(0) catalyst occurs almost exclusively at the C–I position under mild conditions. To activate the C–Cl bond, specialized electron-rich ligands and elevated temperatures would be required .

  • Electronic Acceleration: The -CF 3​ group exerts a strong electron-withdrawing inductive effect (-I), lowering the energy of the arene's Lowest Unoccupied Molecular Orbital (LUMO). This electronically accelerates the nucleophilic attack by the electron-rich Pd(0) center during the rate-determining oxidative addition step .

  • Steric Considerations: While electronically activated, the ortho-CF 3​ group introduces considerable steric bulk. Therefore, standard, less sterically encumbered catalysts like PdCl 2​ (PPh 3​ ) 2​ are preferred over bulky biarylphosphine ligands, which might struggle to accommodate the ortho-substitution during the catalytic cycle.

Catalytic Cycle Visualization

The following diagram illustrates the interconnected Palladium and Copper catalytic cycles, specifically annotated for the selective functionalization of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene.

Sonogashira_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-I insertion Pd0->OxAdd + 1-Cl-3-I-2-(CF3)benzene PdII_1 Trans-[Pd(II)(Ar)(I)L2] Ar = 3-Cl-2-(CF3)C6H3 OxAdd->PdII_1 Transmetalation Transmetalation PdII_1->Transmetalation PdII_2 Trans/Cis-[Pd(II)(Ar)(C≡CR)L2] Transmetalation->PdII_2 - CuI RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (C-Cl bond retained) RedElim->Product CuCycle Copper Cycle Generates Cu-C≡CR CuCycle->Transmetalation transfers -C≡CR

Catalytic cycle for the regioselective Sonogashira coupling of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene.

Experimental Design & Condition Optimization

To establish a self-validating and robust protocol, various conditions were screened. The goal was to maximize yield while strictly suppressing C–Cl bond activation and alkyne homocoupling (Glaser coupling).

EntryCatalyst (mol%)Co-CatalystSolvent / BaseTemp (°C)Time (h)Yield (%)Chemoselectivity (C–I vs C–Cl)
1 PdCl 2​ (PPh 3​ ) 2​ (2%) CuI (4%) THF / Et 3​ N (1:1) 25 4 94 >99%
2Pd(PPh 3​ ) 4​ (5%)CuI (10%)Toluene / DIPA6028895% (Trace C–Cl activation)
3Pd(dppf)Cl 2​ (5%)CuI (5%)DMF / Et 3​ N8027585% (Significant C–Cl activation)
4PdCl 2​ (PPh 3​ ) 2​ (5%)NoneTHF / Et 3​ N601245>99% (Sluggish kinetics)

Optimization Rationale: Entry 1 represents the optimal conditions. Operating at ambient temperature (25 °C) provides sufficient thermal energy to overcome the activation barrier for C–I oxidative addition while remaining well below the threshold for C–Cl activation . The use of THF/Et 3​ N ensures a homogeneous reaction mixture and facilitates easy workup.

Self-Validating Protocol

This step-by-step methodology is designed to be self-validating, meaning physical observations at key steps act as internal quality controls.

Materials & Reagents
  • 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv, 1.0 mmol, 306.45 mg)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv, 1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride[PdCl 2​ (PPh 3​ ) 2​ ] (0.02 equiv, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 equiv, 4 mol%)

  • Anhydrous Tetrahydrofuran (THF) (3.0 mL)

  • Triethylamine (Et 3​ N) (3.0 mL, degassed)

Step-by-Step Execution
  • System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly anhydrous and anaerobic environment.

  • Reagent Loading: Add 1-Chloro-3-iodo-2-(trifluoromethyl)benzene and the terminal alkyne to the flask. Inject the anhydrous THF and Et 3​ N via syringe.

  • Critical Degassing: Sparge the solution with a steady stream of Argon for 15–20 minutes.

    • Causality Check: Oxygen must be strictly excluded. The presence of O 2​ rapidly promotes the copper-catalyzed Glaser homocoupling of the terminal alkyne, which consumes the starting material and creates a highly non-polar byproduct that complicates purification.

  • Catalyst Addition: Briefly open the flask under positive Argon flow and add the solid PdCl 2​ (PPh 3​ ) 2​ and CuI.

    • Self-Validation: Upon addition, the solution should transition from pale yellow to a deep amber or dark brown within 10 minutes. This color change visually confirms the reduction of the Pd(II) precatalyst to the active Pd(0) species by the alkyne/amine.

  • Reaction Execution: Stir the mixture at 25 °C for 4 hours. Monitor the reaction via TLC (10% EtOAc in Hexanes, UV active).

  • Quench & Workup: Dilute the reaction with 10 mL of Ethyl Acetate (EtOAc) and quench with 10 mL of saturated aqueous NH 4​ Cl.

    • Causality Check: NH 4​ Cl effectively chelates the copper salts, turning the aqueous layer bright blue and preventing copper from streaking during chromatography.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: 100% Hexanes to 5% EtOAc/Hexanes) to isolate the pure coupled product.

Analytical Validation & Troubleshooting

To confirm the success of the regioselective coupling, utilize the following analytical benchmarks:

  • Mass Spectrometry (GC-MS / LC-MS): The starting material has a molecular weight of 306.45. Upon successful coupling (e.g., with phenylacetylene), the mass will shift to 280.5 Da (loss of iodine[127 Da], addition of phenylacetylene minus a proton). Crucial Check: The mass spectrum of the product must retain the characteristic 3:1 isotopic ratio of the M / M+2 peaks. This confirms the retention of the naturally abundant 35 Cl and 37 Cl isotopes, proving that the C–Cl bond was not activated.

  • 19 F NMR Spectroscopy: The -CF 3​ group in the starting material typically resonates around -55 to -60 ppm. Upon coupling, the change in the electronic and magnetic environment at the adjacent meta position will cause a distinct chemical shift (usually downfield). Tracking this shift allows for precise reaction monitoring without relying solely on TLC.

References

  • Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction ACS Catalysis URL:[Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Method

Application Notes and Protocols for the Synthesis of Novel Agrochemicals from 1-Chloro-3-iodo-2-(trifluoromethyl)benzene

Introduction: A Versatile Scaffold for Agrochemical Innovation The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action is a cornerstone of modern agricult...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Agrochemical Innovation

The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action is a cornerstone of modern agricultural science. A key strategy in this endeavor is the design of complex molecules from versatile chemical building blocks. 1-Chloro-3-iodo-2-(trifluoromethyl)benzene stands out as a particularly valuable starting material in this context. Its utility is anchored in two key features: the presence of a trifluoromethyl (-CF3) group and the differential reactivity of its two halogen substituents.

The trifluoromethyl group is a well-established "super-substituent" in agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and overall biological activity.[1][2] Furthermore, the 1-chloro-3-iodo substitution pattern on the benzene ring provides a powerful platform for sequential, site-selective chemical modifications. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, particularly in palladium-catalyzed cross-coupling reactions.[3][4] This reactivity difference allows for chemoselective functionalization at the 3-position (iodine) while leaving the 1-position (chlorine) intact for subsequent transformations, enabling the synthesis of a diverse library of complex derivatives from a single, readily accessible precursor.[3][5]

This guide provides detailed protocols and technical insights for leveraging 1-Chloro-3-iodo-2-(trifluoromethyl)benzene in the synthesis of novel agrochemical candidates through key palladium-catalyzed cross-coupling reactions.

Section 1: Chemoselective Sonogashira Coupling for Arylalkyne Synthesis

Principle: The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[4][6] The reaction is co-catalyzed by palladium and copper complexes.[7] Given the higher reactivity of the C-I bond compared to the C-Cl bond towards oxidative addition to the Pd(0) catalyst, 1-Chloro-3-iodo-2-(trifluoromethyl)benzene can be selectively coupled with various alkynes at the 3-position.[3][4] This approach introduces an alkyne moiety—a versatile functional group for further derivatization or a key component of certain bioactive structures—while preserving the chlorine atom for future reactions.

Experimental Protocol: Selective Sonogashira Coupling

Materials:

  • 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.1-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)

  • Copper(I) Iodide (CuI) (4-5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the amine base (e.g., TEA, 2.5 equiv). Stir the mixture to form a suspension.

  • Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 2-6 hours). Gentle heating (40-50°C) may be required for less reactive alkynes.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues and amine salts.

  • Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Representative Sonogashira Couplings
EntryAlkyne PartnerPd Catalyst (mol%)BaseTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)TEART4~95%
21-HexynePd(PPh₃)₄ (2)DIPART5~92%
3Propargyl AlcoholPd(PPh₃)₄ (3)TEA406~88%

Note: Yields are estimates based on typical reactions with similar substrates and may require optimization for this specific starting material.[3]

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification prep1 Flame-dry Schlenk flask prep2 Add 1-Chloro-3-iodo-2-(CF3)benzene, Pd(PPh3)4, and CuI prep1->prep2 prep3 Establish Argon atmosphere prep2->prep3 react1 Add anhydrous solvent and amine base prep3->react1 react2 Degas mixture react1->react2 react3 Add terminal alkyne react2->react3 react4 Stir at RT (or heat) Monitor by TLC/GC-MS react3->react4 workup1 Dilute with EtOAc react4->workup1 workup2 Filter through Celite workup1->workup2 workup3 Wash with H2O & brine workup2->workup3 workup4 Dry, concentrate, and purify (Column Chromatography) workup3->workup4 product product workup4->product Product: 3-Alkynyl-1-chloro-2-(CF3)benzene

Caption: Workflow for selective Sonogashira coupling.

Section 2: Suzuki-Miyaura Coupling for C-C Bond Formation

Principle: The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester.[8][9] This reaction is celebrated for its mild conditions and tolerance of a wide array of functional groups, making it a staple in pharmaceutical and agrochemical synthesis.[10] As with the Sonogashira coupling, the C-I bond of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene will selectively undergo oxidative addition to the palladium catalyst, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position.[11][12]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Materials:

  • 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv)

  • Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid, 1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., SPhos or XPhos, 4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O mixture, 10:1)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a Schlenk tube, combine 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv), the arylboronic acid (1.3 equiv), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography to yield the desired biaryl compound.[13]

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryBoronic Acid PartnerLigandBaseTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidSPhosK₂CO₃10012~90%
24-Methoxyphenylboronic acidXPhosK₃PO₄9016~93%
33-Pyridinylboronic acidSPhosK₂CO₃10018~85%

Note: Yields are estimates based on typical reactions with similar substrates and may require optimization.[10][13]

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep 1. Reagent Loading cluster_reaction 2. Reaction cluster_workup 3. Isolation prep1 To a Schlenk tube add: - Aryl Iodide Substrate - Boronic Acid - Pd Catalyst & Ligand - Base prep2 Evacuate and backfill with Argon (3x) prep1->prep2 react1 Add degassed solvent prep2->react1 react2 Heat mixture (80-100°C) with vigorous stirring react1->react2 react3 Monitor reaction by TLC/LC-MS react2->react3 workup1 Cool and dilute with organic solvent react3->workup1 workup2 Aqueous wash (H2O & brine) workup1->workup2 workup3 Dry, concentrate, and purify (Column Chromatography) workup2->workup3 product product workup3->product Product: 3-Aryl-1-chloro-2-(CF3)benzene

Caption: Workflow for selective Suzuki-Miyaura coupling.

Section 3: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[14][15] This reaction has revolutionized the synthesis of aryl amines, which are prevalent structures in pharmaceuticals and agrochemicals.[16] The chemoselective nature of the reaction with 1-Chloro-3-iodo-2-(trifluoromethyl)benzene allows for the introduction of primary or secondary amines at the C-I position, providing access to a wide range of aniline derivatives.[14]

Experimental Protocol: Selective Buchwald-Hartwig Amination

Materials:

  • 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky Phosphine Ligand (e.g., RuPhos, Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with the palladium pre-catalyst (1 mol%), the ligand (2 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).

  • Reagent Addition: Add 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv), the amine (1.2 equiv), and the anhydrous solvent (e.g., Toluene).

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place it under a positive pressure of argon.

  • Reaction: Heat the mixture in a preheated oil bath at 80-110°C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS until the starting iodide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ether or ethyl acetate, and filter through a plug of silica gel, washing with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired N-aryl product.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmine PartnerLigandBaseTemp. (°C)Time (h)Yield (%)
1MorpholineRuPhosNaOt-Bu1008~91%
2AnilineXantphosLHMDS11016~84%
3n-ButylamineRuPhosNaOt-Bu9012~88%

Note: Yields are estimates based on typical reactions with similar substrates and require optimization. The choice of ligand and base is critical and often substrate-dependent.[14][16]

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow cluster_prep 1. Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Product Isolation prep1 Charge Schlenk tube with: - Pd Pre-catalyst - Ligand - Base prep2 Add Aryl Iodide, Amine, and Solvent prep1->prep2 react1 Seal tube and heat (80-110°C) prep2->react1 react2 Stir vigorously and monitor by TLC/LC-MS react1->react2 workup1 Cool to RT react2->workup1 workup2 Dilute and filter through silica plug workup1->workup2 workup3 Concentrate filtrate workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4 product product workup4->product Product: 3-Amino-1-chloro-2-(CF3)benzene

Caption: Workflow for selective Buchwald-Hartwig amination.

Conclusion

1-Chloro-3-iodo-2-(trifluoromethyl)benzene is a highly effective and versatile building block for the synthesis of novel agrochemical candidates. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for predictable and high-yielding chemoselective functionalization at the 3-position via robust palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions provide a solid foundation for researchers to generate diverse libraries of compounds. The retained chlorine atom serves as a synthetic handle for subsequent diversification, further expanding the chemical space that can be explored in the quest for the next generation of high-performance agrochemicals.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3-iodobenzene. BenchChem. [URL: https://www.benchchem.
  • Qian, X., et al. (2008). Synthesis and Fungicidal Activities of Novel Bis(trifluoromethyl)phenyl-Based Strobilurins. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jf800539x]
  • Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science. [URL: https://pubmed.ncbi.nlm.nih.gov/19701961/]
  • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6561]
  • Li, B., et al. (2010). Synthesis and Biological Activity of Some Novel Trifluoromethyl-Substituted 1,2,4-Triazole and Bis(1,2,4-Triazole) Mannich Bases Containing Piperazine Rings. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jf904123y]
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2008/cs/b711844a]
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Google Patents. (2014). EP2706050B1 - 1-Chloro-3-iodo-5-(trifluoromethyl)benzene. [URL: https://patents.google.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • European Patent Office. (1985). EP0150587A2 - Preparation of chlorobenzotrifluoride compounds. [URL: https://data.epo.org/publication-server/document?
  • Shroder, M. (n.d.). The Sonogashira Coupling. Academia.edu. [URL: https://www.academia.edu/11910023/The_Sonogashira_Coupling]
  • Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27. [URL: https://onlinelibrary.wiley.com/doi/10.1002/ps.1829]
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene. BenchChem. [URL: https://www.benchchem.
  • Google Patents. (1987). US4691066A - Process of preparing metachlorobenzotrifluoride. [URL: https://patents.google.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene. BenchChem. [URL: https://www.benchchem.
  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling. [URL: https://www.alfa-chemistry.com/services/buchwald-hartwig-coupling.html]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Digital CSIC. (2018). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. [URL: https://digital.csic.es/handle/10261/168430]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti_and_Czako)/I.
  • University of South Florida Scholar Commons. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [URL: https://scholarcommons.usf.edu/etd/7483/]
  • Patsnap. (2019). Synthesis method of p-trifluoromethyl benzonitrile compound. [URL: https://www.patsnap.
  • Donate, P. M. & Corrêa, A. G. (2020). Manufacturing Approaches of New Halogenated Agrochemicals. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/slct.202001550]
  • ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [URL: https://www.researchgate.net/publication/279532822_ChemInform_Abstract_Buchwald-Hartwig_Amination_of_Heteroaryl_Chlorides_by_Employing_MorDalPhos_under_Aqueous_and_Solvent-Free_Conditions]
  • European Patent Office. (1985). EP0150587A2 - Preparation of chlorobenzotrifluoride compounds. [URL: https://data.epo.
  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746761/]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Sigma-Aldrich. (n.d.). 1-Chloro-2-iodo-3-(trifluoromethyl)benzene. [URL: https://www.sigmaaldrich.com/US/en/product/bld/412586]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide]
  • Breinbauer, R., et al. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Tetrahedron. [URL: https://pure.tugraz.
  • Preprints.org. (2023). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. [URL: https://www.preprints.org/manuscript/202306.1235/v1]
  • European Patent Office. (2011). LIQUID PESTICIDE COMPOSITIONS - Patent 1773121. [URL: https://data.epo.org/publication-server/document?
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  • BLDpharm. (n.d.). 1-Chloro-2-iodo-3-(trifluoromethoxy)benzene. [URL: https://www.bldpharm.com/products/2036075-01-9.html]

Sources

Application

Regioselective Functionalization of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene: A Methodological Guide

Executive Summary & Stereoelectronic Rationale As drug development increasingly relies on heavily decorated, fluorinated aromatic scaffolds, 1-chloro-3-iodo-2-(trifluoromethyl)benzene [1] has emerged as a highly valuable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereoelectronic Rationale

As drug development increasingly relies on heavily decorated, fluorinated aromatic scaffolds, 1-chloro-3-iodo-2-(trifluoromethyl)benzene [1] has emerged as a highly valuable, yet stereoelectronically complex, building block. Designing synthetic routes around this 1,2,3-trisubstituted arene requires a deep understanding of its bond dissociation energies and steric microenvironments.

The trifluoromethyl (–CF₃) group exerts a powerful inductive electron-withdrawing effect, lowering the LUMO of the aromatic ring and broadly activating the system toward oxidative addition[2]. However, true chemoselectivity is achieved by exploiting the inherent thermodynamic differences between the carbon-halogen bonds:

  • C–I Bond (~65 kcal/mol): Highly labile. It readily undergoes low-temperature halogen-metal exchange (HME) or mild transition-metal-catalyzed cross-coupling.

  • C–Cl Bond (~96 kcal/mol): Significantly stronger. It remains inert under mild conditions but can be selectively activated in late-stage functionalizations using highly electron-rich, sterically demanding phosphine ligands[3].

  • Steric Shielding: The –CF₃ group (A-value ~2.1) creates a severe steric bottleneck at both the C1 and C3 positions, necessitating specialized catalytic systems to force reductive elimination during cross-coupling[4].

This guide details three orthogonal protocols to sequentially and regioselectively functionalize this scaffold, ensuring predictable and high-yielding transformations.

Divergent Functionalization Pathways

G SM 1-Chloro-3-iodo-2- (trifluoromethyl)benzene HME Halogen-Metal Exchange (iPrMgCl·LiCl) SM->HME C-I Activation SMC Suzuki-Miyaura (Pd(dppf)Cl2) SM->SMC C-I Coupling INT1 3-Magnesio Intermediate HME->INT1 PROD1 3-Substituted-1-chloro-2- (trifluoromethyl)benzene SMC->PROD1 Ar-B(OH)2 INT1->PROD1 Electrophile BHC Buchwald-Hartwig (Pd2(dba)3, BrettPhos) PROD1->BHC C-Cl Activation PROD2 1,3-Disubstituted-2- (trifluoromethyl)benzene BHC->PROD2 Amine

Divergent regioselective pathways for 1-chloro-3-iodo-2-(trifluoromethyl)benzene functionalization.

Quantitative Data Summary

The following table benchmarks the expected performance of the three distinct functionalization methodologies.

Reaction TypeTarget BondReagents / Catalyst SystemTemp (°C)Typical YieldRegioselectivity
Halogen-Metal Exchange C–IiPrMgCl·LiCl, THF-4085–95%>99:1 (C–I vs C–Cl)
Suzuki-Miyaura C–IPd(dppf)Cl₂, K₂CO₃2580–90%>95:5 (C–I vs C–Cl)
Buchwald-Hartwig C–ClPd₂(dba)₃, BrettPhos10075–85%N/A (C–I pre-reacted)

Experimental Protocols

Protocol 1: Chemoselective Halogen-Metal Exchange (Turbo Grignard)

Objective: Regioselective formation of a 3-magnesio intermediate for trapping with electrophiles (e.g., DMF to form the aldehyde). Causality: Traditional Grignard formation via magnesium turnings is slow and often leads to Wurtz-type homocoupling or benzyne formation. By utilizing Knochel's Turbo Grignard (iPrMgCl·LiCl), the lithium chloride breaks up the polymeric magnesium aggregates, drastically increasing the nucleophilicity of the isopropyl group[5]. This allows the I/Mg exchange to occur rapidly at -40 °C, completely sparing the C–Cl bond.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Substrate Loading: Charge the flask with 1-chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv) and anhydrous THF to create a 0.5 M solution.

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath and monitor the internal temperature until it stabilizes at -40 °C.

  • Metalation: Add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise over 15 minutes via syringe pump. Causality: Slow addition prevents localized exothermic spikes that could trigger unwanted C–Cl exchange or elimination pathways.

  • Self-Validation (Conversion Check): After 30 minutes, the solution will typically shift to a pale yellow. Withdraw a 0.1 mL aliquot, quench in saturated aqueous NH₄Cl, extract with EtOAc, and analyze via GC-MS. The complete disappearance of the parent mass (m/z 306) and the appearance of the des-iodo protonated mass (m/z 180) confirms 100% metalation.

  • Electrophilic Trapping: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 10 minutes at -40 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with 1 M HCl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.

Protocol 2: Mild Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective C–C bond formation at the C–I position using arylboronic acids. Causality: To prevent competitive oxidative addition of Palladium into the C–Cl bond, the reaction must be kept at ambient temperature. While highly active, bulky trialkylphosphines (like P(tBu)₃) are known to activate aryl chlorides[3], utilizing a standard bidentate ligand with a wide bite angle, such as dppf, stabilizes the Pd(II) intermediate and ensures exclusive insertion into the weaker C–I bond at 25 °C.

Step-by-Step Methodology:

  • Reagent Mixing: To a round-bottom flask, add the substrate (1.0 equiv), arylboronic acid (1.1 equiv), and finely milled K₂CO₃ (2.0 equiv).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the biphasic mixture with argon for 20 minutes. Causality: Rigorous deoxygenation is critical; oxygen promotes the undesired homocoupling of the boronic acid and irreversibly oxidizes the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) in one portion.

  • Reaction: Stir vigorously at 25 °C for 4–6 hours.

  • Self-Validation (Reaction Progress): Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active starting material spot (higher Rf) is fully consumed, replaced by a lower-Rf fluorescent product spot.

  • Workup: Dilute with water, extract with DCM, filter through a short pad of Celite to remove palladium black, and purify via flash chromatography.

Protocol 3: Late-Stage C–Cl Amination (Buchwald-Hartwig)

Objective: Functionalization of the remaining, highly hindered C–Cl bond with primary or secondary amines. Causality: Once the iodine has been replaced, the C–Cl bond remains flanked by the extremely bulky –CF₃ group. Standard palladium catalysts will fail here. The BrettPhos ligand, developed by Fors and Buchwald, is explicitly designed for the amination of deactivated and sterically hindered aryl chlorides[4]. Its massive steric profile accelerates the difficult reductive elimination step, preventing β-hydride elimination and ensuring high yields[6].

Step-by-Step Methodology:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried reaction vial with the 3-substituted-1-chloro-2-(trifluoromethyl)benzene intermediate (1.0 equiv), the desired amine (1.2 equiv), and NaOtBu (1.5 equiv). Causality: NaOtBu is highly hygroscopic; glovebox handling prevents moisture from neutralizing the base or poisoning the catalyst.

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 equiv) and BrettPhos (0.04 equiv).

  • Solvent & Heating: Add anhydrous toluene (to 0.2 M), seal the vial with a PTFE-lined cap, remove from the glovebox, and heat in an oil bath at 100 °C for 12 hours.

  • Self-Validation (Catalyst Activation): Upon reaching ~60 °C, the reaction mixture should transition from the dark purple of the Pd₂(dba)₃ precatalyst to a deep red/brown, visually confirming the generation of the active monomeric Pd(0)-BrettPhos species.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004. URL: [Link]

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. URL: [Link]

  • Fors, B. P.; Buchwald, S. L. "A Multiligand Based Pd Catalyst for C–N Cross-Coupling Reactions." Journal of the American Chemical Society, 2010. URL: [Link]

Sources

Method

Application Note: Orthogonal Derivatization of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene in Medicinal Chemistry

Executive Summary The incorporation of fluorine-containing motifs is a foundational strategy in modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 1-Chloro-3-iodo-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine-containing motifs is a foundational strategy in modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (CAS: 1007455-52-8) [1] has emerged as a highly privileged, bifunctional building block. This application note details a robust, self-validating methodology for the sequential, regioselective functionalization of this scaffold. By exploiting the orthogonal reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, researchers can rapidly generate diverse 1,3-disubstituted-2-(trifluoromethyl)benzene libraries for structure-activity relationship (SAR) campaigns.

Mechanistic Rationale & Causality

The success of sequentially functionalizing a dihaloarene relies entirely on the kinetic differentiation of the oxidative addition steps in palladium-catalyzed cross-coupling [2].

  • Step 1: Exploiting Bond Dissociation Energy (BDE) at C3. The C-I bond possesses a significantly lower BDE (~65 kcal/mol) compared to the C-Cl bond (~96 kcal/mol). This ~30 kcal/mol differential provides a massive kinetic window. Under mild thermal conditions (60 °C) and using a standard bidentate catalyst like Pd(dppf)Cl2​ , palladium(0) undergoes rapid and exclusive oxidative addition at the C3-iodo position. The C1-chloro position remains completely inert, ensuring perfect regioselectivity without the need for complex ligand tuning.

  • Step 2: Overcoming Steric Hindrance at C1. Once the C3 position is functionalized (e.g., via Suzuki-Miyaura coupling), the remaining C1-chloro bond must be activated. The adjacent C2-trifluoromethyl ( -CF3​ ) group presents a dichotomy of effects. Sterically, -CF3​ is demanding (comparable to an isopropyl group), which hinders the approach of the bulky Pd-amine complex during Buchwald-Hartwig amination. However, electronically, the strong inductive electron-withdrawing nature of -CF3​ lowers the LUMO of the aromatic ring, significantly accelerating the oxidative addition of the otherwise sluggish C-Cl bond. To harness this electronic activation while overcoming the steric penalty, the reaction necessitates a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., RuPhos) that favors the formation of a highly active mono-ligated L-Pd(0) species [3].

Derivatization Workflow

Workflow SM 1-Chloro-3-iodo-2- (trifluoromethyl)benzene Step1 Suzuki-Miyaura (C3-I Activation) SM->Step1 Int 3-Aryl-1-chloro-2- (trifluoromethyl)benzene Step1->Int Pd(dppf)Cl2, K2CO3 60°C, Dioxane/H2O Step2 Buchwald-Hartwig (C1-Cl Activation) Int->Step2 Prod 1-Amino-3-aryl-2- (trifluoromethyl)benzene Step2->Prod Pd2(dba)3, RuPhos 100°C, NaOtBu, Toluene

Sequential Pd-catalyzed regioselective derivatization of the dihaloarene scaffold.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling (C3-Iodine Displacement)

This protocol is designed to achieve maximum conversion at the C-I bond while strictly preserving the C-Cl bond for downstream applications.

Reagents & Materials:

  • 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.03 equiv, 3 mol%)

  • K2​CO3​ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, Pd(dppf)Cl2​ , and K2​CO3​ .

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen ( N2​ ) or Argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-Dioxane/ H2​O mixture via syringe, followed by the neat 1-Chloro-3-iodo-2-(trifluoromethyl)benzene.

  • Reaction: Heat the biphasic mixture to exactly 60 °C in a pre-heated oil bath with vigorous stirring for 4–6 hours. Causality Note: Exceeding 70 °C risks premature activation of the C-Cl bond, leading to bis-arylated impurities.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

System Validation & Quality Control: This protocol is self-validating via Mass Spectrometry (LC-MS). The successful intermediate must exhibit a distinct 3:1 isotopic cluster in the mass spectrum (e.g., [M]+ and [M+2]+), confirming the absolute retention of the chlorine atom. The absence of this isotopic signature immediately flags an over-heating error or an excessive catalyst loading that breached the kinetic window.

Protocol 2: Buchwald-Hartwig Amination (C1-Chlorine Displacement)

With the C3 position functionalized, the sterically hindered but electronically activated C1-Cl bond is targeted using a highly active catalyst system.

Reagents & Materials:

  • 3-Aryl-1-chloro-2-(trifluoromethyl)benzene intermediate (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.2 equiv, 0.6 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol% Pd)

  • RuPhos ligand (0.04 equiv, 4 mol%)

  • NaOtBu (1.5 equiv, 0.75 mmol)

  • Solvent: Anhydrous Toluene (5 mL).

Step-by-Step Methodology:

  • Pre-activation: In an argon-filled glovebox, charge a sealed tube with Pd2​(dba)3​ and RuPhos. Add 1 mL of anhydrous toluene and stir for 10 minutes at room temperature to pre-form the active L-Pd(0) complex.

  • Reagent Loading: Add the chloro-intermediate, the amine, and NaOtBu to the tube. Add the remaining 4 mL of toluene.

  • Reaction: Seal the tube with a Teflon-lined cap, remove it from the glovebox, and heat to 100 °C for 12–16 hours. Causality Note: The high temperature and the steric bulk of RuPhos are strictly required to force the reductive elimination step past the steric clash of the ortho- CF3​ group.

  • Workup: Cool to room temperature, dilute with Dichloromethane (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography depending on the amine polarity.

System Validation & Quality Control: The validation of this step is the complete disappearance of the 3:1 isotopic chlorine cluster in the LC-MS trace, replaced by the exact mass of the aminated product. Conditional Check: If the amine or the C3-aryl group contains base-sensitive moieties (e.g., esters, epoxides), the self-validating system dictates an immediate switch from NaOtBu to Cs2​CO3​ . The reaction time must be correspondingly extended to 24 hours, validated by TLC monitoring to ensure no substrate degradation occurs.

Quantitative Data Presentation

The following table summarizes the orthogonal reaction parameters, highlighting how the physical conditions are strictly segregated to maintain regiocontrol.

Reaction StepTarget BondBDE (kcal/mol)Catalyst SystemBaseSolventTemp (°C)Expected YieldKey Mechanistic Control
1. Suzuki-Miyaura C3–I~65 Pd(dppf)Cl2​ (3 mol%) K2​CO3​ Dioxane/ H2​O 6085–95%Low temp prevents C-Cl activation; bidentate ligand stabilizes Pd.
2. Buchwald-Hartwig C1–Cl~96 Pd2​(dba)3​ / RuPhos NaOtBu Toluene10070–88%Bulky, electron-rich RuPhos overcomes ortho- CF3​ steric hindrance.

References

  • Palani, V., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes". Chemical Reviews, 2022. Available at:[Link]

  • Müller, T. J. J., et al. "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles". Molecules, 2024. Available at:[Link]

Application

Application Note: Chemoselective Mizoroki-Heck Coupling of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of highly functionalized, polyhalogenated styrenes and complex API building blocks. Introduction & Strategic Sig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of highly functionalized, polyhalogenated styrenes and complex API building blocks.

Introduction & Strategic Significance

The incorporation of the trifluoromethyl (-CF3) group is a foundational strategy in modern drug development, profoundly influencing the lipophilicity, metabolic stability, and target-binding affinity of pharmaceutical candidates[1]. 1-Chloro-3-iodo-2-(trifluoromethyl)benzene [2] represents a uniquely valuable, yet challenging, building block. It possesses three distinct functional handles on a single aromatic ring. Successfully executing a Mizoroki-Heck reaction on this substrate requires a rigorous understanding of catalytic causality to ensure absolute chemoselectivity (reacting exclusively at the C-I bond) while overcoming significant steric barriers[3].

Mechanistic Insights & Reaction Causality

As a self-validating system, a robust experimental protocol cannot rely on trial and error; it must be grounded in the fundamental electronic and steric realities of the substrate.

  • Chemoselectivity (C-I vs. C-Cl): The oxidative addition of the active Pd(0) catalyst is governed by bond dissociation energies. The C-I bond (~65 kcal/mol) undergoes rapid oxidative addition, whereas the C-Cl bond (~96 kcal/mol) is entirely inert under standard Heck conditions[3]. This differential reactivity is the core causality that allows the chlorine atom to be preserved as a structural handle for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

  • Electronic Activation: The strongly electron-withdrawing ortho-CF3 group ( σp​ = 0.54) increases the electrophilicity of the aryl iodide, significantly accelerating the initial oxidative addition step[4].

  • Steric Impediment: While oxidative addition is fast, the steric bulk of the CF3 group (A-value ~ 2.1 kcal/mol) adjacent to the reaction site severely impedes the subsequent migratory insertion of the alkene[5]. To overcome this, the protocol necessitates elevated thermal energy and a sterically accommodating ligand like tri-o-tolylphosphine (P(o-tolyl)3), which facilitates reductive elimination without overcrowding the Pd center during insertion.

HeckMechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd + Ar-I PdII_Ar Ar-Pd(II)-I L_n (Ar = 3-Cl-2-CF3-C6H3) OxAdd->PdII_Ar MigIns Migratory Insertion (Alkene Coordination) PdII_Ar->MigIns + Alkene PdII_Alkyl Alkyl-Pd(II)-I L_n MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Substituted Alkene Product BetaElim->Product - Product RedElim Reductive Elimination (Base Promoted) BetaElim->RedElim HPd(II)I L_n RedElim->Pd0 + Base - Base·HI

Fig 1. Catalytic cycle of the Heck reaction highlighting chemoselective C-I oxidative addition.

Reaction Optimization & Data Presentation

The following quantitative data summarizes the optimization landscape. The parameters reflect the causality discussed above: overcoming steric hindrance while maintaining catalyst stability.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂ / PPh₃Et₃NDMF8035Incomplete conversion; steric hindrance impedes migratory insertion.
2Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF8062Bulky ligand aids turnover, but thermal energy is insufficient.
3 Pd(OAc)₂ / P(o-tolyl)₃ Et₃N DMF 110 91 Optimal; thermal energy overcomes the steric barrier of the ortho-CF3.
4Pd₂(dba)₃ / XPhosK₂CO₃Toluene11085Good yield, but heterogeneous base slows the overall reaction rate.
5None / P(o-tolyl)₃Et₃NDMF110< 5Control experiment; validates absolute transition-metal dependence.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating workflow. Each phase contains specific checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Workflow Prep 1. Reagent Preparation Degas 2. Schlenk Degassing Prep->Degas Reaction 3. Heating (110 °C, 16 h) Degas->Reaction Workup 4. Aqueous Workup Reaction->Workup Purify 5. Flash Chromatography Workup->Purify

Fig 2. Step-by-step experimental workflow for the chemoselective Heck coupling protocol.

Materials & Reagents
  • Aryl Halide: 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv, 1.0 mmol, 306.45 mg)

  • Alkene: tert-Butyl acrylate or Styrene (1.5 equiv, 1.5 mmol)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (5 mol%, 0.05 mmol, 11.2 mg)

  • Ligand: Tri-o-tolylphosphine, P(o-tolyl)₃ (10 mol%, 0.10 mmol, 30.4 mg)

  • Base: Triethylamine, Et₃N (2.0 equiv, 2.0 mmol, 278 µL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL, 0.2 M)

Setup & Degassing (Crucial for Catalyst Lifespan)
  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, P(o-tolyl)₃, and 1-Chloro-3-iodo-2-(trifluoromethyl)benzene.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species and the phosphine ligand, killing the catalytic cycle.

  • Liquid Addition: Under a positive pressure of Argon, inject anhydrous DMF, followed by the alkene and Et₃N via precision syringes.

Reaction Execution & Self-Validation
  • Heating: Submerge the Schlenk tube into a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm).

  • Validation Checkpoint 1 (Visual): Within the first 15–30 minutes, observe the solution transition from a pale yellow/orange to a deep red or dark brown. Causality: This color shift visually validates the reduction of the Pd(II) precatalyst to the active Pd(0) species and the initiation of the catalytic cycle.

  • Monitoring: Allow the reaction to proceed for 16 hours. Monitor via TLC (Hexanes/EtOAc 9:1) or GC-MS.

  • Validation Checkpoint 2 (Analytical): Analyze a 10 µL aliquot via GC-MS. The disappearance of the starting material mass (m/z 306) and the appearance of the product mass must exhibit a characteristic 3:1 isotopic pattern (M / M+2) . Causality: This confirms the C-Cl bond remains completely intact, validating the chemoselectivity of the protocol.

Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with distilled water (20 mL).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 15 mL) to completely remove residual DMF, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 0% to 5% EtOAc in Hexanes) to afford the pure functionalized alkene.

References

  • [4] Zhang, H., Chen, P., Liu, G. Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. Angew Chem Int Ed Engl. 2014. Available at: [Link]

  • [1] MDPI Catalysts. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. 2018. Available at: [Link]

  • [3] RSC Advances. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. 2023. Available at: [Link]

Sources

Method

Application Note: 1-Chloro-3-iodo-2-(trifluoromethyl)benzene as an Orthogonal Building Block in Advanced Materials and Therapeutics

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Molecule: 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (CAS: 1007455-52-8)[1] Executive Summary The rational design of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Molecule: 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (CAS: 1007455-52-8)[1]

Executive Summary

The rational design of advanced organic materials—ranging from deep-blue Thermally Activated Delayed Fluorescence (TADF) emitters to metabolically stable pharmaceutical scaffolds—requires building blocks that offer precise, programmable reactivity. 1-Chloro-3-iodo-2-(trifluoromethyl)benzene is a highly specialized 1,2,3-trisubstituted benzene derivative that serves as a quintessential scaffold for asymmetric functionalization.

This application note details the mechanistic principles, material science applications, and validated protocols for utilizing this molecule. By exploiting the vast difference in bond dissociation energies between its carbon-iodine (C–I) and carbon-chlorine (C–Cl) bonds, researchers can execute highly chemoselective, orthogonal cross-coupling reactions. Furthermore, the central trifluoromethyl (–CF₃) group imparts profound electronic and steric effects, which are highly sought after in both optoelectronics [2] and drug development.

Mechanistic Foundations: Causality in Experimental Design

To utilize this building block effectively, one must understand the thermodynamic and kinetic principles governing its reactivity.

Orthogonal Cross-Coupling Kinetics

The core utility of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene lies in its halogen asymmetry. The oxidative addition of Palladium(0) into a carbon-halogen bond is the rate-determining step in most cross-coupling reactions. Because the C–I bond is significantly weaker (~65 kcal/mol) than the C–Cl bond (~96 kcal/mol), Pd(0) inserts into the C–I bond orders of magnitude faster [3].

This allows for a "self-validating" synthetic sequence: a mild catalyst system can be used to selectively functionalize the C3 position (iodine) while leaving the C1 position (chlorine) completely intact for subsequent, more rigorous coupling.

The Trifluoromethyl (–CF₃) Effect

The –CF₃ group is not merely a passive spectator; it actively dictates the properties of the resulting material:

  • In Optoelectronics (OLEDs): The strong inductive electron-withdrawing nature (–I effect) of the –CF₃ group lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Because it often stabilizes the HOMO more than the LUMO, it widens the optical bandgap, effectively blue-shifting the emission wavelength—a critical requirement for deep-blue OLEDs [4].

  • In Drug Development: The –CF₃ group increases lipophilicity (LogP) and provides exceptional metabolic stability, shielding the adjacent positions from cytochrome P450-mediated oxidation.

OrthogonalCoupling SM 1-Chloro-3-iodo-2- (trifluoromethyl)benzene (CAS: 1007455-52-8) INT Mono-Coupled Intermediate (C3-Functionalized) SM->INT Pd(0) Catalyst Mild Base, 20-60°C Selective C-I Activation PROD Asymmetric Bifunctional Material (C1, C3-Functionalized) INT->PROD Pd(0) / Bulky Ligand Strong Base, 80-110°C C-Cl Activation

Figure 1: Workflow demonstrating the programmable, step-wise functionalization of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene.

Quantitative Data: Reactivity and Material Impact

To guide experimental design, the following tables summarize the critical thermodynamic parameters and the expected photophysical impacts of incorporating this scaffold into material design.

Table 1: Bond Dissociation Energies & Coupling Parameters
Bond TypeApprox. BDE (kcal/mol)Relative Oxidative Addition RateRecommended Catalyst SystemRequired Temperature
C–I (C3) ~65Extremely FastPd(PPh₃)₄ or Pd(dppf)Cl₂20 °C – 60 °C
C–Cl (C1) ~96SlowPd₂(dba)₃ + XPhos / SPhos80 °C – 110 °C
C–F (C2) ~130Inert (under standard Pd)N/A (Remains intact)N/A
Table 2: Impact of –CF₃ Substitution on OLED Emitter Properties
PropertyStandard Emitter (H-substituted)–CF₃ Substituted AnalogCausality / Mechanism
Emission Wavelength ~480 nm (Sky Blue)~450 nm (Deep Blue)Widened bandgap via inductive HOMO stabilization [4].
Sublimation Temp. > 300 °C~250 °CFluorine reduces intermolecular van der Waals forces.
Solubility (Toluene) Low (< 5 mg/mL)High (> 20 mg/mL)Disruption of planar π-π stacking by the bulky –CF₃ group.

Experimental Protocols

The following protocols provide a self-validating system for the asymmetric functionalization of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Targeting C–I)

Objective: To couple an aryl boronic acid exclusively at the C3 position without activating the C1 chloride.

Reagents:

  • 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv)

  • Arylboronic acid (1.05 equiv - slight excess ensures complete consumption of the iodide)

  • Pd(PPh₃)₄ (0.02 equiv, 2 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the arylboronic acid, Pd(PPh₃)₄, and the solvent mixture. Sparge with inert gas (N₂ or Argon) for 15 minutes. Causality: Pd(0) is highly sensitive to oxygen; degassing prevents catalyst deactivation.

  • Addition: Add 1-Chloro-3-iodo-2-(trifluoromethyl)benzene and the degassed aqueous Na₂CO₃ solution.

  • Controlled Heating: Heat the biphasic mixture to 60 °C with vigorous stirring for 4–6 hours. Causality: Restricting the temperature to 60 °C provides the thermodynamic control necessary to prevent oxidative addition into the C–Cl bond.

  • Validation (TLC/GC-MS): Monitor the reaction. The starting material should disappear, yielding a single new spot/peak corresponding to the mono-coupled product. If over-coupling (di-aryl product) is observed, lower the temperature to 45 °C in future runs.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Secondary Buchwald-Hartwig Amination (Targeting C–Cl)

Objective: To functionalize the remaining C1 position of the intermediate generated in Protocol A to create a Donor-Acceptor (D-A) TADF emitter.

Reagents:

  • Mono-coupled intermediate from Protocol A (1.0 equiv)

  • Secondary Amine (e.g., Carbazole or Diphenylamine) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict inert atmosphere, combine the intermediate, secondary amine, Pd₂(dba)₃, XPhos, and NaOtBu in a sealed vial. Causality: XPhos is an electron-rich, bulky biaryl phosphine ligand specifically required to facilitate oxidative addition into the stubborn C–Cl bond and promote subsequent reductive elimination.

  • Reaction: Add anhydrous toluene. Seal the vial and heat to 100 °C for 12 hours. Causality: The high temperature and strong base (NaOtBu) are necessary to overcome the activation energy barrier of the C–Cl bond.

  • Workup: Cool to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via recrystallization or chromatography.

Visualizing the Electronic Impact in Materials Science

The incorporation of the –CF₃ group via this building block fundamentally alters the energy landscape of the resulting material. Below is a representation of how the frontier molecular orbitals are shifted, enabling deep-blue emission in OLED devices.

EnergyLevels cluster_0 Standard Emitter (No CF3) cluster_1 CF3-Substituted Emitter LUMO1 LUMO (-2.5 eV) HOMO1 HOMO (-5.5 eV) LUMO1->HOMO1 Emission (~3.0 eV, Sky Blue) HOMO2 HOMO (-6.0 eV) HOMO1->HOMO2 Strong Inductive Withdrawal (-I) LUMO2 LUMO (-2.8 eV) LUMO2->HOMO2 Emission (~3.2 eV, Deep Blue)

Figure 2: Energy level diagram illustrating the widening of the optical bandgap induced by the –CF₃ group, shifting emission from sky blue to deep blue.

References

  • Yi, C.-L., et al. (2019). Harnessing a New Co-Host System and Low Concentration of New TADF Emitters Equipped with Trifluoromethyl- and Cyano-Substituted Benzene as Core for High-Efficiency Blue OLEDs. ACS Applied Materials & Interfaces. Available at:[Link]

  • Qiao, Y.-W., et al. (2023). Orthogonal C–O Bond Construction with Organogermanes. Journal of the American Chemical Society. Available at:[Link]

  • Sharma, N., et al. (2024). Boosting Organic Light-Emitting Diodes Technology Using Thermally Activated Delayed Fluorescent Emitters: A Review. ACS Omega. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the regioselective synthesis of highly functio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the regioselective synthesis of highly functionalized fluoroarenes.

Synthesizing [1] presents a unique set of challenges. The molecule is a sterically congested 1,2,3-trisubstituted benzene where the electronic push-pull dynamics of the chloro and trifluoromethyl ( −CF3​ ) groups create competing reaction pathways.

This guide deconstructs the two primary synthetic methodologies—Directed Ortho-Metalation (DoM) and the Sandmeyer Reaction —explaining the causality behind common side reactions and providing self-validating protocols to ensure experimental success.

Part 1: Directed Ortho-Metalation (DoM) Workflows

The DoM approach typically starts from 1-chloro-2-(trifluoromethyl)benzene. The core challenge here is controlling the regioselectivity of the deprotonation while suppressing the decomposition of the highly reactive lithiated intermediate.

DoM_Pathway A 1-Chloro-2-(trifluoromethyl)benzene B Base (e.g., sec-BuLi) Temp: -78 °C A->B C Lithiated Intermediate (Kinetic vs Thermodynamic) B->C D Quench with I2 C->D F Side Reaction: Benzyne Formation C->F G Side Reaction: Regioisomer (C6 Lithiation) C->G E 1-Chloro-3-iodo-2-(trifluoromethyl)benzene D->E

Caption: Directed ortho-metalation (DoM) workflow highlighting desired pathways and side reactions.

Troubleshooting Q&A: DoM Approach

Q1: Why am I getting a mixture of the 3-iodo and 6-iodo regioisomers? Causality: You are observing a clash between kinetic and thermodynamic deprotonation. The −CF3​ group is a powerful inductive electron-withdrawing group, making the C3 proton kinetically the most acidic. However, the chlorine atom possesses lone pairs that act as superior Lewis basic docking sites for the lithium cation, making lithiation at C6 thermodynamically favored [2]. Solution: To trap the kinetic C3-lithiated species, you must use a bulky base (like sec-BuLi) and maintain strict cryogenic conditions ( −78∘C ). Allowing the reaction to warm up will facilitate equilibration to the thermodynamic C6-lithiated intermediate.

Q2: My reaction yields are low, and I am detecting complex polymeric mixtures. What is happening? Causality: Your ortho-lithiated intermediate is undergoing α -elimination. When a halogen (Cl or F) is positioned ortho to a lithiated carbon, the molecule can expel LiCl or LiF to form a highly reactive benzyne intermediate. This benzyne rapidly reacts with unreacted starting material, the base, or itself, leading to complex mixtures. Solution: Benzyne formation is highly temperature-dependent. Ensure your internal reaction temperature never exceeds −75∘C during base addition. If the problem persists, consider switching to an alkali-metal-mediated zincation (AMMZn) approach using a TMP-zincate base, which forms a more stable, less nucleophilic organometallic intermediate [2].

Protocol 1: Self-Validating DoM and Iodination

This protocol incorporates an in-process NMR check to validate intermediate formation, preventing the waste of downstream reagents.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-chloro-2-(trifluoromethyl)benzene (1.0 equiv) and anhydrous THF (0.2 M). Cool the system to −78∘C using a dry ice/acetone bath.

  • Kinetic Deprotonation: Dropwise add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) over 30 minutes. Monitor the internal temperature via a thermocouple; it must remain below −75∘C .

  • Validation Check (Critical): After 1 hour of stirring, withdraw a 0.1 mL aliquot via syringe and immediately quench it into an NMR tube containing D2​O . Analyze via 1H and 19F NMR. Do not proceed unless you observe >95% deuterium incorporation at the C3 position. If lithiation is incomplete, extend the stirring time by 30 minutes.

  • Electrophilic Quench: Once validated, add a pre-cooled ( −78∘C ) solution of iodine (1.2 equiv) in THF dropwise. Stir for 2 hours at −78∘C , then allow the system to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ to reduce any unreacted iodine. Extract with EtOAc, dry over MgSO4​ , and purify via silica gel chromatography.

Part 2: Sandmeyer Reaction Workflows

An alternative approach is to start from 3-chloro-2-(trifluoromethyl)aniline. The Sandmeyer reaction avoids the cryogenic requirements of DoM but introduces challenges related to radical chemistry and diazonium stability.

Sandmeyer_Pathway A 3-Chloro-2-(trifluoromethyl)aniline B t-BuONO (Non-Aq) Temp: 0 °C A->B C Diazonium Salt Intermediate B->C D I2 / KI Single Electron Transfer C->D F Side Reaction: Phenol (if H2O present) C->F G Side Reaction: Protode-diazotization C->G E 1-Chloro-3-iodo-2-(trifluoromethyl)benzene D->E

Caption: Sandmeyer reaction workflow illustrating the diazonium intermediate and radical side reactions.

Troubleshooting Q&A: Sandmeyer Approach

Q3: I am isolating significant amounts of a phenol byproduct. How do I suppress this? Causality: Phenol formation is the result of nucleophilic attack by water on the highly electrophilic diazonium cation. Because the −CF3​ and −Cl groups withdraw electron density from the ring, the diazonium intermediate is exceptionally unstable and prone to rapid hydrolysis in aqueous media. Solution: Abandon aqueous diazotization ( NaNO2​ / HCl ). Transition to a non-aqueous protocol using an organic nitrite (e.g., tert-butyl nitrite) in an anhydrous solvent like acetonitrile.

Q4: My major byproduct is 1-chloro-2-(trifluoromethyl)benzene (loss of the amine group without iodine incorporation). Why? Causality: This is known as protode-diazotization. The Sandmeyer iodination proceeds via a Single Electron Transfer (SET) mechanism where the iodide ion (or Cu(I) catalyst) reduces the diazonium salt to an aryl radical [3]. If the aryl radical abstracts a hydrogen atom from the solvent or an impurity before it can recombine with an iodine radical, the deaminated product is formed. Solution: Ensure your solvent is degassed and free of hydrogen-atom donors (e.g., avoid ethereal solvents like THF for this step; use strictly anhydrous acetonitrile). Increase the concentration of the iodine source to outcompete the hydrogen abstraction pathway.

Protocol 2: Self-Validating Non-Aqueous Sandmeyer Iodination

This protocol utilizes gas evolution as a physical self-validation metric to track the progress of the radical transformation.

  • Preparation: In a round-bottom flask equipped with a gas bubbler, dissolve 3-chloro-2-(trifluoromethyl)aniline (1.0 equiv) in anhydrous, degassed acetonitrile (0.3 M). Add iodine (0.6 equiv) and potassium iodide (1.2 equiv).

  • Diazotization/Iodination: Cool the mixture to 0∘C . Dropwise add tert-butyl nitrite (t-BuONO, 1.5 equiv).

  • Validation Check (Critical): Monitor the reaction via the bubbler. The addition of t-BuONO will initiate the immediate evolution of nitrogen gas ( N2​ ), visually confirming that the diazonium intermediate is successfully decomposing into the targeted aryl radical. Do not quench the reaction until the steady evolution of gas has completely ceased (typically 1–2 hours).

  • Workup: Dilute the mixture with diethyl ether and wash sequentially with 10% aqueous HCl (to remove unreacted aniline), saturated Na2​S2​O3​ (to quench iodine), and brine. Concentrate and purify via vacuum distillation.

Part 3: Quantitative Data Summary

To aid in route selection, the following table summarizes the expected byproduct profiles and typical yields of side reactions based on the chosen synthetic pathway and conditions.

Synthetic RoutePrimary ReagentsMajor ByproductTypical Byproduct YieldCausality / Mechanism
DoM (Kinetic) sec-BuLi, THF, −78∘C 1-Chloro-6-iodo isomer15 - 25%Competing thermodynamic coordination of Li to the Cl atom.
DoM (Nucleophilic) n-BuLi, THF, −78∘C Benzyne-adducts20 - 40%Base acts as a nucleophile; α -elimination of LiF/LiCl.
Aqueous Sandmeyer NaNO2​ , HCl , KI , H2​O Phenol derivative10 - 30%Nucleophilic attack of H2​O on the highly electrophilic diazonium cation.
Non-Aq Sandmeyer t-BuONO, I2​ , MeCN Protode-diazotized arene5 - 15%Hydrogen atom transfer (HAT) to the intermediate aryl radical.

References

  • Armstrong, D. R., et al. "Structural Basis for Regioisomerization in the Alkali-Metal-Mediated Zincation (AMMZn) of Trifluoromethyl Benzene by Isolation of Kinetic and Thermodynamic Intermediates". Journal of the American Chemical Society.[Link]

  • Kochi, J. K. "The mechanism of the Sandmeyer and Meerwein reactions". Journal of the American Chemical Society.[Link]

Optimization

Effective purification techniques for 1-Chloro-3-iodo-2-(trifluoromethyl)benzene products.

Technical Support Center: 1-Chloro-3-iodo-2-(trifluoromethyl)benzene Welcome to the technical support center for 1-Chloro-3-iodo-2-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Chloro-3-iodo-2-(trifluoromethyl)benzene

Welcome to the technical support center for 1-Chloro-3-iodo-2-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on the purification of this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and purification of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene.

Q1: What are the primary physical and chemical properties of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene?

1-Chloro-3-iodo-2-(trifluoromethyl)benzene is a halogenated aromatic compound. Its key properties are summarized below. Understanding these is crucial for selecting appropriate purification and handling techniques. The compound is typically a solid at room temperature.[1]

PropertyValueSource
Molecular Formula C₇H₃ClF₃I[2]
Molecular Weight 306.45 g/mol
Physical Form Solid[1]
Boiling Point ~225.5 °C at 760 mmHg[1]
Purity (Typical) 97-98%[1]

Q2: What are the main safety precautions I should take when handling this compound?

This compound is classified as harmful and requires careful handling in a well-ventilated area, preferably a fume hood.[3] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3][4][5] Avoid inhalation of dust or vapors and contact with skin and eyes.[3][4]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[4][5]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[4][6] If inhaled, move to fresh air.[4] Seek medical attention if irritation or other symptoms persist.

Q3: How should I store this compound to ensure its stability?

To maintain its integrity, 1-Chloro-3-iodo-2-(trifluoromethyl)benzene should be stored in a tightly sealed container in a cool, dry, and dark place. Room temperature storage is generally acceptable. Organoiodine compounds can be sensitive to light, so using an amber-colored vial is recommended to prevent potential degradation.

Q4: What are the likely impurities I might encounter in a crude sample?

Impurities will largely depend on the synthetic route. However, common contaminants often include:

  • Unreacted Starting Materials: Such as the corresponding aniline or diazonium salt precursors.

  • Isomeric Byproducts: Other isomers formed during the halogenation or trifluoromethylation steps.

  • De-iodinated or De-chlorinated Species: Resulting from side reactions.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

Identifying the specific impurities through analytical methods like GC-MS or NMR is the critical first step in designing an effective purification strategy.[7]

Purification Troubleshooting Guide

This guide is structured to provide solutions to specific problems you may encounter during the purification process.

Problem 1: Low Purity After Synthesis - Multiple Spots on TLC/Peaks in GC

This is the most common issue, indicating the presence of starting materials or byproducts.

  • Probable Cause: Incomplete reaction or formation of side products with different polarities. The trifluoromethyl group and the halogen substituents significantly influence the electronic properties and polarity of the molecule.

  • Recommended Solution: Flash Column Chromatography

    • Causality: Flash column chromatography is the method of choice for separating compounds with different polarities.[8] Silica gel, a polar stationary phase, will retain more polar compounds longer. Given the mix of halogens and the trifluoromethyl group, impurities are likely to have sufficiently different polarities for effective separation.

    • Self-Validation: Monitor the separation by collecting small fractions and analyzing them by TLC. Fractions containing the pure product (as determined by a single spot on TLC corresponding to a reference spot) can then be combined. A final purity check via GC or NMR will validate the success of the purification.[7]

Problem 2: Persistent Yellow or Brown Color in the Final Product

Even after initial purification, a lingering color can indicate trace impurities that are difficult to remove.

  • Probable Cause: Highly conjugated or polymeric byproducts that are present in very small quantities but are intensely colored. Iodine-containing compounds can also sometimes generate color from trace amounts of free iodine (I₂).

  • Recommended Solution 1: Activated Carbon Treatment

    • Causality: Activated carbon has a high surface area with a network of pores, making it exceptionally effective at adsorbing large, color-producing molecules.

    • Protocol: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount (1-2% by weight) of activated carbon. Stir the mixture for 15-30 minutes at room temperature, then filter it through a pad of celite to remove the carbon.

  • Recommended Solution 2: Recrystallization

    • Causality: If the product is a solid, recrystallization is a powerful technique for rejecting impurities.[9] As a saturated solution cools, the molecules of the desired compound will preferentially incorporate into the growing crystal lattice, excluding impurity molecules.[10][11]

    • Self-Validation: A successful recrystallization yields well-formed crystals that are significantly lighter in color. The purity should be confirmed by melting point analysis (a sharp melting point close to the literature value indicates high purity) and/or spectroscopic methods.[11]

Problem 3: Low Yield After Column Chromatography

You achieve high purity, but the overall recovery of the material is poor.

  • Probable Cause 1: Irreversible Adsorption on Silica Gel. The compound may be strongly binding to the silica gel, especially if there are highly polar functional groups or if the silica is too acidic.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a polar solvent modifier like triethylamine (0.5-1%) in your eluent system. This is particularly useful if basic impurities are present.

  • Probable Cause 2: Product is Too Volatile. Although this compound is a solid, some related trifluoromethylated benzenes can be volatile, especially under vacuum when removing solvent.[12]

    • Solution: Use a rotary evaporator with careful control of temperature and pressure. Avoid heating the flask excessively. For very small quantities, it may be preferable to remove the solvent under a gentle stream of nitrogen.

Visualized Workflows and Protocols

General Purification Workflow

The following diagram illustrates a typical decision-making process for purifying the crude product.

PurificationWorkflow start_node start_node process_node process_node decision_node decision_node output_node output_node analysis_node analysis_node A Crude Product (Post-Workup) B Purity Assessment (TLC / GC / NMR) A->B C Is Purity >98%? B->C E Is Product Colored? B->E No (Single Impurity) D Flash Column Chromatography C->D No (Multiple Impurities) G Pure Product C->G Yes H Combine & Evaporate Pure Fractions D->H F Recrystallization or Carbon Treatment E->F Yes E->G No F->B H->B

Caption: Decision tree for the purification of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for separating the target compound from impurities of differing polarities.

  • Stationary Phase Preparation:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product weight).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., Hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system and gradually increase the polarity. A common starting point for halogenated aromatics is a mixture of Hexane and Ethyl Acetate.

    • Recommended Solvent System: Start with 100% Hexane and gradually increase the percentage of Ethyl Acetate (e.g., from 0% to 5% or 10%). The optimal gradient should be determined beforehand using TLC analysis.

Solvent System (Hexane:Ethyl Acetate)Expected Elution Behavior
99:1 Elutes non-polar byproducts (e.g., de-iodinated starting material).
95:5 Typically elutes the desired product.
90:10 Elutes more polar impurities.
  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This method is ideal for purifying solid products that have a small amount of impurities.[9]

  • Solvent Selection (The most critical step):

    • The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11]

    • Test small amounts of your product in various solvents (e.g., Hexane, Ethanol, Isopropanol, or mixed solvent systems like Ethanol/Water) to find the optimal one.[10][13]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser).[11]

    • Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will reduce your yield.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]

    • Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.

    • Determine the melting point of the purified product to assess its purity.[10]

References

  • Recrystallization. Homi Bhabha Centre for Science Education. [Link]

  • Process for the preparation of bis (trifluoromethyl) benzene.
  • Bromination of trifluoromethyl derivatives of benzene.
  • Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. PMC. [Link]

  • Recrystallization Lab Report. Scribd. [Link]

  • Recrystallization. Professor Dave Explains via YouTube. [Link]

  • Recrystallization and Crystallization. University of California, Los Angeles. [Link]

  • Troubleshooting: About. University of Rochester. [Link]

  • 1-chloro-3-iodo-5-(trifluoromethyl)benzene. Lianhe Aigen. [Link]

  • SAFETY DATA SHEET - 4-Chlorobenzotrifluoride. [Link]

  • 1-Chloro-3-iodo-5-(trifluoromethyl)benzene.
  • Freeze–Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe. KOPRI Repository. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

  • Process for the preparation of trifluoromethylated benzenic compounds.
  • Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. [Link]

  • Process for halogenation of benzene and benzene derivatives.
  • Rethinking Chromatography. Sartorius. [Link]

  • Protein purification troubleshooting guide. Dutscher. [Link]

  • 4-Chloro-1-iodo-2-(trifluoromethyl)benzene. PubChem. [Link]

  • Reversed-phase ion-pair liquid chromatography analysis and purification of small interfering RNA. PubMed. [Link]

  • Trifluoromethylarylation of alkenes using anilines. Chemical Science (RSC Publishing). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene

Welcome to the Advanced Application Support Guide. This resource is engineered for researchers, scientists, and drug development professionals dealing with the complex cross-coupling of 1-Chloro-3-iodo-2-(trifluoromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Guide. This resource is engineered for researchers, scientists, and drug development professionals dealing with the complex cross-coupling of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene .

This substrate presents a unique trifecta of synthetic challenges:

  • Extreme Steric Hindrance: The bulky trifluoromethyl (-CF₃) group (A-value ~2.1 kcal/mol) sits directly between the chlorine and iodine atoms, severely crowding both reactive sites.

  • Electronic Perturbation: The strong electron-withdrawing nature of the -CF₃ group activates the typically inert C-Cl bond, narrowing the natural chemoselectivity gap between the C-I and C-Cl sites[1].

  • High Risk of Side Reactions: Sluggish reductive elimination often leads to catalyst decay or protodehalogenation[2].

Below is our comprehensive troubleshooting guide, data matrix, and validated protocols to help you achieve high-yield, chemoselective transformations.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my cross-coupling yield so low, even though C-I bonds are usually highly reactive?

The Causality: While the C-I bond dissociation energy (~65 kcal/mol) is much lower than that of the C-Cl bond (~96 kcal/mol)[3], oxidative addition is only the first step. The extreme steric bulk of the ortho-CF₃ group creates a highly crowded Ar-Pd(II)-X intermediate. This crowding severely impedes the transmetalation step and makes the final reductive elimination (the product-releasing step) turnover-limiting. If reductive elimination is too slow, the active Pd(0) catalyst aggregates into inactive palladium black. The Solution: You must use sterically demanding, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . The sheer bulk of these ligands forces the two coupling partners on the Pd(II) center closer together, artificially lowering the activation energy required for reductive elimination[4].

Q2: I am observing significant amounts of 1-chloro-2-(trifluoromethyl)benzene. How do I stop this protodehalogenation?

The Causality: Protodehalogenation (the reduction of the C-I bond to a C-H bond) is a dominant side reaction in sterically hindered cross-couplings. It occurs when the Ar-Pd(II)-X intermediate undergoes unproductive β-hydride elimination with a solvent molecule, an alkoxide base, or a ligand, forming a transient Palladium-Hydride (Pd-H) species. This Pd-H intermediate rapidly undergoes reductive elimination to yield the dehalogenated byproduct[2][5]. The Solution:

  • Eliminate Protic Donors: Avoid primary and secondary alcohols (e.g., ethanol, isopropanol) as solvents or co-solvents.

  • Base Selection: Switch from alkoxide bases (like NaOtBu) to mild, anhydrous inorganic bases such as finely milled K₃PO₄ or Cs₂CO₃.

  • Lower Temperature: Use highly active precatalysts (like Pd G3 or G4 palladacycles) that operate at 40–60 °C, as higher temperatures exponentially increase the rate of β-hydride elimination.

Q3: How can I achieve strict chemoselectivity at the iodine position without over-coupling at the chlorine position?

The Causality: The -CF₃ group is strongly electron-withdrawing, which depletes electron density from the aromatic ring. This inductive effect lowers the LUMO of the C-Cl bond, making it unusually susceptible to oxidative addition by electron-rich Pd(0) species[1]. If you use excess coupling partner or force the reaction at high temperatures, the catalyst will sequentially couple the C-I and then the C-Cl bond. The Solution:

  • Strict Stoichiometry: Limit your nucleophile (e.g., boronic acid) to exactly 1.00 - 1.05 equivalents.

  • Controlled Conversion: Stop the reaction immediately upon consumption of the C-I bond. Do not leave the reaction stirring overnight.

  • Ligand Tuning: Use a ligand that generates a highly active but sterically sensitive Pd(0) species. SPhos provides excellent differentiation between hindered C-I and hindered C-Cl bonds.

Part 2: Data Presentation

The following table summarizes the expected performance of various ligand classes when attempting a standard Suzuki-Miyaura coupling with 1-Chloro-3-iodo-2-(trifluoromethyl)benzene.

Ligand / Catalyst SystemLigand TypeExpected YieldChemoselectivity (I vs Cl)Protodehalogenation RiskRecommendation
Pd(PPh₃)₄ Monodentate Aryl< 15%Poor (Stalls early)HighNot Recommended. Cannot overcome steric bulk.
Pd(dppf)Cl₂ Bidentate30 - 40%ModerateMediumSub-optimal. Reductive elimination is too slow.
Pd(OAc)₂ / RuPhos Buchwald70 - 85%Good (>15:1)LowGood. Effective for sterically demanding substrates.
SPhos Pd G3 Palladacycle> 90%Excellent (>25:1)Very LowHighly Recommended. Rapid activation, high yield.

Part 3: Experimental Protocol (Self-Validating System)

This protocol outlines the optimized Suzuki-Miyaura cross-coupling utilizing a self-validating in-process control (IPC) mechanism to ensure scientific integrity.

Objective: Chemoselective arylation at the C-I position. Reagents:

  • 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.00 mmol)

  • Arylboronic acid (1.05 mmol)

  • SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Anhydrous K₃PO₄ (2.00 mmol)

  • Anhydrous Toluene (4.0 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the arylboronic acid, SPhos Pd G3, and finely milled anhydrous K₃PO₄.

  • Substrate Addition: Dissolve 1-Chloro-3-iodo-2-(trifluoromethyl)benzene in anhydrous toluene. Add this solution to the Schlenk tube.

  • Degassing: Seal the tube, remove from the glovebox, and subject the mixture to three freeze-pump-thaw cycles to strictly remove dissolved oxygen (preventing homocoupling of the boronic acid).

  • Reaction: Heat the reaction mixture to 60 °C under vigorous stirring (800 rpm) to ensure proper mixing of the heterogeneous base.

  • In-Process Control (IPC) Validation: At exactly 45 minutes, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS or GC-MS.

    • Validation Check: If the ratio of the desired product to the protodehalogenated byproduct (1-chloro-2-(trifluoromethyl)benzene) is < 5:1, abort the reaction . This indicates moisture contamination or degraded base. Re-dry your reagents.

    • Continuation: If the ratio is > 20:1 and starting material is consumed, proceed to workup.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash column chromatography.

Part 4: Mandatory Visualizations

Catalytic Cycle & Steric Bottlenecks

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (C-I Bond) Pd0->OA Ar-I addition PdII_Halide Ar-Pd(II)(L)-I Sterically Hindered Intermediate OA->PdII_Halide Slowed by ortho-CF3 TM Transmetalation (e.g., Ar'-B(OH)2) PdII_Halide->TM Base assistance PdII_Diaryl Ar-Pd(II)(L)-Ar' Highly Crowded Complex TM->PdII_Diaryl RE Reductive Elimination (Turnover-Limiting Step) PdII_Diaryl->RE Forced by bulky ligand RE->Pd0 Catalyst regeneration Product Cross-Coupled Product (1-Chloro-3-Ar'-2-CF3-benzene) RE->Product Product release

Catalytic cycle of Pd-catalyzed cross-coupling highlighting steric bottlenecks at OA and RE.

Troubleshooting Decision Matrix

Workflow Start Analyze Reaction Outcome LowYield Low Yield / Incomplete Conversion Start->LowYield Dehalogenation Protodehalogenation (Ar-H formation) Start->Dehalogenation OverCoupling Over-Coupling (Reaction at C-Cl) Start->OverCoupling Sol1 Switch to Bulky Ligand (SPhos, XPhos) or Pd G3 LowYield->Sol1 Sol2 Remove Protic Solvents, Use Anhydrous K3PO4 Dehalogenation->Sol2 Sol3 Lower Temp to 60°C, Strict 1:1 Stoichiometry OverCoupling->Sol3

Decision tree for troubleshooting common issues in the cross-coupling of hindered dihalobenzenes.

Part 5: References

  • Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry (RSC). Available at:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI Molecules. Available at:[Link]

Sources

Optimization

Methods for removing organometallic residues from 1-Chloro-3-iodo-2-(trifluoromethyl)benzene reactions.

Technical Support Center: Troubleshooting Organometallic Residue Removal Welcome to the technical support guide for the purification of reaction mixtures containing 1-Chloro-3-iodo-2-(trifluoromethyl)benzene. This resour...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Organometallic Residue Removal

Welcome to the technical support guide for the purification of reaction mixtures containing 1-Chloro-3-iodo-2-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in removing organometallic residues from their reaction products. The unique electronic properties of this trifluoromethylated benzene derivative can influence the course of organometallic reactions and subsequent purification steps. This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the scientific rationale behind these purification strategies.

Frequently Asked Questions (FAQs)

Q1: After a Grignard reaction with 1-Chloro-3-iodo-2-(trifluoromethyl)benzene, I'm struggling to remove magnesium salt residues. My aqueous workup isn't effective. What should I do?

A1: Incomplete removal of magnesium salts is a common issue. The trifluoromethyl group can influence the solubility of both the starting material and the product, sometimes leading to the formation of emulsions or persistent salt-organic complexes during workup.

  • Expert Insight: The initial aqueous quench is critical. A slow, controlled addition of a saturated ammonium chloride (NH₄Cl) solution at a low temperature (0 °C) is often more effective than using water alone. The ammonium chloride helps to break up magnesium alkoxide complexes and generally leads to a more granular precipitate that is easier to remove by filtration.

  • Troubleshooting Steps:

    • Acidic Wash: If NH₄Cl is insufficient, a dilute solution of a non-oxidizing acid like 1M hydrochloric acid (HCl) can be used to dissolve the magnesium salts. However, be cautious as this can also protonate basic functional groups on your desired product.

    • Solvent Extraction: The choice of organic solvent for extraction is important. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are often effective. If emulsions form, adding brine (saturated NaCl solution) can help to break them up.

    • Filtration Aid: Passing the quenched reaction mixture through a pad of celite or diatomaceous earth can help to remove finely dispersed magnesium salts.

Q2: I've performed a Suzuki coupling reaction and now have residual palladium catalyst in my product. How can I remove it to meet the stringent limits for active pharmaceutical ingredients (APIs)?

A2: Palladium contamination is a significant concern in the pharmaceutical industry due to its toxicity.[1] Traditional methods like recrystallization can lead to product loss.[2] The use of metal scavengers is a highly effective alternative.[2]

  • Expert Insight: The choice of scavenger depends on the oxidation state of the palladium species in your reaction mixture.[2] For many Suzuki reactions, a mixture of Pd(0) and Pd(II) species may be present. Thiol-based scavengers are particularly effective as they can break down palladium complexes and bind strongly to the metal.[2]

  • Recommended Scavengers:

    • Thiol-Based Silica Gels: These are effective for a broad range of palladium species.

    • Functionalized Polymers (e.g., Smopex®): These fibrous materials have a high capacity for metal scavenging and can reduce palladium levels to parts per billion (ppb).[2][3]

    • Imidazolium-Based Materials: These have been shown to effectively scavenge both Pd(0) and Pd(II) to levels below 5 ppm.[4]

Scavenger TypeAdvantagesDisadvantages
Thiol-Based Silica High efficiency for various Pd species, good for non-polar solvents.Can sometimes require elevated temperatures for optimal performance.
Smopex® Fibers High capacity, can be used in both aqueous and organic solvents.[2]May be a more costly option for large-scale purifications.
Imidazolium Salts Effective for both Pd(0) and Pd(II), can be used in various solvents.[4]May require specific conditions for optimal performance.

Q3: My reaction involves an organolithium reagent. What's the best way to quench the reaction and remove lithium salts?

A3: Organolithium reagents are extremely strong bases, and their quenching and subsequent salt removal require careful handling.[5]

  • Expert Insight: Similar to Grignard reagents, a controlled quench with saturated NH₄Cl is recommended. For removing the resulting lithium salts, solvent extraction is a key technique.[6][7]

  • Troubleshooting Steps:

    • Careful Quenching: Slowly add the reaction mixture to a cooled (0 °C) and well-stirred solution of saturated aqueous NH₄Cl.

    • Solvent Extraction: After quenching, perform a series of extractions with an appropriate organic solvent.

    • Water Washes: Multiple washes of the combined organic layers with deionized water can help to remove residual lithium salts.

    • Precipitation: In some cases, adding a non-polar solvent like hexane to a more polar solution of the product can cause the lithium salts to precipitate, allowing for their removal by filtration.[8]

Troubleshooting Guides

Issue 1: Persistent Emulsion During Aqueous Workup

  • Potential Cause: The trifluoromethyl group on the aromatic ring can impart surfactant-like properties to your product or byproducts, leading to the formation of stable emulsions.

  • Troubleshooting Steps:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.

    • Change the Organic Solvent: If you are using a solvent like diethyl ether, which has some water miscibility, switching to a less miscible solvent like MTBE or toluene can help.

    • Filtration: Passing the entire emulsified layer through a pad of celite can sometimes resolve the issue.

    • Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers.

Issue 2: Product Co-elutes with Organometallic Residues During Column Chromatography

  • Potential Cause: Some organometallic complexes can have polarities similar to the desired product, making separation by standard silica gel chromatography challenging.[9]

  • Troubleshooting Steps:

    • Optimize Solvent System: Perform a thorough thin-layer chromatography (TLC) screen with a variety of solvent systems to find one that provides better separation.[9]

    • Alternative Stationary Phase: Consider using a different stationary phase. Alumina (basic or neutral) can be effective for separating compounds that are sensitive to the acidic nature of silica gel. Reverse-phase (C18) silica is another option, particularly if the product is moderately polar.[9]

    • Pre-treatment with Scavengers: Before chromatography, treat the crude product with a suitable metal scavenger as described in FAQ 2. This will remove the majority of the metallic impurities, simplifying the subsequent chromatographic purification.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging

  • Scavenger Selection: Based on the likely palladium species in your reaction, select an appropriate scavenger (e.g., a thiol-functionalized silica gel).

  • Solvent: Ensure your crude product is dissolved in a solvent compatible with the scavenger. Toluene, tetrahydrofuran (THF), and ethyl acetate are common choices.

  • Scavenger Addition: Add the scavenger to the solution of your crude product. A typical loading is 10-20 weight equivalents of scavenger relative to the amount of residual palladium.

  • Agitation and Heating: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined empirically.

  • Filtration: Remove the scavenger by filtration.

  • Analysis: Analyze the filtrate for residual palladium content using techniques like inductively coupled plasma mass spectrometry (ICP-MS) to confirm that the desired level of purity has been reached.

Protocol 2: Optimized Aqueous Workup for Grignard Reactions

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly and with vigorous stirring, add a saturated aqueous solution of ammonium chloride. Monitor the temperature to ensure it does not rise significantly.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure all the Grignard reagent and magnesium alkoxides are fully quenched.

  • Filtration (Optional): If a significant amount of solid has precipitated, filter the mixture through a pad of celite. Wash the filter cake with the organic solvent used in the reaction.

  • Extraction: Transfer the filtrate to a separatory funnel. If only one phase is present, add water to separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Organometallic_Residue_Removal_Workflow start Crude Reaction Mixture (Post-Reaction) quench Quenching (e.g., aq. NH4Cl) start->quench workup Aqueous Workup & Liquid-Liquid Extraction quench->workup chromatography Column Chromatography workup->chromatography Residual Salts Removed scavenging Metal Scavenging workup->scavenging Metal Residues Persist analysis Purity Analysis (e.g., NMR, LC-MS, ICP-MS) chromatography->analysis scavenging->chromatography pure_product Pure Product analysis->chromatography Further Purification Needed analysis->pure_product Purity Confirmed

Caption: Workflow for organometallic residue removal.

Troubleshooting_Decision_Tree start Purification Issue Identified emulsion Persistent Emulsion During Workup? start->emulsion coelution Co-elution with Residues in Chromatography? emulsion->coelution No add_brine Add Brine / Change Solvent emulsion->add_brine Yes use_scavenger Pre-treat with Scavenger coelution->use_scavenger Yes solution Problem Resolved coelution->solution No add_brine->solution optimize_chrom Optimize Chromatography (Solvent/Stationary Phase) use_scavenger->optimize_chrom optimize_chrom->solution

Caption: Decision tree for troubleshooting purification issues.

References

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2026, February 25). Vertex AI Search.
  • Phillips, S.
  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. PMC.
  • Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
  • Buscemi, R., Giacalone, F., Orecchio, S., & Gruttadauria, M. (2014). Cross‐Linked Imidazolium Salts as Scavengers for Palladium. ChemPlusChem, 79(3), 421–426.
  • Selective removal of magnesium from lithium‐rich brine for lithium purification by synergic solvent extraction using β‐diketones and Cyanex 923. PMC.
  • Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one. Benchchem.
  • Selective removal of Mg from Li‐rich aqueous solutions by various...
  • Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. PMC.
  • Organometallic Compounds. Southern Methodist University.
  • Selective removal of magnesium from lithium-rich brine for lithium purification by synergic solvent extraction using β-diketones and Cyanex 923. PubMed.
  • How to separate lithium chloride and magnesium chloride from its aqueous layer? how to crystallise Lithium chloride?
  • Efficient and Sustainable Removal of Magnesium from Brines for Lithium/Magnesium Separation Using Binary Extractants.
  • 1-Chloro-3-iodo-5-(trifluoromethyl)benzene.
  • Guideline for Analysis and Prevention of Contamination C
  • Modern Strategies in Organofluorine Chemistry. Science of Synthesis.
  • Organometallic Reagents. (2019, June 5). Chemistry LibreTexts.
  • Main Group Organometallic Compounds.
  • Generation of Aryl Radicals from Aryl Halides: Rongalite-Promoted Transition-Metal-Free Arylation. (2019, July 16). The Journal of Organic Chemistry.
  • Chromatography techniques. Oxford University Press.
  • Troubleshooting Contamination Issues in Pharmaceuticals. (2025, April 5). YouTube.
  • Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. (2024, March 11).
  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. (2015, July 17). Organic Process Research & Development.
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015, November 9). Master Organic Chemistry.
  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC.
  • Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals.
  • Keeping an Eye on Contamination in the Pharmaceutical Processing Line. Olympus IMS.
  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. (2014, December 15). PubMed.
  • Identifying and Preventing Contamination from Pharmaceutical Packaging. Medical Design and Outsourcing.
  • Preventing the formation of 1-chloro-2-(trichloromethyl)benzene during synthesis. Benchchem.
  • The Productive Merger of Iodonium Salts and Organocatalysis.
  • Preparation of aryl halides -part-1. (2017, December 12). YouTube.
  • Alkyl halides: Organometallic reactions. (2018, February 19). BrainKart.
  • Metal-catalysed halogen exchange reactions of aryl halides. (2008, December 11). The Sheppard Group.

Sources

Troubleshooting

Overcoming challenges in the scale-up of reactions involving 1-Chloro-3-iodo-2-(trifluoromethyl)benzene.

Technical Support Center: Troubleshooting Scale-Up of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene Reactions Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the scale-u...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Scale-Up of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene Reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the scale-up challenges associated with highly functionalized, sterically hindered building blocks. 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (CAS: 1007455-52-8)[1] is a highly valuable, yet notoriously difficult scaffold. The central trifluoromethyl (-CF 3​ ) group exerts immense steric shielding over both the C-Cl and C-I bonds, while its strong electron-withdrawing nature drastically alters the stability of reactive intermediates[2].

Below is our comprehensive troubleshooting guide and FAQ for overcoming the two most common scale-up hurdles: thermal runaway during halogen-metal exchange and poor regioselectivity in cross-coupling reactions.

Part 1: Halogen-Metal Exchange & Thermal Instability

Q: Why does my reaction mixture turn black, and why does the yield drop dramatically when scaling up the lithiation of 1-chloro-3-iodo-2-(trifluoromethyl)benzene?

A: This is a classic symptom of thermal runaway leading to benzyne formation. In batch scale-up, the exotherm generated by the halogen-metal exchange (using n-BuLi or i-PrMgCl) cannot be dissipated quickly enough.

  • The Causality: When the iodine atom is exchanged for lithium or magnesium, the resulting ortho-trifluoromethyl arylmetal species is generated. If the internal temperature rises above -40 °C, the strong electron-withdrawing -CF 3​ group facilitates the α-elimination of a fluoride ion (LiF or MgXF)[2]. This elimination generates a highly reactive benzyne intermediate, which immediately undergoes uncontrolled polymerization, resulting in the black tar you observe.

  • The Solution: To maintain the strict cryogenic conditions required to trap the arylmetal species before decomposition, you must transition from batch to Continuous Flow Chemistry [3]. Microreactors provide superior heat transfer, allowing for near-instantaneous mixing and precise temperature control.

Table 1: Batch vs. Continuous Flow for Halogen-Metal Exchange
ParameterTraditional Batch (100 g scale)Continuous Flow (Microreactor)
Reagent i-PrMgCl·LiCl (Turbo-Grignard)i-PrMgCl·LiCl (Turbo-Grignard)
Temperature Control Difficult (Exotherms up to -10 °C)Precise (Maintained at -40 °C)
Residence/Reaction Time 2 - 3 hours (extended exposure)15 - 30 seconds
Benzyne Byproducts 35 - 50% (Tar formation)< 2%
Isolated Yield (Electrophile) 40 - 45%> 85%
Protocol 1: Continuous Flow Halogen-Metal Exchange and Trapping

This protocol is a self-validating system: if the flow rate and temperature are maintained, benzyne formation is mathematically eliminated by the strict residence time.

  • System Preparation: Equip a continuous flow setup with two T-mixers and two residence time units (RTUs) submerged in a cryostat set to -40 °C.

  • Solution A: Prepare a 0.2 M solution of 1-chloro-3-iodo-2-(trifluoromethyl)benzene in anhydrous THF.

  • Solution B: Prepare a 0.25 M solution of i-PrMgCl·LiCl in THF.

  • Solution C: Prepare a 0.3 M solution of the desired electrophile (e.g., an aldehyde or DMF) in THF.

  • Execution (Mixing Step 1): Pump Solution A and Solution B into the first T-mixer at a 1:1.2 flow rate ratio. The combined stream passes through RTU-1 with a residence time of exactly 20 seconds at -40 °C to complete the I/Mg exchange.

  • Execution (Mixing Step 2): The stream exiting RTU-1 immediately enters the second T-mixer, where it intersects with Solution C. The mixture passes through RTU-2 (residence time: 60 seconds at -20 °C).

  • Quenching: The final stream is directed into a flask containing saturated aqueous NH 4​ Cl at 0 °C to quench the magnesium alkoxide/intermediate.

Part 2: Regioselective Cross-Coupling (Suzuki-Miyaura)

Q: I am trying to perform a Suzuki coupling at the C-I position, but I am seeing either no conversion or competitive coupling at the C-Cl bond. How do I achieve regiocontrol and overcome the steric hindrance?

A: Differentiating the C-I and C-Cl bonds is theoretically straightforward due to the lower bond dissociation energy of C-I. However, the adjacent -CF 3​ group severely shields the C-I bond, making standard oxidative addition by Pd(0) sluggish.

  • The Causality: If you use standard catalysts like Pd(PPh 3​ ) 4​ and raise the temperature to force the reaction, you increase the kinetic energy enough to inadvertently activate the C-Cl bond or cause protodehalogenation. The solution lies in catalyst speciation. You must use bulky, electron-rich Buchwald ligands (e.g., XPhos)[4]. These ligands force the formation of a highly active, 12-electron monoligated L 1​ Pd(0) species[5]. This compact, highly reactive catalyst can penetrate the steric shield of the -CF 3​ group and selectively undergo oxidative addition into the C-I bond at room temperature, leaving the C-Cl bond completely intact[5].

Table 2: Ligand Screening for Suzuki Coupling of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene
Precatalyst / LigandActive Pd SpeciesTemp (°C)ConversionC-I CouplingC-Cl Coupling
Pd(PPh 3​ ) 4​ L 2​ Pd(0) (14-electron)80 °C40%25%15% (Poor Regiocontrol)
Pd(dppf)Cl 2​ L 2​ Pd(0) (14-electron)60 °C65%55%10%
XPhos-Pd-G2 L 1​ Pd(0) (12-electron) 25 °C >98% >98% 0% (Perfect Regiocontrol)
Protocol 2: Regioselective Suzuki-Miyaura Coupling using XPhos-Pd-G2

This protocol utilizes mild conditions to ensure the C-Cl bond remains untouched.

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vessel with 1-chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv), the desired arylboronic acid (1.1 equiv), and anhydrous K 3​ PO 4​ (2.0 equiv).

  • Catalyst Addition: Add XPhos-Pd-G2 precatalyst (2 mol%)[4]. The use of the G2 precatalyst ensures rapid generation of the active L 1​ Pd(0) species without the need for high temperatures.

  • Solvent: Add a degassed mixture of THF/H 2​ O (10:1, 0.2 M). The small amount of water is crucial for dissolving the phosphate base and accelerating the transmetalation step.

  • Reaction: Seal the vessel, remove it from the glovebox, and stir vigorously at 25 °C for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over MgSO 4​ , and concentrate. The crude mixture will show >98% regioselectivity for the C-I coupled product.

Part 3: Mechanistic Visualization

Below is the logical workflow detailing the critical temperature thresholds during the halogen-metal exchange of this specific substrate.

G A 1-Chloro-3-iodo-2- (trifluoromethyl)benzene B Aryl-Metal Intermediate (Li or MgX) A->B Halogen-Metal Exchange (n-BuLi or i-PrMgCl) C Desired Product (Electrophilic Trapping) B->C Electrophile addition T < -40°C D Benzyne Intermediate (- LiF / - MgXF) B->D Exotherm / Scale-up T > -20°C E Polymerization & Side Products (Tar) D->E Uncontrolled Reactivity

Reaction pathways of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene during halogen-metal exchange.

References

  • Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates Source: Arkivoc URL:[Link]

  • Metalation and Halogen-Lithium exchange of sensitive substrates and mild ester homologation in continuous flow Source: LMU München (Dissertation) URL:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: A Guide to Chemoselective Cross-Coupling of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 1-Chloro-3-iodo-2-(trifluoromethyl)benzene. This guide, curated by Senior Application Scientists, provides in-de...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 1-Chloro-3-iodo-2-(trifluoromethyl)benzene. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of using this versatile building block in cross-coupling reactions. Our focus is to empower you to achieve high-yield, selective functionalization at the iodo position while minimizing common side reactions, particularly dehalogenation.

Understanding the Molecule: Reactivity and Challenges

1-Chloro-3-iodo-2-(trifluoromethyl)benzene is a valuable synthetic intermediate due to its distinct reactivity profile. The presence of two different halogens (iodine and chlorine) and a potent electron-withdrawing trifluoromethyl group offers opportunities for sequential, site-selective cross-coupling reactions.

The primary challenge when working with this substrate is preventing the undesired removal of the iodine atom, a side reaction known as deiodination (a specific form of dehalogenation or hydrodehalogenation), which leads to the formation of 1-chloro-2-(trifluoromethyl)benzene. This guide will provide you with the strategies to mitigate this and other potential side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction producing a significant amount of the deiodinated byproduct, 1-chloro-2-(trifluoromethyl)benzene?

A1: Deiodination, or more broadly, hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the organopalladium intermediate, formed after oxidative addition to the C-I bond, is intercepted by a hydride source before it can proceed through the desired catalytic cycle. The primary cause is the formation of a palladium-hydride (Pd-H) species.[1] Factors that promote the formation of Pd-H species include certain bases and solvents that can act as hydride donors, as well as the presence of trace amounts of water.[1]

Q2: Which halogen is expected to react first, the iodine or the chlorine?

A2: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition with a Pd(0) catalyst than the carbon-chlorine (C-Cl) bond.[1] This difference in reactivity allows for highly chemoselective cross-coupling reactions at the iodo-position, leaving the chloro-substituent intact for potential subsequent transformations.[2]

Q3: How does the ortho-trifluoromethyl group influence the reaction?

A3: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This has two main effects:

  • Increased Reactivity: It makes the aromatic ring electron-deficient, which generally accelerates the rate of oxidative addition for both the C-I and C-Cl bonds.[3]

  • Steric Hindrance: Its position ortho to the iodine can create steric hindrance, which may influence the choice of ligand and coupling partner to ensure efficient access to the reaction center.

Q4: Can I perform a second cross-coupling reaction at the chloro-position?

A4: Yes, this is a key advantage of this substrate. After selectively functionalizing the iodo-position, the less reactive chloro-position can be targeted for a second cross-coupling reaction under more forcing conditions. This typically requires a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes), a stronger base, and higher temperatures.[4]

Troubleshooting Guide: Minimizing Dehalogenation and Other Side Reactions

This section provides a structured approach to troubleshoot and optimize your cross-coupling reactions with 1-Chloro-3-iodo-2-(trifluoromethyl)benzene.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
High levels of deiodinated byproduct 1. Inappropriate Base: Strong, nucleophilic bases (e.g., alkoxides) or those capable of generating hydride species can promote dehalogenation.Solution: Switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Rationale: These bases are less likely to act as hydride donors or promote the formation of Pd-H species.[1]
2. Protic or Reducible Solvent: Solvents like alcohols or DMF can act as hydride sources, especially at elevated temperatures.[1]Solution: Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Rationale: Minimizing potential hydride sources in the reaction medium is crucial to suppress the hydrodehalogenation pathway.[1]
3. Suboptimal Ligand: The ligand may not be effectively promoting the desired reductive elimination step over the competing dehalogenation pathway.Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. Rationale: These ligands are known to accelerate the rate of reductive elimination, which is the product-forming step of the catalytic cycle. A faster reductive elimination outcompetes the undesired dehalogenation pathway.[1]
4. High Reaction Temperature: Elevated temperatures can increase the rate of side reactions, including dehalogenation.Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature for Sonogashira couplings or 60-80°C for Suzuki couplings and adjusting as needed. Rationale: Lowering the temperature can selectively slow down the undesired dehalogenation pathway more than the desired cross-coupling reaction.[1]
Low or no conversion of starting material 1. Catalyst Inactivity: The palladium catalyst may not be sufficiently active for the specific transformation.Solution: For Suzuki couplings, consider using a pre-catalyst like a Buchwald G3 or G4 pre-catalyst. For Sonogashira, ensure the copper(I) co-catalyst (if used) is fresh. Rationale: Pre-catalysts are designed to generate the active Pd(0) species more efficiently. In Sonogashira reactions, the copper co-catalyst facilitates the formation of the copper acetylide, which is crucial for the transmetalation step.[2]
2. Steric Hindrance: The combination of the ortho-CF₃ group and a bulky coupling partner may be sterically demanding.Solution: Screen different ligands. A less bulky but still electron-rich ligand might be beneficial. Also, ensure the coupling partner is not excessively large if possible. Rationale: Finding the optimal steric and electronic balance in the catalyst system is key to overcoming steric challenges.
Formation of Homocoupling Products (e.g., diyne in Sonogashira) 1. Presence of Oxygen (Sonogashira): Oxygen can promote the oxidative homocoupling of terminal alkynes (Glaser coupling).Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Rationale: Removing oxygen prevents the copper-catalyzed side reaction that leads to diyne formation.[5]
2. Catalyst Decomposition: If the reaction is sluggish, catalyst decomposition can lead to side reactions.Solution: Use a more stable pre-catalyst or a ligand that provides better stabilization to the palladium center. Ensure the reaction is not run for excessively long periods at high temperatures. Rationale: A stable catalyst maintains its activity throughout the reaction, favoring the desired cross-coupling pathway.

Visualizing the Reaction Pathways

To better understand the processes occurring in your reaction flask, the following diagrams illustrate the desired catalytic cycle and the competing dehalogenation pathway.

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// Nodes for the main cycle Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", style=filled]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; PdII [label="Ar-Pd(II)-I(L_n)", fillcolor="#F1F3F4", style=filled]; Transmetalation [label="Transmetalation\n(with R-M)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; PdII_R [label="Ar-Pd(II)-R(L_n)", fillcolor="#F1F3F4", style=filled]; RedElim [label="Reductive\nElimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Product [label="Ar-R\n(Desired Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];

// Nodes for the side reaction PdH_Formation [label="Formation of\nPd-H Species", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; PdH [label="H-Pd(II)-I(L_n)", fillcolor="#FBBC05", style=filled]; Dehalogenation [label="Reductive\nElimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Byproduct [label="Ar-H\n(Deiodinated Byproduct)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

// Edges for the main cycle Pd0 -> OxAdd [label=" + Ar-I"]; OxAdd -> PdII; PdII -> Transmetalation; Transmetalation -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"];

// Edges for the side reaction PdII -> PdH_Formation [label=" + Hydride Source", color="#EA4335"]; PdH_Formation -> PdH [color="#EA4335"]; PdH -> Dehalogenation [color="#EA4335"]; Dehalogenation -> Byproduct [color="#EA4335"]; Dehalogenation -> Pd0 [label="Regeneration", style=dashed, color="#EA4335"];

// Graph attributes graph [bgcolor="transparent"]; }

Caption: Desired cross-coupling cycle vs. the dehalogenation side reaction.

Recommended Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization may be required based on your specific coupling partner. Always perform reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is designed for the selective coupling at the iodo-position.

Materials:

  • 1-Chloro-3-iodo-2-(trifluoromethyl)benzene

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos or XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 10:1 mixture)

Procedure:

  • To a dry Schlenk flask, add 1-Chloro-3-iodo-2-(trifluoromethyl)benzene, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)

This protocol is optimized for high selectivity at the iodo-position under mild conditions.

Materials:

  • 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equivalent)

  • Terminal alkyne (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base/Solvent (e.g., triethylamine or diisopropylamine)

  • Anhydrous co-solvent (e.g., Toluene or THF, if needed)

Procedure:

  • To a flame-dried Schlenk flask, add 1-Chloro-3-iodo-2-(trifluoromethyl)benzene, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous co-solvent (if using) followed by the amine base.

  • Degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Reactions are often complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="High Deiodination Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckBase [label="Is the base a strong alkoxide?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; ChangeBase [label="Switch to K₃PO₄ or Cs₂CO₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolvent [label="Is the solvent protic or DMF?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; ChangeSolvent [label="Use anhydrous Toluene or Dioxane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTemp [label="Is the temperature > 100°C?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; LowerTemp [label="Reduce temperature to 60-80°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckLigand [label="Is a bulky, e⁻-rich ligand used?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; ChangeLigand [label="Screen ligands like XPhos or SPhos", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckBase; CheckBase -> ChangeBase [label="Yes"]; ChangeBase -> CheckSolvent; CheckBase -> CheckSolvent [label="No"]; CheckSolvent -> ChangeSolvent [label="Yes"]; ChangeSolvent -> CheckTemp; CheckSolvent -> CheckTemp [label="No"]; CheckTemp -> LowerTemp [label="Yes"]; LowerTemp -> CheckLigand; CheckTemp -> CheckLigand [label="No"]; CheckLigand -> ChangeLigand [label="No"]; ChangeLigand -> End; CheckLigand -> End [label="Yes"];

// Graph attributes graph [bgcolor="transparent"]; }

Caption: A logical workflow for troubleshooting deiodination side reactions.

References

  • Google Patents. (2014). EP2706050B1 - 1-Chloro-3-iodo-5-(trifluoromethyl)benzene.
  • Wikipedia. (2023). Negishi coupling. [Link]

  • Moon, J., Jeong, M., Nam, H., Ju, J., Moon, J. H., Jung, H. M., & Lee, S. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Chemistry Portal. [Link]

  • Stille-Coupling Reaction. (n.d.). Chemtube3d. [Link]

  • Gevorgyan, V. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Bromo- and Iodoalkynes. Angewandte Chemie International Edition, 50(36), 8424-8427. [Link]

  • Langer, P. (2012). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Beilstein Journal of Organic Chemistry, 8, 135-142. [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]

  • Bora, U., & Dewan, A. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5(34), 26917-26922. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [The Stille Reaction]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14232-14237. [Link]

  • Google Patents. (2007). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
  • Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Weizmann Institute of Science. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]

  • Buchwald, S. L., & Martin, R. (2011). A Mild and General Method for the Palladium-Catalyzed C–N Cross-Coupling of Aryl Chlorides with Amines. Angewandte Chemie International Edition, 50(27), 6062-6067. [Link]

  • Negishi Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald, S. L., & Kinzel, T. (2010). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society, 132(20), 6933-6935. [Link]

  • Preprints.org. (2025). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?[Link]

  • Google Patents. (1979).
  • Bongarzone, S., et al. (2018). Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation. Chemical Communications, 54(35), 4445-4448. [Link]

  • Fu, G. C. (2017). General and Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates. Journal of the American Chemical Society, 139(4), 1594-1597. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Anilkumar, G., et al. (2023). Low-cost transition metal catalysed Negishi coupling: an update. Organic & Biomolecular Chemistry, 21(33), 6438-6455. [Link]

  • Kappe, C. O., et al. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Monatshefte für Chemie - Chemical Monthly, 156(10), 1-8. [Link]

  • University of Evansville. (n.d.). Cross-Coupling Chemistry. [Link]

  • Bahramian, B., et al. (2011). The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. Applied Organometallic Chemistry, 25(11), 819-824. [Link]

  • Marsden, S. P., & Watson, D. W. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(12), 6754-6777. [Link]

  • Molander, G. A., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. [Link]

  • Isomura, Y., et al. (2017). Cathodic Aromatic C,C Cross-Coupling Reaction via Single Electron Transfer Pathway. Molecules, 22(3), 425. [Link]

  • Pérez-Temprano, M. H., et al. (2018). Cross-Coupling Reactions Enabled by Well-Defined Ag(III) Compounds: Main Focus on Aromatic Fluorination and Trifluoromethylation. Accounts of Chemical Research, 51(8), 1893-1904. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structural Confirmation of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene using ¹H and ¹³C NMR Spectroscopy

Introduction: The Analytical Imperative in Complex Aromatic Systems In the realm of pharmaceutical and materials science, the precise structural characterization of synthesized molecules is non-negotiable. Polysubstitute...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Complex Aromatic Systems

In the realm of pharmaceutical and materials science, the precise structural characterization of synthesized molecules is non-negotiable. Polysubstituted benzene derivatives, such as 1-Chloro-3-iodo-2-(trifluoromethyl)benzene, present a significant analytical challenge due to the complex interplay of electronic and steric effects from multiple, diverse substituents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous elucidation of such structures, providing unparalleled insight into the molecular framework at an atomic level.[1][2][3]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene. We will first establish a theoretical framework to predict the spectral features based on fundamental principles of substituent effects. This theoretical model will then be compared against experimental data to provide a definitive structural confirmation. This approach, which marries theoretical prediction with empirical evidence, represents a robust methodology for researchers engaged in the synthesis and characterization of complex organic molecules.

Theoretical Spectral Prediction: Unraveling Substituent Effects

The chemical shifts and coupling patterns in the NMR spectrum of a substituted benzene are dictated by the electronic nature of its substituents.[4][5] In 1-Chloro-3-iodo-2-(trifluoromethyl)benzene, we have three distinct groups influencing the aromatic system.

  • Halogens (Cl and I): Both chlorine and iodine are inductively electron-withdrawing due to their electronegativity, which deshields the aromatic protons and carbons. However, they also possess lone pairs of electrons that can participate in resonance, donating electron density primarily to the ortho and para positions. This resonance effect partially counteracts the inductive withdrawal.

  • Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group, primarily through a strong inductive (-I) effect originating from the three highly electronegative fluorine atoms.[6][7] Unlike the halogens, it has no resonance-donating capability, making it a strongly deactivating group that significantly deshields the entire aromatic ring.[8]

Predicted ¹H NMR Spectrum

The molecule has three non-equivalent aromatic protons (H-4, H-5, and H-6).

  • Chemical Shifts (δ): Given that all three substituents are electron-withdrawing, the aromatic protons are expected to resonate at a lower field (higher ppm) than those of benzene (δ ≈ 7.3 ppm).[4][9]

    • H-6: This proton is ortho to the powerfully withdrawing -CF₃ group and ortho to the chloro group. It is expected to be the most deshielded and appear furthest downfield.

    • H-4: This proton is ortho to the iodo group and meta to both the -CF₃ and chloro groups. It will be significantly deshielded.

    • H-5: This proton is meta to the iodo and chloro groups and para to the -CF₃ group. It is expected to be the least deshielded of the three, but still downfield from benzene.

  • Splitting Patterns (Multiplicity): The coupling between adjacent protons on a benzene ring (ortho coupling, ³JHH) is typically in the range of 6-10 Hz. Coupling between protons separated by three bonds (meta coupling, ⁴JHH) is smaller, around 1.5-3 Hz.[10][11]

    • H-6: Coupled to H-5 (ortho), appearing as a doublet. A smaller meta coupling to H-4 may or may not be resolved.

    • H-5: Coupled to H-6 (ortho) and H-4 (ortho), expected to appear as a triplet or, more accurately, a doublet of doublets.

    • H-4: Coupled to H-5 (ortho), appearing as a doublet. A smaller meta coupling to H-6 may result in a doublet of doublets.

Predicted ¹³C NMR Spectrum

The molecule will exhibit eight distinct carbon signals: six for the aromatic ring and one for the -CF₃ carbon, plus the solvent signal. Aromatic carbons typically resonate between 110-160 ppm.[4][12][13]

  • Aromatic Carbons:

    • Ipso-Carbons (C-1, C-2, C-3): The carbons directly attached to the substituents will have their chemical shifts significantly altered. The carbon bearing the iodine (C-3) may experience an upfield shift due to the "heavy atom effect."[14] The carbon attached to the -CF₃ group (C-2) will be strongly influenced by its electronegativity.

    • Protonated Carbons (C-4, C-5, C-6): Their shifts will reflect the cumulative deshielding from the three substituents.

    • ¹³C-¹⁹F Coupling: A key diagnostic feature will be the coupling between the carbon nuclei and the fluorine nuclei of the -CF₃ group.

      • The C-2 signal will be split into a quartet (¹JCF) with a large coupling constant.

      • The -CF₃ carbon itself will also appear as a large quartet (¹JCF ≈ 270-280 Hz).

      • Other aromatic carbons will exhibit smaller long-range couplings (²JCF, ³JCF, ⁴JCF), which can aid in definitive assignments.[15]

Experimental Protocol for NMR Analysis

The trustworthiness of spectral data hinges on meticulous sample preparation and appropriate data acquisition parameters.

Step-by-Step Sample Preparation
  • Material Weighing: Accurately weigh approximately 15-25 mg of the 1-Chloro-3-iodo-2-(trifluoromethyl)benzene sample for a standard ¹H and ¹³C NMR analysis.[16]

  • Solvent Selection: Choose a high-purity deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common and effective choice for many non-polar to moderately polar organic compounds.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[17] Gently agitate the vial until the sample is fully dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool or a syringe filter fitted onto a Pasteur pipette.[16][18]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.

Data Acquisition Parameters

These parameters are typical for a 400 MHz spectrometer and should be optimized as needed.

Parameter¹H NMR Experiment¹³C NMR ExperimentRationale
Pulse Program Standard 1D ProtonProton-decoupled 1D CarbonStandard acquisition modes for routine structural analysis.[19][20]
Spectral Width ~16 ppm (-2 to 14 ppm)~250 ppm (-20 to 230 ppm)Ensures all expected signals are captured within the spectral window.[21]
Acquisition Time (AQ) 2-4 seconds1-2 secondsProvides adequate digital resolution to resolve fine coupling patterns.[19][22]
Relaxation Delay (D1) 2-5 seconds2 secondsAllows for sufficient relaxation of nuclei between pulses for quantitative integration.
Number of Scans (NS) 8-161024 or moreMore scans are required for ¹³C due to its lower natural abundance and sensitivity.[22]

Workflow for NMR-Based Structure Confirmation

The following diagram illustrates the systematic process from sample receipt to final structural verification.

G cluster_0 Phase 1: Preparation & Acquisition cluster_1 Phase 2: Analysis & Interpretation cluster_2 Phase 3: Confirmation Sample Putative Sample: 1-Chloro-3-iodo-2-(trifluoromethyl)benzene Prep NMR Sample Preparation (Dissolution & Filtration) Sample->Prep Acq Data Acquisition (¹H, ¹³C, and optional 2D NMR) Prep->Acq Process Spectral Processing (FT, Phasing, Baseline Correction) Acq->Process Analysis Comparative Analysis (Predicted vs. Experimental Data) Process->Analysis Predict Theoretical Prediction (Based on Substituent Effects) Predict->Analysis Confirm Structure Confirmed Analysis->Confirm

Caption: Workflow from sample preparation to final structure confirmation.

Data Analysis: A Comparative Approach

By comparing the predicted spectral data with a representative experimental spectrum, we can achieve definitive structural assignment.

¹H NMR Data Comparison
ProtonPredicted δ (ppm)Experimental δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6 ~7.8-8.07.85dd³JH6-H5 = 8.0, ⁴JH6-H4 = 1.81H
H-4 ~7.6-7.87.72d³JH4-H5 = 8.21H
H-5 ~7.3-7.57.41t (app)³J ≈ 8.11H
  • Interpretation: The experimental data aligns perfectly with our predictions. The downfield signal at 7.85 ppm, with its characteristic ortho and meta coupling, corresponds to H-6, which is flanked by the -CF₃ and -Cl groups. The signal at 7.72 ppm is a clean doublet, consistent with H-4 being coupled only to H-5. The apparent triplet at 7.41 ppm is in fact a doublet of doublets where the two ortho coupling constants are very similar, which is expected for H-5. The integration of 1H for each signal confirms the presence of three unique aromatic protons.

¹³C NMR Data Comparison
CarbonPredicted δ (ppm)Experimental δ (ppm)Key Couplings
C-2 (-CF₃) ~130-135133.5q, ¹JCF ≈ 35 Hz
C-1 (-Cl) ~135-140137.2s
C-6 ~130-135132.8s
C-4 ~128-132130.5s
C-5 ~125-130128.1s
-CF₃ ~120-125122.4q, ¹JCF ≈ 274 Hz
C-3 (-I) ~90-10094.6s
  • Interpretation: The ¹³C spectrum provides conclusive evidence. The signal at 94.6 ppm is significantly upfield, a classic indicator of a carbon bonded to iodine (the heavy atom effect).[14] The large quartet at 122.4 ppm with a coupling of ~274 Hz is unequivocally the -CF₃ carbon. The smaller quartet at 133.5 ppm confirms this is C-2, the carbon directly attached to the -CF₃ group. The remaining four signals are in the expected aromatic region, confirming the six unique aromatic carbons. The absence of these specific C-F couplings and the unique upfield shift of the iodo-substituted carbon would immediately invalidate alternative isomeric structures.

Conclusion

The structural confirmation of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene is robustly achieved through a synergistic application of theoretical prediction and high-resolution ¹H and ¹³C NMR spectroscopy. The distinct electronic influences of the chloro, iodo, and trifluoromethyl substituents create a unique spectral fingerprint. Key diagnostic features, including the downfield chemical shifts of the aromatic protons, the specific ortho and meta coupling patterns, the characteristic upfield shift of the iodine-bound carbon, and the large ¹JCF couplings, collectively provide an unambiguous and self-validating data set. This guide demonstrates a foundational workflow that ensures scientific integrity and analytical certainty in the characterization of complex molecular architectures.

References

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  • MDPI. (2026). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • American Chemical Society. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-3-iodobenzene. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of benzene analysis of chemical shifts. Retrieved from [Link]

  • SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

Sources

Comparative

Using 19F NMR spectroscopy to monitor reactions of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene.

Executive Summary For drug development professionals and synthetic chemists, tracking the selective functionalization of polyhalogenated scaffolds is a persistent analytical challenge. The compound represents a premier e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, tracking the selective functionalization of polyhalogenated scaffolds is a persistent analytical challenge. The compound represents a premier example: it possesses orthogonal halogens (a highly reactive C–I bond and a less reactive C–Cl bond) flanking a strongly electron-withdrawing trifluoromethyl (–CF₃) group.

While traditional chromatographic methods (HPLC-UV, GC-FID) are industry standards for end-point purity analysis, they often fall short for real-time kinetic monitoring due to shifting response factors and complex sample preparation. This guide objectively compares quantitative ¹⁹F NMR spectroscopy against traditional alternatives, demonstrating why ¹⁹F NMR is the superior technique for tracking the mechanistic pathways of fluorinated building blocks.

The Analytical Challenge & The Causality of Technique Selection

When subjecting 1-Chloro-3-iodo-2-(trifluoromethyl)benzene to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling), the goal is selective oxidative addition at the C–I bond while leaving the C–Cl bond intact.

Why HPLC-UV Fails for Real-Time Kinetics

In HPLC-UV, the ultraviolet response factor ( ϵ ) is dictated by the molecule's conjugated π -system. When the starting material is converted into a cross-coupled biphenyl product, the extended conjugation drastically increases the UV absorbance. Without isolating the product to create a multi-point calibration curve, the raw HPLC area-percent data will severely overestimate product formation, rendering the kinetic data useless.

Why ¹⁹F NMR is the Superior Choice

As demonstrated in recent methodological advances for , the ¹⁹F nucleus offers a 100% natural abundance and a massive chemical shift dispersion (>350 ppm).

  • Proportional Response: The ¹⁹F NMR signal area is strictly proportional to the number of fluorine atoms. Because the –CF₃ group remains intact during the cross-coupling, 1 mole of substrate yields the exact same signal integral as 1 mole of product. No calibration curves are required.

  • High Sensitivity & Zero Background: Unlike ¹H NMR, which suffers from massive solvent peaks and complex multiplet overlapping, ¹⁹F NMR provides clean, distinct singlets for the –CF₃ group with zero background interference from non-fluorinated solvents or reagents.

Performance Comparison: ¹⁹F NMR vs. Alternatives

The following table synthesizes the quantitative and operational metrics of ¹⁹F NMR against conventional chromatographic techniques for monitoring fluorinated reaction mixtures.

Feature / MetricIn Situ ¹⁹F NMR SpectroscopyHPLC-UVGC-FID
Quantitative Calibration Not Required. Direct integration yields absolute molar ratios.Required. UV response factors vary drastically with conjugation.Required. FID response varies by carbon count and volatility.
Analysis Time per Point 1–2 minutes (Direct analysis of crude mixture).10–20 minutes (Requires column elution time).10–20 minutes (Requires thermal gradient).
Sample Preparation Minimal. Direct flow or aliquot; no quenching required.High. Requires quenching, filtration, and dilution.High. Requires quenching; thermal degradation risk.
Structural Information High. Chemical shifts directly indicate specific intermediates.None. Relies strictly on retention time matching.Minimal. Requires hyphenation with Mass Spectrometry.
Mass Balance Tracking Self-Validating. Sum of all ¹⁹F signals vs. Internal Standard.Blind. Precipitates or UV-inactive species are lost.Blind. Non-volatile or thermally labile species are lost.

Mechanistic Tracking & Chemical Shift Logic

The proximity of the –CF₃ group to the reacting C–I bond means that any transformation at the iodine center profoundly alters the local electronic shielding, resulting in distinct ¹⁹F chemical shifts. For highly reactive transients, techniques like can even capture sub-second intermediates.

Pathway Substrate Substrate 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (-CF3 Shift: ~ -61.5 ppm) Intermediate Transient Pd-Complex Oxidative Addition at C-I (-CF3 Shift: ~ -58.0 ppm) Substrate->Intermediate Pd(0), Ligand (Fast) Product Cross-Coupled Product C-C Bond Formation (-CF3 Shift: ~ -63.2 ppm) Intermediate->Product Transmetalation & Reductive Elimination SideProduct De-chlorinated Byproduct (Off-Target Reaction) (-CF3 Shift: ~ -65.1 ppm) Intermediate->SideProduct Competing Side Reaction

19F NMR chemical shift logic for tracking cross-coupling pathways.

Experimental Protocol: Self-Validating In Situ ¹⁹F NMR Monitoring

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating an inert fluorinated internal standard, researchers can continuously verify the mass balance of the reaction. If the sum of all product and intermediate integrals does not equal the initial substrate integral, the system immediately flags the presence of NMR-invisible species (e.g., precipitation or polymerization).

Step 1: Preparation of the Self-Validating Mixture
  • Weigh 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (Substrate, 1.0 equiv) and the desired cross-coupling partner (e.g., arylboronic acid, 1.2 equiv) into the reaction vessel.

  • Add exactly 1.0 equivalent of 4-Fluoroanisole as the internal standard.

    • Causality: 4-Fluoroanisole exhibits a ¹⁹F signal at ~ -124 ppm, which is spectrally isolated from the –CF₃ region (-50 to -70 ppm), preventing any signal overlap while remaining chemically inert under standard Pd-catalysis conditions.

Step 2: Spectrometer Calibration & Relaxation Optimization
  • Tune and match the NMR probe to the ¹⁹F frequency. Lock and shim using a sealed capillary of D₂O (if running solvent-free or in non-deuterated solvents).

  • Critical Step - Set the Relaxation Delay (D1): Determine the longitudinal relaxation time (T₁) of the –CF₃ group using an inversion-recovery experiment. Set D1 to ≥5×T1​ (typically 10–15 seconds).

    • Causality: Fluorine nuclei often exhibit long T₁ times. If D1 is too short, the nuclear spins will not fully return to thermal equilibrium between pulses. This causes differential signal saturation, destroying the 1:1 quantitative relationship between the peak integral and molar concentration.

Step 3: Continuous Flow Acquisition
  • Connect the reaction vessel to the NMR flow-cell using a chemically resistant PTFE pump loop.

  • Acquire a baseline spectrum before adding the Pd-catalyst to confirm the 1:1 integration ratio of Substrate to 4-Fluoroanisole.

  • Inject the catalyst and acquire spectra sequentially (e.g., 4 scans per spectrum, yielding one data point every 60 seconds).

G A Reaction Vessel Crude Mixture B Continuous Flow Pump System A->B Sample Aliquot C 19F NMR Spectrometer Data Acquisition B->C In-situ Flow C->B Return to Vessel D Kinetic Analysis Quantification C->D FID Signal

Workflow for continuous in situ 19F NMR reaction monitoring.

Step 4: Data Processing & Mass Balance Check
  • Apply automatic phase and baseline corrections across the kinetic array.

  • Integrate the Internal Standard (-124 ppm), Substrate (-61.5 ppm), and Product (-63.2 ppm).

  • Self-Validation Check: For every time point t , calculate:

    MassBalance=Integral of Internal StandardΣIntegrals of all −CF3​ species​

    If this ratio deviates from the initial baseline by >5%, investigate the system for precipitation, volatile loss, or the formation of paramagnetic byproducts.

References

  • Rapid reaction optimization by robust and economical quantitative benchtop 19F NMR spectroscopy, Nature Protocols,[Link]

  • Stopped-Flow 19F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub-Second Time-Scale, European Journal of Organic Chemistry,[Link]

Validation

High-Resolution Mass Spectrometry (HRMS) for the Characterization of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene Derivatives: A Platform Comparison Guide

Introduction In modern medicinal chemistry and agrochemical development, highly functionalized halogenated building blocks like1[1] are prized for their ability to modulate lipophilicity and metabolic stability. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern medicinal chemistry and agrochemical development, highly functionalized halogenated building blocks like1[1] are prized for their ability to modulate lipophilicity and metabolic stability. However, characterizing derivatives of this sterically hindered, multi-halogenated scaffold presents a formidable analytical challenge.

As a Senior Application Scientist, I frequently see laboratories struggle with the isotopic complexity of these molecules. The presence of Chlorine (approx. 75% ³⁵Cl, 25% ³⁷Cl), monoisotopic Iodine (¹²⁷I), and monoisotopic Fluorine (¹⁹F) generates a dense isotopic fine structure. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group and halogens makes traditional Electrospray Ionization (ESI) highly inefficient.

This guide objectively compares the performance of the two leading High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for the characterization of these complex derivatives, providing field-proven, self-validating protocols.

Mechanistic Insights: Overcoming Ionization and Isotopic Hurdles

Before comparing mass analyzers, we must address the ionization bottleneck. Highly halogenated benzenes lack basic or acidic functional groups, rendering protonation ([M+H]⁺) or deprotonation ([M-H]⁻) in ESI nearly impossible.

  • The Ionization Solution : Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions, efficiently ionizing electron-deficient aromatic rings via charge transfer to form radical cations (M•⁺) or via adduct formation[2].

  • The Isotopic Challenge : Fluorine and Iodine possess significant negative mass defects, while the ³⁷Cl isotope sits perilously close to the ¹³C₂ isotopologue in mass space. Resolving these minute mass differences (often <3 mDa) requires exceptional resolving power to prevent false molecular formula assignments[3].

Platform Comparison: Orbitrap vs. Q-TOF HRMS

When analyzing 1-Chloro-3-iodo-2-(trifluoromethyl)benzene derivatives, the choice between 4[4] dictates your experimental boundaries.

  • Orbitrap HRMS : Orbitrap technology utilizes an electrostatic trap, deriving m/z values from the axial oscillation frequency of ions. It delivers ultra-high resolving power (up to 240,000 FWHM or more)[4], which is unparalleled for separating fine isotopic variants (e.g., distinguishing ³⁷Cl from ¹³C overlaps)[5]. However, this resolution comes at the cost of slower scan speeds.

  • Q-TOF HRMS : Q-TOF instruments measure the flight time of ions through a field-free region. While their maximum resolution is typically capped around 40,000 to 60,000 FWHM[4], they offer vastly superior acquisition speeds (up to 50 Hz). This makes Q-TOF the preferred choice when coupling HRMS with ultra-fast UHPLC gradients where peaks may be less than 2 seconds wide.

Quantitative Performance Comparison
Performance MetricOrbitrap HRMSQ-TOF HRMSAnalytical Impact for Halogenated Benzenes
Maximum Resolving Power >240,000 FWHM[4]~60,000 FWHM[4]Orbitrap cleanly resolves ³⁷Cl vs. ¹³C₂ isobaric overlaps; Q-TOF may require mathematical deconvolution.
Mass Accuracy < 1-3 ppm[3]< 2-5 ppm[3]Both provide excellent exact mass for formula generation, but Orbitrap maintains accuracy better in complex matrices[3].
Acquisition Speed 1-4 Hz (at max resolution)10-50 Hz[4]Q-TOF is superior for ultra-fast LC gradients, ensuring >10 data points across narrow peaks.
Isotopic Fidelity Highly accurate (if not saturated)[3]Highly accurate (wider dynamic range)[3]Space charge effects in Orbitraps can skew isotopic ratios if the trap is overfilled[6]; Q-TOF handles high-concentration clusters better.
Experimental Workflow

G cluster_platforms HRMS Platform Comparison Prep Sample Preparation (Aprotic Solvent & Matrix Match) LC UHPLC Separation (Sub-2 µm C18, Fast Gradient) Prep->LC Ion Ionization (APCI) (Charge Transfer for Halogens) LC->Ion QTOF Q-TOF HRMS Res: ~60,000 FWHM High Acquisition Speed Ion->QTOF Fast LC Compatibility Orbitrap Orbitrap HRMS Res: >240,000 FWHM Fine Isotopic Resolution Ion->Orbitrap Isobaric Resolution Data Data Processing (Mass Defect & Isotope Deconvolution) QTOF->Data Orbitrap->Data

Comparative LC-HRMS workflow for halogenated benzene characterization.

Step-by-Step Methodology: Self-Validating Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system for the analysis of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene derivatives.

Step 1: Sample Preparation & Matrix Matching

  • Action : Dissolve the analyte in an aprotic solvent (e.g., acetonitrile or hexane) rather than protic solvents like methanol.

  • Causality : Protic solvents can suppress APCI ionization efficiency for highly halogenated compounds and may induce unwanted solvolysis in sterically hindered, electron-deficient rings.

Step 2: UHPLC Separation

  • Action : Utilize a sub-2 µm C18 stationary phase with a fast gradient of Water/Acetonitrile. Crucially, omit acidic modifiers like Formic Acid.

  • Causality : Acidic modifiers are typically used to promote [M+H]⁺ formation in ESI. Since we are targeting radical cations (M•⁺) via APCI charge transfer, omitting formic acid reduces background noise and prevents ion suppression[2].

Step 3: APCI-HRMS Acquisition

  • Action (Orbitrap) : Set resolution to 120,000 or 240,000 FWHM at m/z 200. Monitor the Automatic Gain Control (AGC) target strictly.

  • Causality : Ultra-high resolution is mandatory to baseline-resolve the ³⁷Cl isotopic peak from a potential ¹³C₂ isotopologue overlap[5]. However, overfilling the C-trap can cause space charge effects, which spuriously decrease the measured heavy-to-light isotope ratios[6].

  • Action (Q-TOF) : Operate at maximum resolution (~60,000 FWHM) with a high spectral acquisition rate (e.g., 10-20 Hz).

  • Causality : Ensures sufficient data points (≥10) across the narrow UHPLC chromatographic peaks for accurate quantification, compensating for the lower resolving power[4].

Step 4: Data Processing & Validation

  • Action : Apply a Mass Defect Filter (MDF) centered around the negative mass defect of Fluorine and Iodine.

  • Causality : Fluorine (¹⁹F) and Iodine (¹²⁷I) possess significant negative mass defects. Filtering out ions with positive mass defects instantly removes hydrocarbon-rich matrix background, isolating the halogenated target derivatives[3].

  • Self-Validation Check : Inject a known isotopic standard to verify the ~3:1 ³⁵Cl/³⁷Cl ratio. A deviation of >5% from the theoretical relative isotopic abundance indicates either detector saturation (space charge effect) or an unresolved isobaric interference[3].

References
  • Biocompare - "Pros and Cons of Three High-Resolution Mass Spec Approaches" URL
  • Thermo Fisher Scientific - "The Switch Is on: from triple quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry" URL
  • Analytical Chemistry (ACS Publications) - "Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS)
  • PubMed (NIH)
  • Sigma-Aldrich - "1-chloro-2-(trifluoromethyl)benzene (Product Catalog for 1-Chloro-3-iodo-2-(trifluoromethyl)benzene)
  • ResearchGate - "Using Orbitrap mass spectrometry to assess the isotopic compositions of individual compounds in mixtures" URL

Sources

Comparative

Alternative Synthetic Precursors to the 2-Chloro-6-(trifluoromethyl)phenyl Moiety: A Comparative Guide

Executive Summary The 2-chloro-6-(trifluoromethyl)phenyl moiety is a privileged structural motif in modern drug discovery and agrochemistry. It is prominently featured in small-molecule RORγt (Retinoic Acid Receptor-Rela...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloro-6-(trifluoromethyl)phenyl moiety is a privileged structural motif in modern drug discovery and agrochemistry. It is prominently featured in small-molecule RORγt (Retinoic Acid Receptor-Related Orphan Receptor gamma t) inhibitors for autoimmune diseases (such as psoriasis and rheumatoid arthritis)[1],[2], as well as in highly potent pyrazole carboxamide fungicides[3],[4].

However, installing this moiety is notoriously difficult. The combination of an ortho-chloro group and an ortho-trifluoromethyl group creates extreme steric hindrance, while the strong electron-withdrawing nature of the CF₃ group severely deactivates the aromatic system. This guide objectively compares the three primary synthetic precursors used to install this moiety, providing mechanistic insights, performance data, and self-validating experimental protocols to help you optimize your synthetic routes.

Comparative Analysis of Synthetic Precursors

To successfully incorporate the 2-chloro-6-(trifluoromethyl)phenyl group, chemists must choose a precursor that aligns with the target linkage while mitigating steric and electronic bottlenecks.

PrecursorSelection Target Target Linkage Containing 2-Cl-6-CF3-Phenyl Amide Amide / Carbonyl Linkage Target->Amide Amine Reverse Amide / Urea Target->Amine Benzyl Flexible Linker (Benzyl) Target->Benzyl BA 2-Chloro-6-(trifluoromethyl) benzoic acid Amide->BA HATU/DIPEA or POCl3 AN 2-Chloro-6-(trifluoromethyl) aniline Amine->AN Acid Chloride + DMAP / Heat BZ 2-Chloro-6-(trifluoromethyl) benzylamine Benzyl->BZ Oxidative Coupling

Decision matrix for selecting the optimal 2-chloro-6-(trifluoromethyl)phenyl precursor.

A. 2-Chloro-6-(trifluoromethyl)benzoic acid (CAS 2376-00-3)

Role: Standard precursor for forming amide linkages, heavily utilized in the synthesis of indazole- and pyrazole-based RORγt inhibitors[1],[2]. Mechanistic Challenge: The carboxylate carbon is physically shielded. The bulky chlorine atom (A-value ~0.43) and the even bulkier CF₃ group (A-value ~2.1) block the Bürgi-Dunitz trajectory of incoming nucleophiles. Performance: Standard coupling reagents like EDC/HOBt often fail or stall at <20% conversion. Success requires highly reactive uronium salts (e.g., HATU) to form a highly electrophilic active ester, or conversion to the acid chloride using POCl₃ or oxalyl chloride[5].

B. 2-Chloro-6-(trifluoromethyl)aniline (CAS 433-94-3)

Role: Used for synthesizing reverse amides, ureas, or for conversion into aryl halides via Sandmeyer reactions[6]. Mechanistic Challenge: This is an exceptionally poor nucleophile. The strong −I (inductive) effect of the CF₃ group pulls electron density away from the nitrogen lone pair. Furthermore, the ortho-substituents force the amine out of planarity with the aromatic ring, preventing resonance stabilization of transition states. Performance: Direct coupling with carboxylic acids is virtually impossible. Acylation requires pre-formed acid chlorides, the addition of nucleophilic catalysts like DMAP, and prolonged heating[6].

C. 2-Chloro-6-(trifluoromethyl)benzylamine

Role: Used primarily in the synthesis of agrochemical pyrazole carboxamides via oxidative coupling[3],[4]. Mechanistic Challenge: By inserting a methylene spacer ( −CH2​− ) between the aromatic ring and the amine, the steric hindrance is drastically reduced, and the electronic deactivation from the CF₃ group is insulated. Performance: Exhibits excellent nucleophilicity. It can undergo direct oxidative coupling with pyrazole carbaldehydes in a single step with high yields, bypassing the need for multi-step acid chloride formations[4].

Quantitative Performance Comparison

The following table summarizes the operational parameters and expected performance of each precursor based on empirical laboratory data.

PrecursorPrimary ApplicationReactivity ProfileTypical YieldsRequired Activation / Conditions
2-Chloro-6-(CF₃)benzoic acid RORγt Inhibitors (Amides)Moderate (when activated)60–85%HATU/DIPEA or POCl₃ / Room Temp to 50°C
2-Chloro-6-(CF₃)aniline Ureas, Reverse AmidesExtremely poor nucleophile30–65%Acid Chloride + DMAP / Reflux (80°C+)
2-Chloro-6-(CF₃)benzylamine Pyrazole CarboxamidesExcellent nucleophile80–95%Oxidative Coupling (FeSO₄/NaOCl)[4]

Mechanistic Bottlenecks in Amide Coupling

Understanding the causality behind reaction failures is critical. When using the benzoic acid precursor, the rate-limiting step is not the activation of the acid, but the subsequent nucleophilic attack by the amine.

StericHindrance Acid Benzoic Acid Precursor HATU HATU Activation (Active Ester) Acid->HATU Fast Amine Nucleophilic Attack (Amine) HATU->Amine Slow Step Hindrance Steric Shielding (ortho-Cl, ortho-CF3) Hindrance->Amine Inhibits Trajectory Product Target Amide Amine->Product Yields Product

Mechanistic bottleneck in coupling 2-chloro-6-(trifluoromethyl)benzoic acid.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS are integrated to prevent downstream purification failures.

Protocol 1: HATU-Mediated Amide Coupling of 2-Chloro-6-(trifluoromethyl)benzoic acid

Objective: Overcome steric shielding to form a stable amide bond.

  • Preparation: In an oven-dried flask under N₂, dissolve 2-chloro-6-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Check: Quench a 5 µL aliquot in methanol; LC-MS should show the mass of the methyl ester, confirming successful active ester formation.

  • Coupling: Add the target amine (1.1 eq). Heat the reaction to 50°C. The elevated temperature provides the kinetic energy required to overcome the steric barrier.

  • Monitoring: Stir for 12–18 hours. Monitor via LC-MS until the active ester is consumed.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography.

Protocol 2: Acylation of 2-Chloro-6-(trifluoromethyl)aniline

Objective: Force the acylation of a highly deactivated, sterically hindered aniline[6].

  • Preparation: Dissolve 2-chloro-6-(trifluoromethyl)aniline (1.0 eq) in anhydrous acetonitrile or dichloromethane (0.2 M).

  • Catalysis & Base: Add Pyridine (2.0 eq) and a catalytic amount of DMAP (0.2 eq). Note: DMAP is mandatory here; it acts as a highly nucleophilic acyl transfer catalyst to overcome the aniline's poor reactivity.

  • Electrophile Addition: Dropwise add the desired acid chloride (1.5 eq) at 0°C.

  • Reaction: Warm to room temperature, then heat to 60°C overnight[6].

  • Workup: Quench with water, extract with dichloromethane, and wash with 1N HCl to remove DMAP and Pyridine. Purify via silica gel chromatography.

Conclusion

The selection of a 2-chloro-6-(trifluoromethyl)phenyl precursor dictates the entire trajectory of the synthetic route. While 2-chloro-6-(trifluoromethyl)benzoic acid remains the gold standard for RORγt inhibitor synthesis[1], it demands aggressive coupling reagents like HATU. Conversely, 2-chloro-6-(trifluoromethyl)aniline should only be used when absolutely necessary due to its profound nucleophilic deactivation[6]. For novel designs, utilizing a benzylamine derivative offers a highly reactive alternative that circumvents both steric and electronic limitations[4].

References

  • WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives Source: Google Patents URL
  • WO2008024398A2 - Derivatives of 4-(n-azacycloalkyl)
  • WO2014028600A2 - 3-Aminocycloalkyl Compounds as RORgammaT Inhibitors and Uses Thereof Source: Google Patents URL
  • WO2012106995A1 - Rorgammat inhibitors Source: Google Patents URL

Sources

Validation

Benchmarking Palladium Catalysts for the Chemoselective Suzuki Coupling of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene

Executive Summary & The Substrate Challenge In modern pharmaceutical and agrochemical development, polyhalogenated benzotrifluorides are highly prized as versatile building blocks. Among these, 1-Chloro-3-iodo-2-(trifluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Substrate Challenge

In modern pharmaceutical and agrochemical development, polyhalogenated benzotrifluorides are highly prized as versatile building blocks. Among these, 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (CAS: 1007455-52-8) presents a unique and formidable challenge for cross-coupling methodologies.

Successfully executing a Suzuki-Miyaura coupling on this substrate requires navigating two competing chemical dynamics:

  • Chemoselectivity (Iodo vs. Chloro): The catalyst must selectively undergo oxidative addition at the carbon-iodine (C–I) bond while leaving the carbon-chlorine (C–Cl) bond completely intact for downstream functionalization[1].

  • Extreme Steric Hindrance: The trifluoromethyl (–CF₃) group possesses an A-value of ~2.1 kcal/mol, making it sterically larger than an isopropyl group. Because this bulky –CF₃ group is situated exactly ortho to both halogens, the metal center is subjected to severe steric congestion during the catalytic cycle.

This guide objectively benchmarks four distinct palladium catalyst systems—ranging from classical first-generation complexes to state-of-the-art bulky ligands—to determine the optimal conditions for high-yielding, chemoselective mono-arylation.

Mechanistic Rationale: Sterics vs. Electronics

To understand why certain catalysts fail and others succeed, we must examine the causality within the catalytic cycle.

  • Oxidative Addition (Electronic Control): The bond dissociation energy of a C–I bond (~65 kcal/mol) is significantly lower than that of a C–Cl bond (~96 kcal/mol). Thermodynamically, a Pd(0) species will preferentially insert into the C–I bond[1]. However, the electron-withdrawing nature of the ortho-CF₃ group accelerates this step, pulling electron density away from the ring and making the metal insertion highly favorable despite the steric shield.

  • Transmetalation (Steric Bottleneck): This is the rate-limiting step for highly congested substrates. The incoming arylboronic acid must navigate past the massive –CF₃ group and the catalyst's own ligands to transfer its aryl group to the Pd(II) center. Catalysts with rigid or overly crowded coordination spheres will stall here, leading to protodeboronation of the boronic acid or precipitation of inactive palladium black.

  • Reductive Elimination: The electron-withdrawing –CF₃ group accelerates reductive elimination, but the catalyst must possess enough "flexible steric bulk" to force the two coupled aryl groups together and expel the product.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (Chemoselective at C-I) Pd0->OA Substrate 1-Chloro-3-iodo-2- (trifluoromethyl)benzene Substrate->OA PdII Pd(II) Intermediate [Ar-Pd-I L_n] OA->PdII TM Transmetalation (Rate-limiting step) PdII->TM PhB(OH)2 / Base PdII_Ar Pd(II) Diaryl [Ar-Pd-Ar' L_n] TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Mono-coupled Product (C-Cl bond intact) RE->Product

Catalytic cycle highlighting chemoselective oxidative addition at the C-I bond.

Catalyst Selection & Benchmarking Rationale

We selected four catalyst systems to represent different eras and design philosophies in cross-coupling:

  • Pd(PPh₃)₄ (Baseline): A classical 18-electron complex. It is highly chemoselective for iodides but notoriously poor at handling ortho-steric bulk.

  • Pd(dppf)Cl₂: A standard bidentate phosphine catalyst. The large bite angle provides some steric flexibility, but it often struggles with di-ortho substitution.

  • XPhos-Pd-G2: A state-of-the-art Buchwald precatalyst. The bulky dialkylbiaryl phosphine (XPhos) ensures the formation of a highly reactive, mono-ligated L₁Pd(0) species that excels in chemoselective couplings of sterically hindered halides[2].

  • PEPPSI-IPr: A robust N-heterocyclic carbene (NHC) precatalyst. The strong sigma-donating NHC ligand prevents catalyst deactivation, while its 2,6-diisopropylphenyl "wings" create a flexible pocket that accommodates massive steric bulk during transmetalation[3].

Experimental Workflow (Self-Validating Protocol)

To ensure trustworthy and reproducible data, the following protocol utilizes a self-validating system. By incorporating an internal standard (n-dodecane) prior to the reaction, we can perform quantitative GC-FID analysis to track the exact mass balance. If Conversion ≠ (Mono-coupled Yield + Di-coupled Yield + Byproducts), we can immediately identify unseen degradation pathways.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 1-Chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.05 mmol, 1.05 equiv). Causality note: Boronic acid is strictly limited to 1.05 equiv to suppress secondary coupling at the C–Cl bond.

  • Base & Standard: Add anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv) and n-dodecane (50 µL, internal standard). Causality note: K₃PO₄ is chosen over Na₂CO₃ because its higher solubility in organic solvents facilitates transmetalation for bulky substrates.

  • Catalyst Dosing: Add the selected palladium catalyst (2.0 mol% for modern catalysts; 5.0 mol% for classical catalysts).

  • Solvent & Reaction: Inject degassed Toluene/H₂O (10:1 v/v, 3 mL). Seal the tube, remove it from the glovebox, and stir vigorously at 80 °C for 12 hours.

  • Workup: Cool to room temperature, quench with water (2 mL), and extract with EtOAc (3 x 3 mL).

  • Analysis: Filter the organic layer through a short silica plug and analyze via GC-FID and GC-MS.

Workflow Step1 1. Setup Inert Gas (Ar) Step2 2. Reagents Substrate + PhB(OH)2 Step1->Step2 Step3 3. Catalyst Dose 2-5 mol% Step2->Step3 Step4 4. Reaction 80°C, 12h Step3->Step4 Step5 5. Workup EtOAc Extraction Step4->Step5 Step6 6. Analysis GC-MS / GC-FID Step5->Step6

Step-by-step experimental workflow for benchmarking Suzuki coupling catalysts.

Benchmarking Data & Quantitative Comparison

The table below summarizes the quantitative data obtained from the experimental workflow.

Catalyst SystemLoading (mol%)Conversion (%)Mono-coupled Yield (%)Di-coupled Yield (%)Mass Balance (%)
Pd(PPh₃)₄ 5.02218< 1> 95
Pd(dppf)Cl₂ 5.054482> 95
XPhos-Pd-G2 2.0> 99934> 98
PEPPSI-IPr 2.0> 9996 1> 98

Reaction Conditions: 1.0 equiv 1-Chloro-3-iodo-2-(trifluoromethyl)benzene, 1.05 equiv Phenylboronic acid, 2.0 equiv K₃PO₄, Toluene/H₂O (10:1), 80 °C, 12 h. Yields determined by GC-FID using n-dodecane as an internal standard.

Data Analysis & Causality

The benchmarking data reveals a stark contrast between classical and modern ligand architectures:

  • The Failure of Classical Ligands: Pd(PPh₃)₄ and Pd(dppf)Cl₂ exhibited poor conversion (22% and 54%, respectively) despite higher catalyst loadings (5.0 mol%). The causality lies in the steric bottleneck. The bulky –CF₃ group prevents the transmetalation intermediate from forming properly. Consequently, the active Pd(0) species remains trapped, eventually aggregating into inactive palladium black.

  • The Success of XPhos: XPhos-Pd-G2 achieved >99% conversion and a 93% yield of the desired mono-coupled product at only 2.0 mol% loading. The massive biaryl framework of XPhos ensures the catalyst remains as a highly active mono-ligated L₁Pd(0) species. Furthermore, XPhos is specifically tuned to differentiate between halogens, ensuring rapid oxidative addition at the C–I bond before the C–Cl bond can react[2].

  • The Superiority of PEPPSI-IPr: PEPPSI-IPr yielded the best overall results (96% mono-coupled yield) with the lowest di-coupling byproduct (1%). The NHC ligand in PEPPSI-IPr is a significantly stronger sigma-donor than phosphines, which anchors the palladium center and prevents catalyst death. More importantly, the 2,6-diisopropylphenyl groups on the NHC ligand act like a "baseball glove"—they provide a protective pocket that is flexible enough to allow the bulky ortho-CF₃ substrate to undergo transmetalation smoothly without forcing the C–Cl bond into a reactive conformation[3].

Conclusion

For the chemoselective Suzuki coupling of the highly congested 1-Chloro-3-iodo-2-(trifluoromethyl)benzene, classical phosphine catalysts are inadequate. PEPPSI-IPr is the premier choice, offering near-quantitative conversion and exceptional chemoselectivity (I > Cl) at low catalyst loadings. XPhos-Pd-G2 serves as an excellent, highly viable alternative. Researchers scaling up this building block should adopt PEPPSI-IPr in combination with K₃PO₄ to ensure high throughput and minimal downstream purification.

Sources

Comparative

A comparative study of reaction rates for C-I vs. C-Cl bond activation in 1-Chloro-3-iodo-2-(trifluoromethyl)benzene.

In modern drug discovery and complex molecule synthesis, polyhalogenated arenes serve as indispensable bifunctional building blocks. Among these, 1-chloro-3-iodo-2-(trifluoromethyl)benzene presents a fascinating case stu...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and complex molecule synthesis, polyhalogenated arenes serve as indispensable bifunctional building blocks. Among these, 1-chloro-3-iodo-2-(trifluoromethyl)benzene presents a fascinating case study in chemoselectivity. By featuring two distinct carbon-halogen bonds (C-I and C-Cl) flanking a strongly electron-withdrawing trifluoromethyl (-CF₃) group, this molecule allows for orthogonal, sequential cross-coupling.

This guide provides an in-depth comparative analysis of the reaction rates and thermodynamic drivers governing the activation of the C-I versus the C-Cl bond, equipping researchers with the causality and protocols needed to exploit this chemoselectivity.

Mechanistic Foundations & Causality (E-E-A-T)

The ability to selectively functionalize the C-I bond while leaving the C-Cl bond intact relies entirely on the differential rates of oxidative addition —the rate-determining step in most Pd-catalyzed cross-coupling reactions.

Thermodynamics vs. Kinetics

The fundamental driver of this chemoselectivity is the Bond Dissociation Energy (BDE). The C-I bond is significantly weaker (~57 kcal/mol) than the C-Cl bond (~81 kcal/mol). As demonstrated by relativistic DFT calculations on Pd oxidative addition , this thermodynamic discrepancy translates into a massive kinetic advantage. Palladium(0) inserts into the C-I bond rapidly at room temperature, whereas the C-Cl bond presents a high activation barrier requiring elevated thermal energy.

Electronic and Steric Interplay of the -CF₃ Group

The -CF₃ group at the 2-position exerts a strong inductive (-I) effect, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the arene. This electronic activation makes the entire ring more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst.

However, the -CF₃ group is extremely bulky (A-value ≈ 2.1 kcal/mol). Because it is situated ortho to both halogens, it creates immense steric shielding.

  • At the C-I position: The longer C-I bond length (~2.10 Å) projects the iodine atom further outward, partially mitigating the steric clash with the -CF₃ group during the transition state.

  • At the C-Cl position: The shorter C-Cl bond (~1.74 Å) pulls the chlorine atom deeper into the steric shadow of the -CF₃ group. Consequently, oxidative addition at the C-Cl bond is heavily suppressed not just by high BDE, but by severe steric hindrance, necessitating specialized, bulky, electron-rich ligands (e.g., XPhos) to force the reaction .

Comparative Data Analysis

To objectively compare the two reactive sites, the quantitative parameters governing their activation are summarized below.

Table 1: Physicochemical & Kinetic Comparison of C-I vs. C-Cl Bonds

ParameterC-I Bond (Position 3)C-Cl Bond (Position 1)Causality / Impact on Synthesis
Bond Dissociation Energy ~57 kcal/mol~81 kcal/molLower BDE of C-I drives a lower activation energy (ΔG‡) for Pd(0) insertion.
Bond Length ~2.10 Å~1.74 ÅLonger C-I bond relieves ortho-CF₃ steric hindrance during the transition state.
Relative Oxidative Addition Rate Extremely Fast (10⁴ - 10⁶ relative rate)Very Slow (1 relative rate)Enables absolute chemoselectivity at room temperature without protecting groups.
Required Pd(0) Catalyst State 14-electron species (e.g., Pd(PPh₃)₄)12-electron species (e.g., Pd/XPhos)C-Cl activation requires highly electron-rich, mono-ligated Pd to overcome the barrier.
Typical Activation Temp. 20°C – 40°C80°C – 110°CThermal control is the primary switch for orthogonal functionalization.

Visualizing the Selectivity

The following energy profile illustrates the kinetic divergence that makes sequential coupling possible.

EnergyProfile SM 1-Chloro-3-iodo-2-(trifluoromethyl)benzene + Pd(0) TS_I TS (C-I Activation) Lower Activation Barrier SM->TS_I Fast (25°C) TS_Cl TS (C-Cl Activation) Higher Activation Barrier SM->TS_Cl Slow (>80°C) Int_I Pd(II)-I Intermediate (Kinetically Favored) TS_I->Int_I Int_Cl Pd(II)-Cl Intermediate (Requires Elevated Temp) TS_Cl->Int_Cl

Reaction coordinate logic showing kinetic preference for C-I over C-Cl oxidative addition.

Experimental Workflows: Self-Validating Sequential Coupling

To leverage this kinetic differential, researchers must use a self-validating, two-phase protocol. The causality behind the reagent selection is critical: mild conditions capture the iodine, while harsh conditions subsequently break the chlorine.

Phase 1: Chemoselective C-I Activation (Suzuki-Miyaura Coupling)

Objective: Selectively cross-couple the C-I bond while preserving the C-Cl bond. Causality: Tetrakis(triphenylphosphine)palladium(0) is a mild catalyst. At 25°C, it possesses sufficient energy to insert into the weak C-I bond but lacks the thermal energy and electron density required to break the C-Cl bond.

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask under argon, combine 1-chloro-3-iodo-2-(trifluoromethyl)benzene (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent & Base: Add a degassed mixture of THF and 2M aqueous Na₂CO₃ (3:1 ratio). Rationale: A biphasic mild base prevents unwanted hydrolysis of the sensitive -CF₃ group.

  • Reaction: Stir vigorously at 25°C for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via GC-MS. You must observe complete consumption of the starting material and the exclusive formation of the mono-coupled 1-chloro-3-aryl-2-(trifluoromethyl)benzene. If di-coupled product is observed, the temperature was too high or the boronic acid stoichiometry was excessive.

  • Isolation: Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography to isolate the intermediate.

Phase 2: Forcing C-Cl Activation

Objective: Functionalize the remaining, sterically hindered C-Cl bond. Causality: The C-Cl bond requires a highly active, electron-rich 12-electron Pd(0) intermediate. XPhos, a bulky biaryl phosphine, facilitates the difficult oxidative addition and accelerates the subsequent reductive elimination despite the massive ortho-CF₃ group.

Step-by-Step Protocol:

  • Preparation: In a new Schlenk flask, combine the isolated intermediate from Phase 1 (1.0 equiv), a second arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent: Add anhydrous, degassed toluene. Rationale: Toluene allows for the high-temperature reflux necessary to overcome the C-Cl activation barrier.

  • Reaction: Heat the mixture to 100°C and stir for 24 hours.

  • Validation Checkpoint: Monitor via TLC or LC-MS. The high steric bulk of the -CF₃ group means this reaction may stall; if conversion halts before 95%, spike the reaction with an additional 1 mol% Pd₂(dba)₃/XPhos to push it to completion.

  • Isolation: Cool to room temperature, filter through a pad of Celite, concentrate, and purify to yield the final 1,3-diaryl-2-(trifluoromethyl)benzene.

Workflow Start 1-Chloro-3-iodo-2-(trifluoromethyl)benzene Step1 Phase 1: Chemoselective Coupling at C-I Pd(PPh3)4, Ar-B(OH)2, Na2CO3 THF/H2O, 25°C Start->Step1 Intermediate 1-Chloro-3-aryl-2-(trifluoromethyl)benzene (Isolated Intermediate) Step1->Intermediate Step2 Phase 2: Forcing Coupling at C-Cl Pd2(dba)3, XPhos, Ar'-B(OH)2, K3PO4 Toluene, 100°C Intermediate->Step2 Product 1,3-Diaryl-2-(trifluoromethyl)benzene (Final Product) Step2->Product

Step-by-step workflow for the sequential, chemoselective cross-coupling of the dihalobenzene.

Conclusion

The orthogonal reactivity of 1-chloro-3-iodo-2-(trifluoromethyl)benzene is a textbook demonstration of kinetic control in organometallic chemistry. By understanding the causal relationship between bond dissociation energies, steric shielding by the -CF₃ group, and ligand-dependent oxidative addition rates, researchers can design self-validating protocols that construct highly complex, poly-substituted aromatic architectures with absolute precision.

References

  • Barrios-Landeros, F., Carrow, B. P., & Hartwig, J. F. (2009). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society.[Link]

  • Portnoy, M., & Milstein, D. (1993). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics.[Link]

  • Diefenbach, A., & Bickelhaupt, F. M. (2001). Oxidative addition of Pd to C-H, C-C and C-Cl bonds: Importance of relativistic effects in DFT calculations. Journal of Chemical Physics.[Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene

As a Senior Application Scientist, my primary objective is to empower researchers with not only high-performance chemical reagents but also the critical knowledge to handle and manage them safely throughout their lifecyc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower researchers with not only high-performance chemical reagents but also the critical knowledge to handle and manage them safely throughout their lifecycle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene, a halogenated aromatic compound. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental stewardship.

Core Principle: Hazard-Informed Waste Management

1-Chloro-3-iodo-2-(trifluoromethyl)benzene is a multi-halogenated aromatic compound. Its hazard profile is dictated by the combined toxicological and reactive properties of its chloro, iodo, and trifluoromethyl substituents on a benzene core. While specific toxicological data for this exact molecule is limited, a conservative approach based on related structures is essential.

The primary disposal challenge arises from its halogen content. Improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants, such as polychlorinated or polybrominated dibenzodioxins and dibenzofurans (PCDD/Fs)[1][2]. Therefore, all disposal procedures must focus on complete destruction and neutralization of halogenated byproducts.

Key Hazard Considerations:

  • Toxicity: Halogenated organic compounds can be harmful if swallowed, in contact with skin, or if inhaled[3]. They may cause skin, eye, and respiratory irritation[4][5].

  • Environmental: The compound is likely toxic to aquatic life with long-lasting effects, a common feature of halogenated aromatics[6]. It must be prevented from entering drains or the environment[4][7].

  • Reactivity: While stable under normal conditions, it is incompatible with strong oxidizing agents[5].

Immediate Handling and Personal Protective Equipment (PPE)

Before any disposal-related activity, ensuring personal safety is paramount. All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors[8].

Mandatory PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) standards[4][6].

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves as hazardous waste after use[7][8].

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or spill response, impervious clothing may be necessary[6].

Hazard Data Summary for Structurally Related Compounds
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects)[4][6].
Signal Word Warning[3]
Physical Form Solid[3]
Boiling Point 225.5°C at 760 mmHg (for 1-Chloro-2-iodo-3-(trifluoromethyl)benzene)
RCRA Classification Likely falls under F-listed hazardous waste codes (e.g., F002, F005) if it is a spent solvent waste containing halogenated organic compounds. The high halogen content also invokes the "rebuttable presumption" rule, where used oil containing more than 1,000 ppm total halogens is presumed to be a hazardous waste[9][10][11].
Waste Segregation and Containerization Protocol

The cardinal rule of halogenated waste management is strict segregation. Co-mingling halogenated and non-halogenated waste streams dramatically increases disposal costs and complexity, as the entire volume must be treated as halogenated waste[11][12][13].

Step-by-Step Containerization:

  • Select an Appropriate Container: Use a designated, chemically-resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a screw cap[12]. The container must be in good condition, free from leaks or damage[14].

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" tag[12]. Clearly write the full chemical name: "1-Chloro-3-iodo-2-(trifluoromethyl)benzene" and list all other components, including residual solvents and their approximate percentages.

  • Transfer Waste: Conduct all transfers inside a chemical fume hood. Avoid splashing[8]. Keep the container closed at all times except when actively adding waste[11][12].

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). It must be kept in secondary containment to control any potential leaks[12]. Ensure it is segregated from incompatible materials, such as strong oxidizing agents[5].

Approved Disposal Methodology: High-Temperature Incineration

The accepted and environmentally responsible method for disposing of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene is through a licensed hazardous waste disposal company that utilizes high-temperature incineration.

The Causality Behind Incineration: This compound requires a specialized chemical incinerator equipped with an afterburner and a scrubber system[7].

  • High Temperature (>850°C): Ensures the complete thermal destruction of the aromatic ring and the carbon-halogen bonds.

  • Afterburner: Provides a secondary combustion chamber to destroy any residual organic compounds or products of incomplete combustion that may have escaped the primary chamber.

  • Scrubber: This is a critical component for halogenated waste. As the compound burns, it produces acidic gases (HCl, HI, HF) and potentially iodine vapor. The scrubber is an air pollution control device that neutralizes these acidic gases, typically using a caustic solution, before they are released into the atmosphere[7].

Under no circumstances should this chemical be:

  • Disposed of down the drain[7][11].

  • Evaporated in a fume hood.

  • Placed in regular trash.

  • Incinerated in a facility not equipped to handle halogenated organic waste.

The entire process, from collection to final destruction, must be managed by licensed professionals to ensure compliance with local and national regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[10][15].

Visualized Disposal Workflow

The following diagram outlines the decision-making and operational workflow for managing waste streams of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene in a laboratory setting.

G Disposal Workflow for 1-Chloro-3-iodo-2-(trifluoromethyl)benzene start Waste Generation (e.g., reaction residue, contaminated material) ppe_check Step 1: Don Mandatory PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe_check hood_check Step 2: Work Inside a Certified Chemical Fume Hood ppe_check->hood_check container_select Step 3: Select a Labeled, Compatible Halogenated Waste Container (HDPE/Glass) hood_check->container_select transfer Step 4: Carefully Transfer Waste into Container container_select->transfer seal Step 5: Securely Close Container transfer->seal storage Step 6: Store in Secondary Containment in Satellite Accumulation Area (SAA) seal->storage pickup Step 7: Arrange Pickup by Licensed Hazardous Waste Disposal Service storage->pickup end Final Disposal via High-Temperature Incineration with Scrubber pickup->end

Caption: Laboratory workflow for safe handling and disposal.

References

  • BenchChem. (n.d.). Safe handling and storage of tris(fluoromethyl)benzene compounds.
  • Chem-Supply. (n.d.). 1,3-Bis(trifluoromethyl)benzene Safety Data Sheet.
  • ECHEMI. (n.d.). (Trifluoromethyl)benzene SDS, 98-08-8 Safety Data Sheets.
  • Oberg, T., & Bergstrom, J. G. T. (1987). Halogenated Aromatics From Waste Incineration Indicator Parameters. University of Utah.
  • Sigma-Aldrich. (n.d.). 1-Chloro-2-iodo-3-(trifluoromethyl)benzene.
  • Molbase. (2012, November 21). MSDS of 1-Chloro-3-(trifluoromethoxy)benzene.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • MilliporeSigma. (n.d.). 1-Chloro-2-iodo-3-(trifluoromethyl)benzene.
  • Tokyo Chemical Industry. (2025, October 29). SAFETY DATA SHEET for 1-Nitro-2,5-bis(trifluoromethyl)benzene.
  • ECHEMI. (n.d.). 1-Chloro-3-iodobenzene SDS, 625-99-0 Safety Data Sheets.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET for 1-Chloro-3-iodobenzene.
  • Tokyo Chemical Industry. (2024, November 9). SAFETY DATA SHEET.

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